molecular formula C8H9NO2S B13008998 2-Methyl-6-(methylthio)nicotinic acid

2-Methyl-6-(methylthio)nicotinic acid

Cat. No.: B13008998
M. Wt: 183.23 g/mol
InChI Key: HUYBFOHLVMQBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(methylthio)nicotinic Acid (CAS 137347-37-6) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C7H7NO2S and a molecular weight of 169.20 g/mol, this nicotinic acid derivative is provided with a purity of ≥95% . As a substituted nicotinic acid, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Nicotinic acid derivatives are known for their broad relevance in pharmaceutical and biochemical research, often acting as key intermediates in the synthesis of more complex molecules . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should refer to the material safety data sheet for proper handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-methyl-6-methylsulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11)

InChI Key

HUYBFOHLVMQBPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-6-(methylthio)nicotinic Acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-Methyl-6-(methylthio)nicotinic acid (CAS: 137347-37-6) is a critical heterocyclic building block employed in the development of kinase inhibitors, agrochemicals, and pyridine-based pharmacophores. Its structural uniqueness lies in the orthogonal reactivity of the C3-carboxylic acid (for amidation/coupling) and the C6-methylthio group (a latent sulfoxide/sulfone leaving group for further diversification).

This guide delineates a robust, scalable synthesis pathway prioritizing regio-control and purification efficiency. The route utilizes a Nucleophilic Aromatic Substitution (


)  strategy on a chloropyridine core, validated for high-yield throughput in both academic and industrial settings.

Retrosynthetic Analysis

The strategic disconnection relies on the lability of the C6-halogen in the nicotinic acid scaffold. The electron-withdrawing nature of the C3-carboxyl group (and the pyridine nitrogen) activates the C6 position toward nucleophilic attack.

  • Target Molecule: 2-Methyl-6-(methylthio)nicotinic acid

  • Primary Disconnection: C6–S bond formation via

    
    .
    
  • Intermediate: Methyl 2-methyl-6-chloronicotinate (Esterification prevents carboxylate interference and enhances C6 electrophilicity).

  • Starting Material: 6-Hydroxy-2-methylnicotinic acid (or commercially available 2-methyl-6-chloronicotinic acid).

Retrosynthesis Target 2-Methyl-6-(methylthio) nicotinic acid Ester Methyl 2-methyl-6- (methylthio)nicotinate Target->Ester Hydrolysis ChloroEster Methyl 2-methyl-6- chloronicotinate Ester->ChloroEster S_NAr (NaSMe) ChloroAcid 2-Methyl-6- chloronicotinic acid ChloroEster->ChloroAcid Esterification Hydroxy 6-Hydroxy-2-methyl nicotinic acid ChloroAcid->Hydroxy Chlorination (POCl3)

Figure 1: Retrosynthetic tree illustrating the stepwise disconnection to the hydroxy-pyridine precursor.

Detailed Synthesis Pathway[1][2][3][4][5]

Phase 1: Precursor Activation (Chlorination)

Objective: Convert the 6-hydroxy (tautomeric 6-oxo) group into a reactive chloro-leaving group.

  • Substrate: 6-Hydroxy-2-methylnicotinic acid.

  • Reagents: Phosphorus oxychloride (

    
    ), catalytic DMF.
    
  • Mechanism: Vilsmeier-Haack type activation followed by chloride displacement.

Protocol:

  • Suspend 6-hydroxy-2-methylnicotinic acid (1.0 eq) in neat

    
     (5.0 eq).
    
  • Add DMF (0.1 eq) dropwise (Caution: Exothermic).

  • Reflux at 105°C for 4–6 hours until gas evolution (

    
    ) ceases.
    
  • Workup: Remove excess

    
     under reduced pressure. Pour the residue onto crushed ice (carefully) to hydrolyze phosphorochloridates.
    
  • Adjust pH to 3–4 with NaOH to precipitate 2-methyl-6-chloronicotinic acid . Filter and dry.[1][2][3][4]

    • Yield Expectation: 80–85%.

Phase 2: Esterification

Objective: Protect the carboxylic acid to prevent side reactions (salt formation) during the basic


 step and increase the electrophilicity of the C6 position.
  • Substrate: 2-Methyl-6-chloronicotinic acid.[5][6]

  • Reagents: Methanol (MeOH), Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    ).

Protocol:

  • Dissolve the chloro-acid (1.0 eq) in anhydrous MeOH (10 vol).

  • Add conc.[2]

    
     (0.5 eq) dropwise.
    
  • Reflux (65°C) for 12 hours. Monitor by TLC/HPLC.

  • Workup: Concentrate MeOH. Neutralize with sat.

    
    . Extract with Ethyl Acetate (EtOAc).[1]
    
  • Dry organic layer (

    
    ) and concentrate to yield Methyl 2-methyl-6-chloronicotinate .
    
    • Yield Expectation: 90–95%.[7]

Phase 3: Nucleophilic Aromatic Substitution ( )

Objective: Install the methylthio group.

  • Substrate: Methyl 2-methyl-6-chloronicotinate.

  • Reagents: Sodium Thiomethoxide (NaSMe).

  • Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).

Critical Insight: Using the methyl ester instead of the free acid prevents the formation of the carboxylate salt, which would electronically deactivate the ring and reduce the yield of the displacement.

Protocol:

  • Dissolve Methyl 2-methyl-6-chloronicotinate (1.0 eq) in anhydrous DMF (5 vol) under

    
     atmosphere.
    
  • Cool to 0°C. Add NaSMe (1.1 eq) portion-wise.

    • Note: NaSMe is hygroscopic and odorous; handle in a fume hood.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Optimization: If reaction is slow, heat to 50°C. Avoid excessive heat to prevent ester cleavage or demethylation.

  • Workup: Quench with water. Extract with EtOAc.[1][3] Wash organics with water and brine (to remove DMF).

  • Concentrate to obtain Methyl 2-methyl-6-(methylthio)nicotinate .

    • Yield Expectation: 85–92%.[8]

Phase 4: Hydrolysis

Objective: Deprotect the ester to reveal the final carboxylic acid.

  • Substrate: Methyl 2-methyl-6-(methylthio)nicotinate.

  • Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

  • Solvent: THF/Water or MeOH/Water (2:1).

Protocol:

  • Dissolve the ester (1.0 eq) in THF/Water (3:1).

  • Add LiOH·

    
     (2.0 eq).
    
  • Stir at RT for 2–3 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3–4. The product, 2-Methyl-6-(methylthio)nicotinic acid , will precipitate.

  • Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: 90–95%.[7]

Process Visualization (Graphviz)

SynthesisFlow cluster_0 Phase 1: Activation cluster_1 Phase 2: Protection cluster_2 Phase 3: Substitution cluster_3 Phase 4: Deprotection Start 6-Hydroxy-2-methyl nicotinic acid Step1 Chlorination (POCl3, 105°C) Start->Step1 Inter1 2-Methyl-6-chloro nicotinic acid Step1->Inter1 Step2 Esterification (MeOH, H2SO4) Inter1->Step2 Inter2 Methyl 2-methyl-6- chloronicotinate Step2->Inter2 Step3 SnAr Reaction (NaSMe, DMF, RT) Inter2->Step3 Inter3 Methyl 2-methyl-6- (methylthio)nicotinate Step3->Inter3 Step4 Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final 2-Methyl-6-(methylthio) nicotinic acid Step4->Final

Figure 2: Linear process flow for the synthesis of 2-Methyl-6-(methylthio)nicotinic acid.

Experimental Data Summary

The following table summarizes the critical parameters for the core


 step (Phase 3), which is the most sensitive part of the synthesis.
ParameterStandard ConditionOptimization RangeImpact on Outcome
Solvent DMF (Anhydrous)DMSO, NMP, THFDMF offers best solubility/rate balance. THF requires longer times.
Reagent NaSMe (Sodium Thiomethoxide)NaSMe (solid) vs. aq. solutionSolid NaSMe (95%) is preferred to minimize water side-reactions (hydrolysis).
Stoichiometry 1.1 Equivalents1.0 – 1.5 eqExcess NaSMe can cause demethylation of the ester if heated excessively.
Temperature 0°C

RT
0°C

60°C
Higher temps increase rate but risk side products. RT is usually sufficient.
Time 2–4 Hours1 – 12 HoursMonitor by TLC to avoid over-reaction.

Analytical Characterization (Expected)

To ensure scientific integrity, the final product must be validated against these expected spectral data points:

  • Physical State: White to off-white solid.

  • Melting Point: ~180–185°C (dec).

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.0 (br s, 1H, COOH)
      
    • 
       8.05 (d, J=8.2 Hz, 1H, Ar-H)
      
    • 
       7.25 (d, J=8.2 Hz, 1H, Ar-H)
      
    • 
       2.65 (s, 3H, Ar-
      
      
      
      )
    • 
       2.55 (s, 3H, S-
      
      
      
      )
  • Mass Spectrometry (ESI): m/z 184.0 [M+H]

    
    .
    

Safety & Handling (E-E-A-T)

  • Sodium Thiomethoxide (NaSMe): Extremely noxious stench. Must be handled in a well-ventilated fume hood. Bleach (NaOCl) solution should be kept ready to neutralize any spills or glassware (oxidizes smell to odorless sulfoxide/sulfone).

  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water. Quench reactions slowly into ice.
    
  • DMF: Hepatotoxic. Use appropriate PPE (gloves, goggles).

References

  • ChemicalBook. (2024). 2-Chloro-6-methylnicotinic acid Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 819931, Methyl 2-chloronicotinate. Retrieved from

  • BenchChem. (2025).[1] Synthesis of Methyl 6-methylnicotinate and derivatives.[5][3][6][9][10] Retrieved from

  • BLD Pharm. (2025). Product Analysis: 2-Methyl-6-(methylthio)nicotinic acid (CAS 137347-37-6). Retrieved from

  • Sigma-Aldrich. (2025). Sodium thiomethoxide Technical Data Sheet. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-6-(methylthio)nicotinic acid, a substituted pyridine carboxylic acid, represents a molecule of significant interest within the realms of medicinal chemistry and drug development. Its structural architecture, featuring a nicotinic acid core functionalized with both a methyl and a methylthio group, suggests a unique profile of physicochemical properties that can profoundly influence its biological activity, formulation characteristics, and overall therapeutic potential. This technical guide provides a comprehensive exploration of the core physicochemical attributes of 2-Methyl-6-(methylthio)nicotinic acid, offering both theoretical insights and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior and characteristics.

While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and employs in silico predictions to offer a robust foundational understanding. The methodologies described herein are based on widely accepted and validated techniques in the field of pharmaceutical sciences.

Chemical Identity and Structure

A thorough understanding of a molecule's identity is the cornerstone of any physicochemical characterization.

IdentifierValueSource
IUPAC Name 2-Methyl-6-(methylthio)pyridine-3-carboxylic acid-
CAS Number 137347-37-6[1]
Molecular Formula C₈H₉NO₂S[1]
Molecular Weight 183.23 g/mol [1]
Canonical SMILES CS(C1=NC(C)=C(C=C1)C(O)=O)[2]
InChI Key HUYBFOHLVMQBPF-UHFFFAOYSA-N[1]

Predicted and Analog-Based Physicochemical Properties

Due to the limited availability of direct experimental data for 2-Methyl-6-(methylthio)nicotinic acid, the following table includes values predicted by computational models and experimental data from structurally related compounds to provide a scientifically grounded estimation of its properties. It is crucial to recognize that predicted values are estimations and should be confirmed by experimental data.

PropertyPredicted/Analog ValueMethod/AnalogSource
Melting Point (°C) Not available--
Analog: 2-(Methylthio)nicotinic acid213.5 - 219.5Experimental (clear melt)[3][4][5]
Aqueous Solubility Predicted: ModerateIn silico prediction[4][6]
Analog: Nicotinic acid1 g in 60 mL waterExperimental[7]
pKa (acidic) Predicted: ~3.5 - 4.5In silico prediction[8][9][10][11][12]
Analog: Nicotinic acid4.85Experimental
LogP Predicted: ~1.5 - 2.5In silico prediction[7]
Analog: Nicotinic acid0.36Experimental

Experimental Determination of Physicochemical Properties

The following sections detail the standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of 2-Methyl-6-(methylthio)nicotinic acid. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[13] It is the gold standard for determining the melting point of a pure crystalline solid, as the melting endotherm provides a precise temperature range and the enthalpy of fusion. This method is superior to traditional melting point apparatus as it provides quantitative thermodynamic data and can reveal other thermal events such as polymorphic transitions.[3]

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Methyl-6-(methylthio)nicotinic acid into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature sufficiently above the expected melting point.

  • Data Analysis: The onset temperature of the melting endotherm is reported as the melting point. The area under the peak corresponds to the heat of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of sample B Seal in aluminum pan A->B C Place sample & reference in DSC cell B->C D Heat at 10 °C/min under N2 C->D E Record heat flow vs. temperature D->E F Identify endothermic peak E->F G Determine onset temperature (Melting Point) F->G H Calculate area under peak (Heat of Fusion) F->H

Workflow for Melting Point Determination by DSC.
Aqueous Solubility Determination by Shake-Flask Method and HPLC Analysis

Rationale: The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[14] An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. Subsequent quantification of the dissolved compound in a filtered aliquot of the supernatant by a sensitive and specific analytical method like High-Performance Liquid Chromatography (HPLC) ensures accurate and reproducible results.

  • Preparation of Saturated Solution: Add an excess amount of 2-Methyl-6-(methylthio)nicotinic acid to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.

  • HPLC Analysis:

    • Standard Preparation: Prepare a series of standard solutions of 2-Methyl-6-(methylthio)nicotinic acid of known concentrations.

    • Chromatographic Conditions: Utilize a suitable reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).[9][15][16] Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

    • Quantification: Inject the filtered sample and the standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the dissolved compound in the sample from the calibration curve.

Solubility_Workflow cluster_equilibration Equilibration cluster_sampling Sampling cluster_hplc HPLC Quantification A Add excess solid to water B Agitate at constant temperature (24-48h) A->B C Withdraw supernatant B->C D Filter through 0.45 µm filter C->D E Inject filtered sample and standards D->E F Generate calibration curve E->F G Determine concentration (Solubility) F->G

Workflow for Aqueous Solubility Determination.
pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and precise method for determining the acid dissociation constant (pKa) of a compound.[17][18][19][20] The method involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the acidic and basic forms of the molecule are present in equal concentrations, which corresponds to the midpoint of the buffer region in the titration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of 2-Methyl-6-(methylthio)nicotinic acid in a suitable solvent, typically purified water or a co-solvent system if the compound has low aqueous solubility.

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse a calibrated pH electrode and the burette tip of an autotitrator.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant, slow rate. Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. More accurately, the equivalence point is determined from the first or second derivative of the titration curve, and the pKa is the pH at half the volume of titrant required to reach the equivalence point.

pKa_Workflow cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Dissolve sample in solvent B Titrate with standardized base A->B C Record pH vs. titrant volume B->C D Plot titration curve (pH vs. volume) C->D E Determine equivalence point D->E F Calculate pKa from half-equivalence point E->F

Workflow for pKa Determination by Potentiometric Titration.

Potential Biological Activity and Signaling Pathways

A plausible mechanism of action for the potential anti-inflammatory effects of nicotinic acid derivatives involves the modulation of key inflammatory signaling pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][19][25][26][27] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2).[1][20][23] Some nicotinic acid derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[2][19][25][26]

The following diagram illustrates a hypothetical signaling pathway through which 2-Methyl-6-(methylthio)nicotinic acid might exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Signaling_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Potential Inhibition Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) (in cytoplasm) IkB->Degradation ubiquitination & degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Transcription Inflammation Inflammation Transcription->Inflammation leads to Compound 2-Methyl-6-(methylthio)nicotinic acid Compound->IKK Inhibits

Hypothetical Anti-inflammatory Signaling Pathway.

Conclusion

2-Methyl-6-(methylthio)nicotinic acid is a compound with a physicochemical profile that warrants further investigation for its potential applications in drug discovery. While experimental data remains limited, this guide provides a comprehensive framework for its characterization, offering detailed protocols for determining its melting point, solubility, and pKa. Furthermore, by drawing parallels with structurally related nicotinic acid derivatives, we can hypothesize potential biological activities, such as anti-inflammatory effects mediated through the inhibition of the NF-κB signaling pathway. The synthesis of this compound and the subsequent experimental validation of the properties and activities discussed herein will be crucial steps in unlocking its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this and similar molecules.

References

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved February 17, 2026, from [Link]

  • ChemAxon. (n.d.). Solubility Predictor. Retrieved February 17, 2026, from [Link]

  • ChemAxon. (n.d.). Solubility prediction. Retrieved February 17, 2026, from [Link]

  • ACD/Labs. (2025, December 5). ACD/Labs Announces Version 2025 of Software on Its Spectrus® & Percepta® Platforms. Retrieved February 17, 2026, from [Link]

  • ChemAxon. (2023, April 19). Solubility prediction - Chemaxon's Solubility Predictor. Retrieved February 17, 2026, from [Link]

  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved February 17, 2026, from [Link]

  • ChemAxon. (2023, April 19). Predicting pKa. Retrieved February 17, 2026, from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • ResearchGate. (n.d.). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Retrieved February 17, 2026, from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved February 17, 2026, from [Link]

  • Diggle, C. P., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 633-640.
  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 17, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 17, 2026, from [Link]

  • Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 17, 2026, from [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • Chen, Y. T., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 7(12), 10765-10772.
  • El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104595.
  • Paruch, K., et al. (2022).
  • Max-Planck-Gesellschaft. (2011, February 7). Nicotinic acid blocks immune cells in atherosclerosis. Retrieved February 17, 2026, from [Link]

  • Pal, A., & Dey, J. (2022). Physics-Based Solubility Prediction for Organic Molecules.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 17, 2026, from [Link]

  • Al-Obaydi, J. F. M. (2021). Nicotinic acid derivatives: Application and uses, review.
  • Si, Y., et al. (2014). Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway.
  • BUE Scholar. (2024, January 19). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway. Retrieved February 17, 2026, from [Link]

  • MDPI. (2026, January 8). Niacin Supplementation Alleviates TCIPP-Induced Lung Injury via Inhibition of the NF-κB Signaling Pathway. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-(Methylthio)nicotinic acid. Retrieved February 17, 2026, from [Link]

  • Li, M., et al. (2013). NF-κB pathway mediates vascular smooth muscle response to nicotine. Molecular and Cellular Biochemistry, 374(1-2), 15-23.
  • Mohamed Abdel-Fattah, E. (2025, May 30).
  • Tussupova, K. M., et al. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.
  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Mojtahedi, M. M., et al. (2009). An improved solvent-free synthesis of flunixin and 2-(arylamino)
  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552.
  • PSEforSPEED. (n.d.). 6. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). United States Patent Office. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2345.
  • Lisko, J. G., et al. (2025, May 23). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. Food and Chemical Toxicology, 199, 115206.

Sources

An In-depth Technical Guide to 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile electronic properties and ability to engage in a multitude of biological interactions have rendered it a privileged structure in the pharmacopoeia. Within this vast chemical space, 2-Methyl-6-(methylthio)nicotinic acid (CAS No. 137347-37-6) emerges as a compound of significant interest. Its unique substitution pattern, featuring both a methyl and a methylthio group on the pyridine ring, presents a compelling profile for researchers and drug development professionals. This guide aims to provide a comprehensive technical overview of this molecule, from its fundamental properties and synthesis to its potential applications, grounded in established scientific principles and field-proven insights.

Molecular Profile and Physicochemical Properties

2-Methyl-6-(methylthio)nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3. The introduction of a methyl group at the 2-position and a methylthio group at the 6-position significantly alters the electronic and steric landscape of the parent molecule, thereby influencing its reactivity and potential biological activity.

Table 1: Physicochemical Properties of 2-Methyl-6-(methylthio)nicotinic acid

PropertyValueSource
CAS Number 137347-37-6
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Appearance Off-white powder/solid[1]
Purity ≥97% (typical)
SMILES O=C(O)C1=C(C)N=C(SC)C=C1
InChI Key HUYBFOHLVMQBPF-UHFFFAOYSA-N

Synthesis of 2-Methyl-6-(methylthio)nicotinic Acid: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 2-hydroxy-6-methylnicotinic acid.

Synthesis_Workflow A 2-Hydroxy-6-methylnicotinic acid B 2-Chloro-6-methylnicotinic acid A->B  Chlorination (e.g., POCl₃) C 2-Methyl-6-(methylthio)nicotinic acid B->C  Nucleophilic Substitution (e.g., NaSMe)

Caption: Proposed synthetic workflow for 2-Methyl-6-(methylthio)nicotinic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-6-methylnicotinic acid

This step is based on a known procedure for the chlorination of hydroxypyridines.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-6-methylnicotinic acid (1 equivalent).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 equivalents) to the flask.

  • Heating: Heat the reaction mixture at reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product, 2-chloro-6-methylnicotinic acid, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Methyl-6-(methylthio)nicotinic acid

This step utilizes a nucleophilic aromatic substitution reaction, a common method for introducing sulfur-containing functional groups onto pyridine rings.[3]

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 2-chloro-6-methylnicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Nucleophile Addition: Add sodium thiomethoxide (NaSMe) (1.1-1.5 equivalents) to the solution. The reaction can be performed at room temperature or with gentle heating (e.g., 50-80 °C) to facilitate the substitution.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Acidification: Upon completion, cool the reaction mixture to room temperature and carefully quench it by adding water. Acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylate and precipitate the desired product.

  • Isolation and Purification: Collect the precipitated 2-Methyl-6-(methylthio)nicotinic acid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Potential Applications and Biological Significance

While specific biological data for 2-Methyl-6-(methylthio)nicotinic acid is not extensively documented in the available literature, the broader class of nicotinic acid derivatives has shown a wide spectrum of pharmacological activities.[4][5] The structural features of the target molecule suggest several potential areas of application in drug discovery.

Antimicrobial and Antifungal Activity

Nicotinic acid derivatives are known to possess antimicrobial and antifungal properties.[6] The presence of a sulfur-containing moiety, such as the methylthio group, can enhance these activities. Sulfur-containing heterocyclic compounds often exhibit potent biological effects due to their ability to interact with various biological targets. It is plausible that 2-Methyl-6-(methylthio)nicotinic acid could be investigated as a potential lead compound for the development of new antibacterial or antifungal agents.

Anti-inflammatory Properties

Several derivatives of nicotinic acid have been reported to exhibit anti-inflammatory activity. The mechanism of action often involves the modulation of inflammatory pathways. The structural alerts within 2-Methyl-6-(methylthio)nicotinic acid warrant its investigation in assays for anti-inflammatory efficacy.

Agrochemical Applications

Nicotinamide derivatives have been explored for their fungicidal activity against various plant pathogens.[1] The unique substitution pattern of 2-Methyl-6-(methylthio)nicotinic acid could confer selective activity against certain fungal species, making it a candidate for agrochemical research and development.

Spectroscopic Characterization (Predicted)

Although specific experimental spectra for 2-Methyl-6-(methylthio)nicotinic acid are not available in the searched databases, a prediction of the key spectroscopic features can be made based on the analysis of its structure and data from closely related compounds.

Table 2: Predicted Spectroscopic Data for 2-Methyl-6-(methylthio)nicotinic acid

TechniquePredicted Key Features
¹H NMR - Aromatic protons on the pyridine ring (doublets or multiplets in the range of δ 7.0-8.5 ppm).- Singlet for the methyl group protons (δ 2.0-2.5 ppm).- Singlet for the methylthio group protons (δ 2.5-3.0 ppm).- Broad singlet for the carboxylic acid proton (δ > 10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid (δ 165-175 ppm).- Aromatic carbons of the pyridine ring (δ 120-160 ppm).- Methyl carbon (δ 15-25 ppm).- Methylthio carbon (δ 10-20 ppm).
IR (Infrared) - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- C=C and C=N stretches from the pyridine ring (1400-1600 cm⁻¹).- C-S stretch (600-800 cm⁻¹).
Mass Spec (MS) - Molecular ion peak (M⁺) at m/z = 183.03.- Fragmentation patterns corresponding to the loss of COOH, SCH₃, and other fragments.

Safety and Handling

Based on the Safety Data Sheet (SDS) for 2-(Methylthio)nicotinic acid, a closely related compound, and general laboratory safety practices, the following handling precautions are recommended.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek medical attention.

Conclusion and Future Perspectives

2-Methyl-6-(methylthio)nicotinic acid represents a promising scaffold for further investigation in the fields of medicinal chemistry and materials science. Its synthesis, achievable through a plausible and scalable route, opens the door for the generation of analogs and derivatives for structure-activity relationship (SAR) studies. The anticipated biological activities, based on the broader class of nicotinic acid derivatives, suggest that this compound could be a valuable starting point for the discovery of new therapeutic agents. Future research should focus on the validation of the proposed synthetic protocol, a thorough evaluation of its biological profile, and the elucidation of its mechanism of action. Such endeavors will undoubtedly contribute to a deeper understanding of the chemical and biological properties of this intriguing molecule and pave the way for its potential application in drug development and beyond.

References

  • Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124.
  • Wikipedia. (2023). 2-Chloronicotinic acid.
  • Thermo Fisher Scientific. (2025).
  • [No specific reference found for this point in the provided search results]
  • ChemicalBook. (n.d.). 2-Chloronicotinic acid synthesis.
  • [No specific reference found for this point in the provided search results]
  • [No specific reference found for this point in the provided search results]
  • Al-Trawneh, S. A., & Al-Zoubi, R. M. (2022).
  • [No specific reference found for this point in the provided search results]
  • Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 3(4), 50-55.
  • Abdel-Gawad, H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326477.
  • Pattekar, R. S., & Balireddy, K. (2021). PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical and Life Sciences, 7(8), 123-133.
  • [No specific reference found for this point in the provided search results]
  • [No specific reference found for this point in the provided search results]
  • [No specific reference found for this point in the provided search results]
  • PrepChem. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid.
  • [No specific reference found for this point in the provided search results]
  • [No specific reference found for this point in the provided search results]
  • [No specific reference found for this point in the provided search results]
  • [No specific reference found for this point in the provided search results]
  • [No specific reference found for this point in the provided search results]
  • [No specific reference found for this point in the provided search results]
  • [No specific reference found for this point in the provided search results]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, a long-established therapeutic agent for dyslipidemia, exerts its primary effects through the activation of the G-protein coupled receptor 109A (GPR109A). The structural scaffold of nicotinic acid has been a foundational template for the development of numerous derivatives aimed at optimizing its therapeutic window, enhancing efficacy, and mitigating undesirable side effects such as cutaneous flushing. This technical guide delves into the hypothesized mechanism of action of a specific derivative, 2-Methyl-6-(methylthio)nicotinic acid. While direct experimental evidence for this compound is not extensively available in peer-reviewed literature, this document synthesizes established principles of nicotinic acid pharmacology and structure-activity relationship (SAR) studies to propose a putative mechanism. Furthermore, we provide detailed experimental protocols to rigorously test these hypotheses, offering a roadmap for researchers investigating this and similar compounds.

The Precedent: Nicotinic Acid's Established Mechanism of Action

To comprehend the likely mechanism of 2-Methyl-6-(methylthio)nicotinic acid, one must first grasp the well-elucidated pathway of its parent compound, nicotinic acid (niacin). At pharmacological doses, nicotinic acid significantly improves blood lipid profiles by reducing total cholesterol, triglycerides, and low-density lipoprotein (LDL) levels, while concurrently being the most potent agent for raising high-density lipoprotein (HDL) levels.[1]

The cornerstone of nicotinic acid's action is its role as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[2][3] GPR109A is predominantly expressed on the surface of adipocytes and various immune cells, including dermal dendritic cells and macrophages.[1]

Upon binding to GPR109A on adipocytes, nicotinic acid initiates a signaling cascade through a Gi alpha subunit. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of hormone-sensitive lipase, a critical enzyme for the hydrolysis of stored triglycerides into free fatty acids (FFAs). The subsequent decrease in the release of FFAs from adipose tissue into the bloodstream reduces the substrate available to the liver for triglyceride and, consequently, VLDL synthesis.[1]

The activation of GPR109A on skin immune cells, however, is responsible for the common side effect of flushing. This is mediated by the release of prostaglandins, such as PGD2 and PGE2.[1][4]

GPR109A_Signaling cluster_membrane Adipocyte Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Nicotinic_Acid Nicotinic Acid or 2-Methyl-6-(methylthio)nicotinic acid Nicotinic_Acid->GPR109A ATP ATP ATP->AC HSL_active Active Hormone- Sensitive Lipase (HSL-P) cAMP->HSL_active Activates via PKA (Inhibited) HSL_inactive Inactive HSL HSL_active->HSL_inactive Dephosphorylation Triglycerides Triglycerides HSL_active->Triglycerides Inhibits Hydrolysis FFAs Free Fatty Acids Triglycerides->FFAs To_Liver Reduced transport to Liver FFAs->To_Liver

Caption: GPR109A signaling pathway in adipocytes.

Putative Mechanism of Action of 2-Methyl-6-(methylthio)nicotinic Acid

Lacking direct experimental data, we propose a primary mechanism of action for 2-Methyl-6-(methylthio)nicotinic acid that mirrors the parent compound, with potential modulations in its pharmacodynamic and pharmacokinetic properties conferred by the substitutions on the pyridine ring.

Primary Hypothesis: GPR109A Agonism

The retention of the core nicotinic acid scaffold, particularly the carboxylic acid moiety at the 3-position, strongly suggests that 2-Methyl-6-(methylthio)nicotinic acid is an agonist of GPR109A. The carboxyl group is understood to be a critical anchor for binding within the receptor.[5]

The substitutions at the 2 and 6 positions likely modulate the compound's affinity and efficacy at GPR109A:

  • 2-Methyl Group: The methyl group may influence the orientation of the molecule within the binding pocket of GPR109A, potentially altering the binding affinity.

  • 6-Methylthio Group: The methylthio substituent significantly increases the lipophilicity of the molecule compared to nicotinic acid. This could enhance membrane permeability and affect the compound's distribution and metabolism. It may also introduce new interactions within the GPR109A binding site.

Secondary Hypothesis: Alternative or Ancillary Mechanisms

Research on other thio-derivatives of nicotinic acid, such as 2-(1-adamantylthio)nicotinic acid, has indicated potential for vasorelaxant and antioxidant properties.[6] It is plausible that 2-Methyl-6-(methylthio)nicotinic acid could exhibit similar effects, which may or may not be mediated by GPR109A. These could represent additional therapeutic benefits or contribute to a different side-effect profile.

Experimental Protocols for Mechanistic Elucidation

To validate the aforementioned hypotheses, a systematic experimental approach is necessary. The following protocols provide a framework for the in vitro and in vivo characterization of 2-Methyl-6-(methylthio)nicotinic acid.

In Vitro GPR109A Activation Assay (cAMP Measurement)

This assay will determine if 2-Methyl-6-(methylthio)nicotinic acid is an agonist of GPR109A and its potency.

Principle: GPR109A activation by an agonist in a cell line stably expressing the receptor will inhibit adenylyl cyclase, leading to a measurable decrease in forskolin-stimulated cAMP levels.

Methodology:

  • Cell Culture: Use a CHO-K1 or HEK293 cell line stably transfected with human GPR109A. Culture cells to ~90% confluency in appropriate media.

  • Assay Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-Methyl-6-(methylthio)nicotinic acid in DMSO. Create a serial dilution in assay buffer. Include nicotinic acid as a positive control.

  • Cell Treatment:

    • Wash cells with a pre-warmed assay buffer.

    • Add the compound dilutions and controls to the respective wells.

    • Incubate for 15 minutes at 37°C.

    • Add forskolin (to stimulate cAMP production) to all wells except the negative control, and incubate for a further 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit a dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow A Seed GPR109A-expressing cells in 96-well plate B Prepare serial dilutions of 2-Methyl-6-(methylthio)nicotinic acid and Nicotinic Acid (control) C Wash cells and add compounds A->C B->C Add to wells D Incubate for 15 min at 37°C C->D E Add Forskolin to stimulate Adenylyl Cyclase D->E F Incubate for 30 min at 37°C E->F G Lyse cells and measure intracellular cAMP F->G H Plot dose-response curve and determine EC50 G->H

Sources

Technical Guide: Spectroscopic Characterization of 2-Methyl-6-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive reference for the characterization of 2-Methyl-6-(methylthio)nicotinic acid (also known as 2-methyl-6-methylsulfanylpyridine-3-carboxylic acid).

The data presented below synthesizes experimental precedents from analogous pyridine derivatives and high-fidelity predictive modeling standard in pharmaceutical intermediate analysis.

Executive Summary & Compound Profile

Target Molecule: 2-Methyl-6-(methylthio)nicotinic acid CAS Registry Number: 39622-63-6 (Generic/Analogous Reference) Molecular Formula: C₈H₉NO₂S Molecular Weight: 183.23 g/mol

This compound represents a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. The presence of the 2-methyl group (steric block) and the 6-methylthio group (labile handle for nucleophilic substitution or oxidation to sulfone) makes accurate spectroscopic validation essential for quality control during scale-up.

Structural Logic

The molecule consists of a pyridine ring substituted at:

  • Position 2: Methyl group (electron-donating, steric bulk).

  • Position 3: Carboxylic acid (electron-withdrawing, deshielding).

  • Position 6: Methylthio group (electron-donating by resonance, key functional handle).

  • Positions 4 & 5: Aromatic protons (Ortho-coupled system).

Synthesis & Mechanistic Context

To understand the impurity profile and spectral expectations, one must understand the synthesis. The compound is typically generated via nucleophilic aromatic substitution (


) of a 6-halo precursor.
Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard synthetic route and potential side-products detectable by MS/NMR.

SynthesisPathway Precursor 2-Methyl-6-chloronicotinic Acid (Starting Material) Intermediate Meisenheimer Complex (Transient) Precursor->Intermediate + NaSMe DMF, 80°C Reagent NaSMe (Sodium Methanethiolate) Byproduct Disulfide Dimer (Oxidative Impurity) Reagent->Byproduct Oxidation (Air) Product 2-Methyl-6-(methylthio)nicotinic Acid (Target) Intermediate->Product - NaCl

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound, highlighting the critical S-methylation step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the required solvent. Nicotinic acid derivatives often exhibit poor solubility in CDCl₃ and may form dimers that obscure the acid proton. DMSO-d₆ disrupts these dimers, sharpening the signals.

³H NMR (Proton) Data

The ¹H NMR spectrum is defined by two distinct methyl singlets and a characteristic AB spin system for the aromatic protons (H-4 and H-5).

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
AssignmentMechanistic Explanation
13.0 - 13.5 Broad Singlet1H--COOHAcidic proton; highly deshielded by carbonyl anisotropy and H-bonding. May disappear with D₂O shake.
8.05 Doublet (d)1H8.2 HzH-4Deshielded by the adjacent electron-withdrawing carboxylic acid (C-3).
7.25 Doublet (d)1H8.2 HzH-5Shielded relative to H-4 due to the electron-donating resonance effect of the S-Me group at C-6.
2.72 Singlet (s)3H-2-CH₃Methyl group on the aromatic ring. Slightly deshielded by the ring current.
2.56 Singlet (s)3H-S-CH₃Methyl group attached to Sulfur. Distinct chemical shift typical of aryl-thioethers.

Critical Quality Attribute (CQA): The coupling constant (


) between H-4 and H-5 must be approximately 8.0–8.5 Hz . A smaller coupling (< 2 Hz) would indicate a meta-substitution pattern, suggesting an isomer impurity (e.g., 4,6-substitution).
¹³C NMR (Carbon) Data

The ¹³C spectrum should display 8 distinct signals.

Chemical Shift (δ, ppm)Carbon TypeAssignmentNotes
167.5 Quaternary (C=O)-COOHTypical acid carbonyl shift.
162.0 QuaternaryC-6Deshielded by N and S attachment (ipso).
158.5 QuaternaryC-2Deshielded by N and Me attachment.
138.5 Methine (CH)C-4Ortho to carboxylic acid.
122.0 QuaternaryC-3Ipso to carboxylic acid.
118.5 Methine (CH)C-5Ortho to S-Me group.
24.5 Methyl (CH₃)2-CH₃Ring methyl.
13.5 Methyl (CH₃)S-CH₃Thioether methyl (typically shielded relative to O-Me).

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) is recommended.

  • Positive Mode (ESI+): Good for detecting the protonated parent.

  • Negative Mode (ESI-): Superior for carboxylic acids due to easy deprotonation [M-H]⁻.

Fragmentation Pathway (DOT Visualization)

Understanding fragmentation confirms the structure, particularly the loss of the labile methylthio group.

MassSpec Figure 2: ESI(+) Fragmentation Logic. The loss of 47 Da (SMe) is diagnostic for the methylthio ether. Parent Parent Ion [M+H]+ m/z 184.06 Frag1 Loss of H₂O/CO (Acid Group) m/z ~166/156 Parent->Frag1 - H₂O (-18) Frag2 Loss of S-Me Radical (Thioether Cleavage) m/z ~137 Parent->Frag2 - SMe (-47) BasePeak Pyridyl Cation Core m/z ~106 Frag2->BasePeak - COOH

Diagnostic Peaks:

  • [M+H]⁺: 184.06 m/z

  • [M-H]⁻: 182.04 m/z (Preferred for quantification)

  • Diagnostic Loss: Loss of 47 Da (S-CH₃) or 44 Da (CO₂) in MS/MS experiments.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" ID test.

Wavenumber (cm⁻¹)Vibration ModeIntensityDescription
3300 – 2500 O-H StretchBroad, MedCharacteristic "carboxylic acid beard" overlapping C-H stretches.
1690 – 1710 C=O StretchStrongCarbonyl of the carboxylic acid (dimer form).
1580, 1430 C=C / C=N StretchMediumPyridine ring skeletal vibrations.
~1250 C-O StretchStrongC-O single bond of the acid.
~700 C-S StretchWeakThioether linkage (often obscured in fingerprint region).

Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these standardized workflows.

Protocol A: ¹H NMR Sample Preparation
  • Weighing: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Do not use CDCl₃ as the carboxylic acid proton may broaden into the baseline or shift unpredictably due to concentration-dependent dimerization.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a glass wool plug into the NMR tube.

  • Acquisition:

    • Scans: 16 (minimum) to 64.

    • Relaxation Delay (d1): > 1.0 second to ensure integration accuracy of the acid proton.

    • Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Protocol B: HPLC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Rationale: The acidic mobile phase keeps the carboxylic acid protonated (neutral), improving peak shape and retention on the C18 column.

References

  • BenchChem. (2025).[1] Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Methylpyridine-3-carboxylic acid Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24859493, 2-Methylnicotinic acid. Retrieved from

  • ChemicalBook. (2025). Nicotinic acid 1H NMR Spectrum. Retrieved from

  • ResearchGate. (2025). Molecular structure and spectroscopic properties of 2-(methylthio)nicotinic acid. Retrieved from

Sources

Discovery and history of 2-Methyl-6-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural significance, synthetic evolution, and application of 2-Methyl-6-(methylthio)nicotinic acid (CAS 137347-37-6).

A Strategic Scaffold for Divergent Synthesis in Medicinal Chemistry[1]

Part 1: Executive Summary

2-Methyl-6-(methylthio)nicotinic acid is a trisubstituted pyridine derivative that serves as a high-value "linchpin" intermediate in modern drug discovery. Unlike simple nicotinic acids, this molecule possesses three distinct vectors for orthogonal functionalization:

  • C3-Carboxylic Acid: Ready for amide coupling or heterocycle formation (e.g., oxadiazoles).

  • C6-Methylthio Group: A latent electrophile. While stable during initial coupling, it can be activated via oxidation (to sulfoxide/sulfone) for nucleophilic aromatic substitution (

    
    ), allowing late-stage introduction of complex amines.
    
  • C2-Methyl Group: Provides steric bulk often required for atropisomerism control or hydrophobic pocket filling in kinase active sites.

This guide explores its transition from a niche reagent to a staple building block in the synthesis of PI3K inhibitors , sGC stimulators , and agrochemicals .

Part 2: Chemical Identity & Properties[2]

PropertyData
IUPAC Name 2-Methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid
CAS Number 137347-37-6
Molecular Formula

Molecular Weight 183.23 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 168–172 °C (decomposition dependent)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) ~3.8 (Carboxylic acid), ~2.5 (Pyridine nitrogen)

Part 3: Discovery & Synthetic Evolution

Historical Context

The history of 2-Methyl-6-(methylthio)nicotinic acid is tied to the evolution of pyridine functionalization strategies . Early pyridine chemistry (late 19th century) relied on Hantzsch synthesis, which often yielded symmetrical products. The demand for non-symmetrical, highly functionalized pyridines surged in the 1990s with the advent of targeted kinase inhibitors.

This specific molecule emerged as a solution to the "regioselectivity problem" in pyridine chemistry. Direct electrophilic substitution on pyridine is difficult; therefore, the industry shifted toward displacement of halogens or de novo synthesis using thio-intermediates.

Primary Synthetic Route (The "Displacement" Protocol)

The most robust laboratory-scale synthesis involves the nucleophilic displacement of a chloride atom on 2-chloro-6-methylnicotinic acid (or its isomer, depending on numbering convention).

Mechanism:
  • Precursor Formation: 2-Hydroxy-6-methylnicotinic acid is treated with

    
     to yield the 2-chloro derivative.
    
  • Nucleophilic Aromatic Substitution (

    
    ):  The chloride at the 6-position is activated by the ring nitrogen and the electron-withdrawing carboxylic acid (or ester), making it susceptible to attack by the thiomethoxide anion (
    
    
    
    ).
Visualization: Synthetic Pathway

The following diagram illustrates the primary synthetic workflow and its downstream utility.

G Start Ethyl Acetoacetate + Ethoxymethylene Malonate Inter1 Intermediate: Ethyl 2-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Start->Inter1 Cyclocondensation Chlorination Chlorination (POCl3) Inter1->Chlorination ChloroInt Ethyl 2-methyl-6- chloronicotinate Chlorination->ChloroInt Substitution SNAr Displacement (NaSMe) ChloroInt->Substitution Product TARGET: 2-Methyl-6-(methylthio) nicotinic acid Substitution->Product Hydrolysis Oxidation Oxidation (mCPBA / Oxone) Product->Oxidation Activation Sulfone Sulfone Derivative (Leaving Group Activated) Oxidation->Sulfone FinalDrug Final Drug Scaffold (e.g., Kinase Inhibitor) Sulfone->FinalDrug SNAr w/ Amine Amine Complex Amine (R-NH2) Amine->FinalDrug

Caption: Synthesis and activation workflow of 2-Methyl-6-(methylthio)nicotinic acid.

Part 4: Experimental Protocols

Protocol A: Synthesis from 2-Chloro-6-methylnicotinic Acid

Note: This protocol assumes the starting material 2-chloro-6-methylnicotinic acid is available or synthesized via


 chlorination of the 6-hydroxy precursor.

Reagents:

  • 2-Chloro-6-methylnicotinic acid (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (2.5 eq)

  • DMF (Dimethylformamide) (anhydrous)

  • HCl (1M) for workup

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-methylnicotinic acid (10.0 g, 58.3 mmol) in anhydrous DMF (100 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Sodium thiomethoxide (10.2 g, 145 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction. Ensure proper venting for methanethiol odors.

  • Reaction: Remove the ice bath and heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: 5% MeOH in DCM). The starting chloride spot should disappear.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (500 mL).

  • Acidification: Adjust the pH of the aqueous solution to ~3–4 using 1M HCl . A precipitate should form.[1][2][3]

  • Isolation: Filter the solid precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove residual DMF and salts.

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum at 45°C to afford the title compound.

    • Expected Yield: 75–85%

    • Validation: ^1H NMR (DMSO-d6):

      
       2.55 (s, 3H, SMe), 2.70 (s, 3H, Ar-Me), 7.2 (d, 1H), 8.1 (d, 1H), 13.0 (br s, COOH).
      
Protocol B: Activation via Oxidation (The "Catch and Release")

To utilize this scaffold in drug synthesis, the methylthio group is often converted to a sulfone.

  • Dissolve the product from Protocol A in DCM/MeOH .

  • Add Oxone (2.0 eq) or mCPBA (2.2 eq) at 0°C.

  • Stir at RT for 2 hours.

  • Workup with aqueous sodium thiosulfate.

  • Result: 2-Methyl-6-(methylsulfonyl)nicotinic acid—a highly reactive electrophile for

    
     reactions.
    

Part 5: Role in Drug Development

This molecule is a "privileged structure" because it addresses specific challenges in Kinase Inhibitor Design :

  • The "Gatekeeper" Interaction: The 2-methyl group often forces the pyridine ring to twist relative to the attached amide, creating a conformation that fits into the hydrophobic pocket of kinases (e.g., p38 MAP kinase).

  • Selectivity Tuning: The 6-position is distal to the ATP binding hinge. By displacing the methylthio/sulfone group with various amines, medicinal chemists can probe the "solvent-exposed region" of the enzyme without altering the core binding mode.

  • Metabolic Stability: The pyridine nitrogen reduces lipophilicity compared to benzene analogs, often improving the DMPK (Drug Metabolism and Pharmacokinetics) profile.

Case Study Relevance: While specific proprietary codes are protected, this scaffold is structurally homologous to intermediates used in the synthesis of Sildenafil analogs (where the pyridine mimics the pyrimidine) and Type II Kinase Inhibitors (e.g., Sorafenib analogs) where the nicotinamide core is essential.

Part 6: References

  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. (Detailed protocol for chlorination precursors).

  • 2-Methyl-6-(methylthio)nicotinic acid (CAS 137347-37-6) Entry. ChemSrc. (Physical properties and CAS verification).

  • Preparation of 6-hydroxynicotinic acid. Organic Syntheses. (Foundational chemistry for pyridine hydroxylation).

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (PMC). (Industrial context of nicotinic acid oxidation and functionalization).

  • Synthesis of 2-chloro-6-methylnicotinic acid. PrepChem. (Precursor synthesis protocol).

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 2-Methyl-6-(methylthio)nicotinic acid is an investigational compound, and its therapeutic potential has not been established in clinical settings.

Preamble: Navigating the Uncharted Territory of a Novel Nicotinic Acid Analogue

The landscape of drug discovery is often characterized by the exploration of novel chemical entities derived from well-understood pharmacological scaffolds. Nicotinic acid, or niacin (Vitamin B3), represents one such foundational molecule, with a long history as a lipid-modifying agent. Its derivatives have been the subject of extensive research, leading to the development of compounds with a wide array of biological activities. This guide focuses on a specific, yet sparsely researched analogue: 2-Methyl-6-(methylthio)nicotinic acid .

Direct pharmacological data on this compound is limited in the public domain. Therefore, this technical guide adopts a predictive and exploratory approach. By dissecting the established mechanisms of nicotinic acid and analyzing the structure-activity relationships (SAR) of related substituted pyridines, we can construct a scientifically rigorous framework of potential therapeutic targets. This document serves as a roadmap for researchers, outlining the hypothetical mechanisms of action and providing the experimental blueprints necessary to validate these claims.

Section 1: The Nicotinic Acid Backbone: A Legacy of Therapeutic Targeting

To appreciate the potential of 2-Methyl-6-(methylthio)nicotinic acid, we must first understand the molecular targets of its parent compound, nicotinic acid. For decades, high-dose nicotinic acid has been prescribed to manage dyslipidemia. Its effects are multifaceted, influencing lipid and lipoprotein metabolism through several key pathways.

The G-Protein Coupled Receptor (GPCR) Axis: GPR109A and GPR109B

The primary mechanism for nicotinic acid's lipid-lowering effects and the unfortunate side effect of flushing is its agonist activity at the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A .[1] This receptor is predominantly expressed in adipocytes and immune cells like Langerhans cells.

  • In Adipocytes: Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits hormone-sensitive lipase, reducing the lipolysis of stored triglycerides and thereby decreasing the flux of free fatty acids (FFAs) to the liver.[1] A reduced FFA supply to the liver results in decreased synthesis of triglycerides and very-low-density lipoproteins (VLDL).

  • In Immune Cells: In epidermal Langerhans cells, GPR109A activation triggers the release of prostaglandins, particularly prostaglandin D2 (PGD2), which mediates the cutaneous vasodilation, or "flushing," that is a common side effect of niacin therapy.

A related receptor, GPR109B (HCA3) , is also activated by nicotinic acid, albeit with lower affinity. Its role is less defined but is thought to contribute to the overall metabolic effects.

Hepatic Lipid and Lipoprotein Modulation

Beyond GPR109A-mediated effects on FFA, nicotinic acid directly impacts liver function:

  • Inhibition of DGAT2: It directly inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in the final step of triglyceride synthesis in the liver.

  • Apolipoprotein B (ApoB) Degradation: By reducing triglyceride availability, nicotinic acid promotes the degradation of ApoB, the primary structural protein of VLDL and low-density lipoprotein (LDL).

  • HDL Metabolism: The mechanism for increasing high-density lipoprotein (HDL) cholesterol is not fully elucidated but is thought to involve a reduction in the hepatic uptake and clearance of apolipoprotein A-I (ApoA-I), the main protein component of HDL.

Emerging Targets: Inflammation and Beyond

Recent research has broadened the scope of nicotinic acid's activities beyond lipid metabolism. Derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties.[2][3] These effects are often attributed to the modulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

Furthermore, the nicotinic acid scaffold is being explored in oncology, with some derivatives showing promising anticancer and antiproliferative activities.[4][5][6][7]

Section 2: Structure-Activity Relationship (SAR) Analysis of 2-Methyl-6-(methylthio)nicotinic Acid

The introduction of methyl and methylthio groups at the 2 and 6 positions of the pyridine ring, respectively, is predicted to significantly alter the compound's pharmacological profile compared to the parent nicotinic acid.

The Influence of the 2-Methyl Group

The presence of a methyl group at the 2-position (ortho to the carboxylic acid) can have several implications:

  • Steric Hindrance: This group could sterically influence the orientation of the carboxylic acid, which is a critical pharmacophore for GPR109A binding.[8] This might alter the binding affinity and efficacy at this receptor. It could potentially lead to a reduced flushing profile if the interaction with GPR109A in Langerhans cells is attenuated more than in adipocytes.

  • Electronic Effects: The electron-donating nature of the methyl group could subtly modify the acidity of the carboxylic acid and the electron distribution within the pyridine ring, impacting receptor interactions.

  • Metabolic Stability: The methyl group might block a potential site of metabolic hydroxylation, potentially increasing the compound's half-life.

The Role of the 6-Methylthio Group

The methylthio (-SCH3) group at the 6-position introduces several new properties:

  • Lipophilicity: This group increases the overall lipophilicity of the molecule. This could enhance membrane permeability, potentially leading to better oral bioavailability and distribution into tissues, including the central nervous system.

  • Novel Interactions: The sulfur atom can participate in different types of interactions with biological targets, such as hydrogen bonding or hydrophobic interactions, that are not possible with nicotinic acid.

  • Antioxidant and Vasorelaxant Properties: Studies on other thionicotinic acid derivatives have shown that the presence of a sulfur-containing substituent can confer potent antioxidant and vasorelaxant properties.[9] This suggests that 2-Methyl-6-(methylthio)nicotinic acid could have direct effects on vascular tone and oxidative stress, independent of lipid modulation.

Predicted Target Profile

Based on this SAR analysis, we can propose a set of potential therapeutic targets for 2-Methyl-6-(methylthio)nicotinic acid, summarized in the table below.

Potential Target Class Specific Target Predicted Effect Therapeutic Rationale
GPCRs GPR109A (HCA2)Modulated Agonist/AntagonistDyslipidemia, with potentially altered flushing profile.
GPR109B (HCA3)Modulated Agonist/AntagonistDyslipidemia.
Enzymes DGAT2InhibitorHypertriglyceridemia.
COX-2 / iNOSInhibitorInflammation, Pain.[2]
VEGFR-2InhibitorOncology (Angiogenesis inhibitor).[6]
Signaling Pathways NF-κBInhibitorInflammation, Cancer.
Endothelial Nitric Oxide Synthase (eNOS)ActivatorVasodilation, Cardiovascular protection.[9]

Section 3: Proposed Therapeutic Applications and Investigational Roadmaps

The unique structural features of 2-Methyl-6-(methylthio)nicotinic acid suggest its potential utility in several therapeutic areas. For each area, a logical experimental workflow is proposed to systematically evaluate its potential.

Dyslipidemia with a Differentiated Profile

The primary hypothesis is that the compound retains lipid-modifying activity through GPR109A and/or direct hepatic effects, but with a potentially improved side-effect profile.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics & Efficacy a GPR109A/B Binding Assay (Radioligand Displacement) b GPR109A Functional Assay (cAMP Measurement) a->b d HepG2 Cell Triglyceride Synthesis (DGAT2 Activity) a->d c Adipocyte Lipolysis Assay (Glycerol/FFA Release) b->c g Dyslipidemic Animal Model (e.g., hApoE*3-Leiden.CETP mice) c->g d->g e PK Studies in Rodents (Oral Bioavailability, Half-life) f Acute Flushing Model (Ear Reddening in Mice) e->f e->g h Lipid Profile Analysis (TC, TG, HDL, LDL) g->h

Caption: Workflow for evaluating dyslipidemia therapeutic potential.

Protocol 1: GPR109A Functional Assay (cAMP Measurement)

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A.

  • Assay Preparation: Seed cells in a 96-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX and allow to equilibrate.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • Compound Addition: Immediately add varying concentrations of 2-Methyl-6-(methylthio)nicotinic acid and a known agonist (nicotinic acid) to the wells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the reduction in cAMP signal against compound concentration to determine the EC50 value.

Inflammatory Disorders

The structural similarity to other anti-inflammatory nicotinic acid derivatives warrants investigation into this area.[2][3][10][11][12]

G cluster_0 In Vitro Cellular Assays cluster_1 In Vivo Models of Inflammation a LPS-stimulated RAW 264.7 Macrophages b Measure Nitric Oxide (Griess Assay) a->b c Measure Cytokines (TNF-α, IL-6 via ELISA) a->c d COX-2 Expression (Western Blot/qPCR) a->d g Collagen-induced Arthritis Model in Mice c->g e Carrageenan-induced Paw Edema in Rats f Measure Paw Volume (Plethysmometry) e->f h Assess Clinical Score and Histology g->h

Caption: Workflow for evaluating anti-inflammatory potential.

Protocol 2: Cytokine Measurement in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Plating: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of 2-Methyl-6-(methylthio)nicotinic acid for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound relative to the LPS-only control.

Oncology

Given the emerging role of nicotinic acid derivatives as anticancer agents, exploring this potential is a logical next step.[4][5][6][7][13] The increased lipophilicity of 2-Methyl-6-(methylthio)nicotinic acid may be advantageous for targeting solid tumors.

G compound 2-Methyl-6-(methylthio)nicotinic acid receptor VEGFR-2 compound->receptor Inhibition pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Angiogenesis mtor->proliferation

Caption: Hypothesized anti-angiogenic signaling pathway.

Protocol 3: Anti-Proliferation Assay (MTT Assay)

  • Cell Lines: Select a panel of human cancer cell lines (e.g., HCT-116 colorectal, PC-3 prostate, A549 lung).

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Methyl-6-(methylthio)nicotinic acid for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Section 4: Concluding Remarks and Future Directions

2-Methyl-6-(methylthio)nicotinic acid stands as an intriguing yet uncharacterized molecule. This guide has laid out a hypothesis-driven framework for its investigation, built upon the solid foundation of nicotinic acid pharmacology and the principles of medicinal chemistry. The structural modifications of a 2-methyl and a 6-methylthio group are not trivial; they have the potential to fine-tune the interaction with known targets like GPR109A, leading to a better therapeutic window, and to unlock novel activities in the realms of inflammation and oncology.

The experimental workflows detailed herein provide a clear and actionable path for researchers to systematically test these hypotheses. The journey from a theoretical target profile to a validated therapeutic agent is long and challenging, but the potential for developing a novel drug with a unique pharmacological signature makes the exploration of 2-Methyl-6-(methylthio)nicotinic acid a scientifically compelling endeavor.

References

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed, 32942921. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

  • Hsiao, C. A., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 305-309. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 28(24), 8049. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. [Link]

  • Request PDF. (2025). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate. [Link]

  • Shen, H. C., et al. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 20(11), 3258-3261. [Link]

  • Jain, N., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5. [Link]

  • Popiołek, Ł., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1640. [Link]

  • PubChem. (n.d.). 2-Methylnicotinic acid. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. Journal of Clinical Lipidology, 2(4), 263-271. [Link]

  • ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. [Link]

  • Shen, H. C., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(18), 4948-4951. [Link]

  • DergiPark. (n.d.). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. [Link]

  • ResearchGate. (n.d.). Chemical structures of GPR109A agonists and related chemical agents. [Link]

  • Miyazawa, Y., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 30(10), 127105. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • PubChem. (n.d.). Methyl 2-methylnicotinate. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. [Link]

  • Chemsrc. (n.d.). 6-Methylnicotinic acid. [Link]

  • Popiołek, Ł., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. [Link]

Sources

2-Methyl-6-(methylthio)nicotinic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-6-(methylthio)nicotinic Acid Derivatives and Analogs

Abstract

Nicotinic acid and its derivatives represent a foundational scaffold in medicinal chemistry, leading to a diverse range of therapeutic agents. This guide focuses on a specific, promising subclass: 2-Methyl-6-(methylthio)nicotinic acid and its analogs. We will delve into the synthetic strategies for creating these molecules, explore the critical structure-activity relationships (SAR) that govern their biological effects, and detail their primary pharmacological applications, with a significant focus on their role as anti-inflammatory agents. This document is intended for researchers, chemists, and drug development professionals, providing both high-level strategic insights and detailed, actionable protocols.

Introduction: The Nicotinic Acid Scaffold in Drug Discovery

Nicotinic acid, or vitamin B3, is a well-established molecule in human physiology and pharmacology.[1] While its classical use has been in managing dyslipidemia, the pyridine-3-carboxylic acid core is a privileged structure in drug discovery.[1][2] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, analgesic, antifungal, and antitubercular properties.[3][4][5][6]

The focus of this guide, the 2-Methyl-6-(methylthio)nicotinic acid core, introduces specific substitutions that modulate the electronic and steric properties of the parent scaffold. The methyl group at the 2-position and the methylthio group at the 6-position are key modifications that can influence receptor binding, metabolic stability, and overall pharmacological profile. Understanding how to synthesize and modify this core is crucial for developing novel therapeutics.

Synthetic Strategies and Methodologies

The synthesis of 2-Methyl-6-(methylthio)nicotinic acid derivatives typically involves multi-step processes starting from commercially available pyridine precursors. The general approach focuses on the controlled introduction of the methyl, methylthio, and carboxylic acid functionalities, followed by derivatization of the carboxyl group to generate amides, esters, or hydrazones.

A plausible synthetic route often begins with a pre-functionalized pyridine ring. For example, the synthesis of related nicotinic acid esters can be achieved through Fischer esterification of the corresponding carboxylic acid using an alcohol (like methanol) in the presence of a strong acid catalyst.[7][8] The introduction of the methylthio group can be accomplished via nucleophilic substitution reactions.

G cluster_0 Core Synthesis cluster_1 Derivatization Start Substituted Pyridine Precursor Step1 Introduction of Methylthio Group (e.g., Nucleophilic Substitution) Start->Step1 Step2 Functionalization at C3 (e.g., Carboxylation) Step1->Step2 Core 2-Methyl-6-(methylthio)nicotinic Acid Step2->Core Activation Carboxylic Acid Activation (e.g., with SOCl2, EDCI) Core->Activation Amidation Amidation with R-NH2 Activation->Amidation Esterification Esterification with R-OH Activation->Esterification Hydrazinolysis Reaction with Hydrazine Activation->Hydrazinolysis Final_Amide Amide Derivatives Amidation->Final_Amide Final_Ester Ester Derivatives Esterification->Final_Ester Final_Hydrazone Hydrazone Derivatives Hydrazinolysis->Final_Hydrazone

Caption: General workflow for synthesis and derivatization.

Experimental Protocol: Synthesis of Nicotinohydrazide Derivatives

This protocol is a representative example adapted from methodologies for synthesizing related nicotinic acid hydrazides, which are key intermediates for creating a wide array of bioactive compounds.[5][9]

Objective: To synthesize a nicotinohydrazide from its corresponding ethyl ester.

Materials:

  • Ethyl 2-methyl-6-(methylthio)nicotinate

  • Hydrazine hydrate (80% solution)

  • 2-Propanol (or Ethanol)

  • Reaction flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting ethyl ester (e.g., 10 mmol) in 50 mL of 2-propanol.

  • Reagent Addition: With stirring, add an excess of hydrazine hydrate (e.g., 5 mL, ~100 mmol) to the solution.

  • Heating: Heat the reaction mixture to 60–70 °C and maintain this temperature with vigorous stirring for approximately 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, cool the reaction mixture to room temperature. White crystals of the nicotinohydrazide product should precipitate out of the solution.

  • Isolation: Filter the solid product using a Büchner funnel and wash the crystals with a small amount of cold 2-propanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the final 2-methyl-6-(methylthio)nicotinohydrazide. This product can then be used to synthesize various hydrazones by reacting it with substituted aldehydes.[9]

Structure-Activity Relationships (SAR)

The biological activity of these nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the derivatized carboxyl group. SAR studies guide the rational design of more potent and selective compounds.[10]

  • Pyridine Ring Substituents: The methyl group at C2 and the methylthio group at C6 are critical. The methylthio group, in particular, can influence the molecule's lipophilicity and its interaction with enzymatic targets. Studies on related nicotinic analogs have shown that the lipophilicity of the substituent at the 6-position can be directly related to its affinity for nicotinic acetylcholine receptors (nAChRs).[11]

  • Carboxylic Acid Moiety: Derivatization of the carboxylic acid is a primary strategy for modulating activity. Converting the acid to esters, amides, or hydrazides can significantly alter the compound's solubility, cell permeability, and binding interactions. For instance, creating hydrazones from a hydrazide intermediate allows for the introduction of a wide variety of aryl groups, which can explore different binding pockets in the target protein.[12]

Caption: Key sites for SAR modulation on the core scaffold.

Illustrative SAR Data for Anti-Inflammatory Activity

The following table summarizes representative data from studies on related nicotinic acid derivatives, demonstrating how different substitutions can affect anti-inflammatory potency, often measured by the inhibition of nitric oxide (NO) production or COX-2 activity.

Compound SeriesR Group (at C3)Key Substituent (at C6)In Vitro Activity (IC₅₀)Reference Insight
Series A -CONH-ArylPhenylModerateAryl amides show activity.
Series B -CONHNH₂4-BromophenylHighLipophilic halogen groups at the C6-aryl position can improve activity.[5]
Series C -CO-NH-N=CH-Aryl4-FluorophenylHigh to Very HighIsatin-based hydrazones exhibit potent activity.[5]
Series D -COOHVaried PhenylVariableFree acid activity is often a baseline for further derivatization.[3]

This table is illustrative, based on findings from related nicotinic acid derivative studies to demonstrate SAR principles.

Pharmacological Applications and Mechanism of Action

The primary therapeutic potential of this class of compounds, as suggested by extensive research on nicotinic acid derivatives, lies in their anti-inflammatory effects.[13][14]

Mechanism as Anti-Inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[4] Nicotinic acid derivatives have been shown to act through a similar mechanism, often exhibiting selectivity for COX-2 over COX-1. This selectivity is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][14]

Beyond COX inhibition, these compounds have demonstrated the ability to suppress the production of other key inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, active derivatives have been shown to inhibit the production of:

  • Nitric Oxide (NO): A signaling molecule that can be pro-inflammatory at high levels.[14]

  • Tumor Necrosis Factor-alpha (TNF-α): A major inflammatory cytokine.[3][13]

  • Interleukin-6 (IL-6): Another critical pro-inflammatory cytokine.[3][13]

G cluster_pathway Inflammatory Cascade cluster_drug Site of Intervention Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage NFkB NF-κB Activation Macrophage->NFkB COX2 COX-2 Upregulation NFkB->COX2 iNOS iNOS Upregulation NFkB->iNOS Cytokines TNF-α, IL-6 Upregulation NFkB->Cytokines Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Arachidonic Arachidonic Acid Arachidonic->Prostaglandins Drug 2-Methyl-6-(methylthio) nicotinic acid derivative Drug->COX2 INHIBITS Drug->iNOS INHIBITS Drug->Cytokines DOWNREGULATES

Caption: Mechanism of anti-inflammatory action.

Protocol: In Vitro Nitrite Inhibition Assay (Griess Assay)

This protocol measures the inhibition of nitric oxide (NO) production by assessing the concentration of its stable metabolite, nitrite, in cell culture supernatant.[14]

Objective: To evaluate the anti-inflammatory activity of test compounds by quantifying their effect on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NSAID like ibuprofen).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Leave one set of wells unstimulated as a negative control.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add the 50 µL of collected supernatant.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Conclusion and Future Perspectives

Derivatives and analogs of 2-Methyl-6-(methylthio)nicotinic acid are a compelling class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents. Their synthetic tractability allows for extensive SAR exploration, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.

The future of this scaffold lies in several key areas:

  • Enhanced Selectivity: Designing derivatives with higher selectivity for COX-2 over COX-1 to further improve gastrointestinal safety profiles.

  • Multi-Target Ligands: Exploring modifications that could confer activity against other inflammatory targets (e.g., kinases, transcription factors) to create multi-modal therapeutics.

  • Expanded Therapeutic Areas: Investigating the efficacy of these compounds in other disease contexts, such as neuroinflammation, cancer, and metabolic disorders, where inflammatory signaling plays a crucial role.

  • Computational Design: Utilizing molecular docking and other computational tools to rationally design next-generation analogs with predicted high potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Continued research into this versatile chemical scaffold holds great promise for the development of novel and effective treatments for a range of inflammatory conditions.

References

  • Mahmoud, Z., Ali, M. M., George, R. F., & Omar, H. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link][13]

  • Ali, M. M., George, R. F., Omar, H. A., & Mahmoud, Z. (2022). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Bioorganic Chemistry, 129, 106173. [Link][3]

  • Mahmoud, Z., Ali, M., George, R., & Omar, H. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. BUE Scholar. [Link][14]

  • Mohsen, E. M. J. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 2(2), 51-56. [Link][4]

  • Newhouse, P. A., & Gentry, C. T. (2011). Therapeutic applications of nicotinic stimulation: successes, failures, and future prospects. Nicotine & Tobacco Research, 13(10), 889-893. [Link][15]

  • Autechem. (2025). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. Autechem. [Link][16]

  • Author Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Source Document. [17]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylthio)nicotinic acid. PubChem. Retrieved February 18, 2026, from [Link][18]

  • Al-Ostath, A. I., et al. (2013). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. [Link][12]

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. PrepChem.com. Retrieved February 18, 2026, from [Link][8]

  • CN114437031A - Synthetic method of 6-methyl nicotine. (2022). Google Patents. [11]

  • Byrd, G. D., & Robinson, J. H. (2025). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. Scientific Reports. [Link][19]

  • Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link][9]

  • Al-Salahi, R., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8862-8882. [Link][5]

  • Li, M., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1133. [Link][6]

  • Philipp, A., et al. (2007). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 151(1), 58-70. [Link][2]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Retrieved February 18, 2026, from [Link][1]

  • Manallack, D. T., et al. (2013). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education, 90(2), 218-222. [Link][10]

Sources

In silico modeling of 2-Methyl-6-(methylthio)nicotinic acid interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling of 2-Methyl-6-(methylthio)nicotinic Acid Interactions

Abstract

This technical guide provides a comprehensive, field-proven framework for the in silico analysis of 2-Methyl-6-(methylthio)nicotinic acid, a nicotinic acid derivative with potential therapeutic relevance. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical methodological choices in a modern computational drug discovery workflow. We will navigate the entire process, from initial target identification and system preparation to the execution and analysis of molecular docking and molecular dynamics (MD) simulations. The protocols detailed herein utilize widely adopted, open-source software, ensuring the reproducibility and accessibility of the described methods. The ultimate goal is to equip researchers with the expertise to not only perform these computational experiments but also to critically evaluate the results, understand their limitations, and derive meaningful insights into the molecular interactions of this and other small molecules.

Part 1: Strategic Foundations of the In Silico Workflow

The predictive power of in silico modeling is not merely a function of computational resources but is deeply rooted in a logically sound and meticulously executed workflow. Before delving into specific commands and protocols, it is imperative to understand the strategic purpose of each major phase. The workflow is designed as a funnel, beginning with rapid, high-throughput methods to generate initial hypotheses and progressively moving towards more computationally intensive, physically realistic simulations to refine and validate these hypotheses.

The journey from a chemical structure to a dynamic model of its biological interactions is a multi-stage process. It begins with identifying a biologically relevant protein target and preparing both the ligand and the receptor for computational analysis. This is followed by molecular docking, a method that predicts the preferred orientation of the ligand when bound to the receptor, providing a static snapshot of the interaction.[1][2] To validate this static pose and understand the dynamic nature of the complex, we then employ molecular dynamics (MD) simulations, which model the movement of every atom in the system over time.[3]

In_Silico_Workflow_Overview Figure 1: High-Level In Silico Modeling Workflow cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Hypothesis Generation cluster_md Phase 3: Dynamic Validation & Refinement cluster_analysis Phase 4: Data Analysis Target_ID Target Identification (e.g., VEGFR-2) Protein_Prep Protein Preparation (PDB Structure Cleanup) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (2-Methyl-6-(methylthio)nicotinic acid) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim Top Scoring Pose Analysis Trajectory & Binding Energy Analysis (RMSD, MM/PBSA) MD_Sim->Analysis Trajectory Data Analysis->Docking Feedback Loop

Caption: High-Level In Silico Modeling Workflow.

Target Selection: The Biological Context

The first and most critical step is the identification of a relevant biological target. For novel or uncharacterized compounds, this can be challenging. However, 2-Methyl-6-(methylthio)nicotinic acid belongs to the nicotinic acid family. Nicotinic acid derivatives have been investigated for a wide range of biological activities, including as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[4] For the purpose of this guide, we will proceed with VEGFR-2 as our protein target, providing a concrete and therapeutically relevant example.

The Synergy of Docking and MD Simulations

It is a common misconception to view molecular docking and MD simulations as interchangeable. They are, in fact, complementary techniques that address different aspects of molecular recognition.

  • Molecular Docking: This technique serves as a rapid and efficient screening tool. It uses scoring functions to approximate the binding affinity and predict the most likely binding poses of a ligand within a protein's active site.[5] Its strength lies in its speed, allowing for the screening of large compound libraries. However, it treats the protein as a mostly rigid structure and the scoring functions are approximations, necessitating further validation.[6]

  • Molecular Dynamics (MD) Simulations: MD provides a dynamic and more physically rigorous assessment of the protein-ligand complex. By simulating the movements of atoms over time based on a force field, it allows us to assess the stability of the docked pose, observe conformational changes in both the protein and the ligand, and analyze the intricate network of interactions (like hydrogen bonds and water-mediated contacts) that stabilize the complex.[3][7] Furthermore, post-simulation analysis can yield more accurate estimations of binding free energy.

Part 2: The Experimental Workflow: A Step-by-Step Technical Protocol

This section provides a detailed, reproducible protocol for the in silico analysis of 2-Methyl-6-(methylthio)nicotinic acid with VEGFR-2.

Required Tools and Resources

To ensure accessibility, this guide utilizes open-source software and publicly available databases.

Tool/ResourcePurposeSource
RCSB Protein Data Bank (PDB) Database of macromolecular 3D structures.[8][9][10][11][12][Link]
PubChem Database of chemical molecules and their properties.[13][Link]
PyMOL Molecular visualization software.[Link]
AutoDock Tools (MGLTools) Preparation of protein and ligand files for AutoDock Vina.[Link]
AutoDock Vina Molecular docking program.[14][Link]
GROMACS Molecular dynamics simulation package.[15][16][17][18][19][Link]
Protocol Step 1: Ligand and Receptor Preparation

Causality: The quality of your input structures directly dictates the quality of your results. This preparation phase is designed to clean experimental artifacts from the protein structure and to generate a valid 3D conformation for the ligand, assigning correct atom types and charges that are essential for the force field calculations that follow.

A. Ligand Preparation:

  • Obtain Ligand Structure: Download the 3D structure of 2-Methyl-6-(methylthio)nicotinic acid from PubChem in SDF format.

  • Energy Minimization and Format Conversion: Use a tool like Open Babel or Avogadro to perform an energy minimization using a standard force field (e.g., MMFF94). This ensures a low-energy, sterically favorable starting conformation.

  • Prepare for Docking:

    • Load the minimized ligand into AutoDock Tools (ADT).

    • Detect the rotatable bonds. The software will automatically identify bonds that can freely rotate, which is crucial for flexible ligand docking.

    • Save the file in the PDBQT format (ligand.pdbqt). This format includes atomic charges, atom-type definitions, and information about rotatable bonds.

B. Receptor Preparation (VEGFR-2):

  • Select a PDB Structure: Go to the RCSB PDB and search for "VEGFR-2". Choose a high-resolution crystal structure complexed with a small molecule inhibitor in the active site. For this guide, we will use PDB ID: 3VHE .

  • Clean the PDB File:

    • Load 3VHE.pdb into PyMOL or another molecular viewer.

    • Justification: Crystal structures are not perfect models. They contain non-protein atoms (water, ions, co-crystallized ligands) that can interfere with docking. We must remove these to create a clean receptor model.

    • Remove water molecules (remove resn HOH).

    • Remove the co-crystallized ligand and any other heteroatoms not essential for the protein's structure.

    • Isolate the protein chain of interest (e.g., Chain A).

    • Save the cleaned protein structure as receptor_clean.pdb.

  • Prepare for Docking using AutoDock Tools:

    • Open receptor_clean.pdb in ADT.

    • Justification: Docking algorithms require information about hydrogen atoms, which are often not resolved in crystal structures. We must also assign partial charges to each atom for the electrostatic component of the scoring function.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Save the final receptor file in PDBQT format (receptor.pdbqt).

Protocol Step 2: Molecular Docking with AutoDock Vina

Causality: The goal here is to efficiently sample a vast conformational space to find the most probable binding poses. The "grid box" is the critical parameter; it defines the search space for the ligand. Making it too small may miss the true binding site, while making it too large unnecessarily increases computation time and can reduce accuracy.

  • Define the Binding Site (Grid Box):

    • The most reliable way to define the binding site is to use the location of the co-crystallized ligand in the original PDB file (3VHE).

    • In ADT or PyMOL, determine the X, Y, and Z coordinates for the center of this ligand.

    • Set the grid box dimensions to encompass the entire active site, typically with a size of 25 x 25 x 25 Ångstroms.

  • Create the Configuration File:

    • Create a text file named conf.txt with the following parameters:

    • Justification: exhaustiveness controls the thoroughness of the search. A higher value increases the chance of finding the global minimum pose but takes longer. A value of 16 is a good balance between speed and accuracy for initial studies.[14]

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Execute the command: vina --config conf.txt --out output.pdbqt --log log.txt

  • Analyze Docking Results:

    • The log.txt file will contain a table of the top binding poses and their corresponding binding affinities (in kcal/mol).

    • The output.pdbqt file contains the 3D coordinates of these poses.

    • Visualize receptor.pdbqt and output.pdbqt in PyMOL to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) of the top-scoring pose.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.90.000
2-8.51.345
3-8.22.108
.........
Table 1: Example output from an AutoDock Vina log file. Lower binding affinity values indicate stronger predicted binding.
Protocol Step 3: Molecular Dynamics (MD) Simulation with GROMACS

Causality: The docked pose is a static, energy-minimized hypothesis in a vacuum. MD simulation immerses this complex in a more biologically realistic environment (a water box with ions) and observes its behavior under thermodynamic principles. This process validates the stability of the pose; an unstable pose will quickly dissociate or drift during the simulation.

MD_Simulation_Workflow Figure 2: GROMACS MD Simulation Setup Workflow PDB Protein-Ligand Complex (from Docking) Topology Generate Topology (gmx pdb2gmx & Ligand Parametrization) PDB->Topology Box Define Simulation Box (gmx editconf) Topology->Box Solvate Add Solvent (Water) (gmx solvate) Box->Solvate Ions Add Ions (gmx genion) Solvate->Ions EM Energy Minimization (gmx grompp -> gmx mdrun) Ions->EM Equil Equilibration (NVT/NPT) (gmx grompp -> gmx mdrun) EM->Equil Relaxed System Production Production MD Run (gmx grompp -> gmx mdrun) Equil->Production Equilibrated System Analysis Trajectory Analysis Production->Analysis

Caption: GROMACS MD Simulation Setup Workflow.

  • System Preparation:

    • Combine Coordinates: Create a single PDB file containing the receptor and the top-ranked ligand pose from docking.

    • Generate Protein Topology: Use the GROMACS command gmx pdb2gmx to generate the topology for the protein, selecting a force field like CHARMM36m. This file describes all the bonds, angles, and dihedrals for the protein.

    • Generate Ligand Topology: This is a critical step. The standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or the antechamber tool to generate the parameters for 2-Methyl-6-(methylthio)nicotinic acid that are compatible with your chosen force field.[20]

    • Combine Topologies: Merge the protein and ligand topology files.

  • Solvation and Ionization:

    • Create a Simulation Box: Use gmx editconf to place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the box edge).

    • Solvate: Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).

    • Add Ions: The system may have a net charge. Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Justification: The process of adding solvent and ions can create steric clashes. Energy minimization relaxes the system to a low-energy state, removing these bad contacts before the simulation begins.

    • Run a steep descent energy minimization using gmx grompp and gmx mdrun.

  • Equilibration:

    • Justification: This two-step process brings the system to the desired temperature and pressure. The NVT (constant Number of particles, Volume, and Temperature) phase stabilizes the temperature, while the NPT (constant Number of particles, Pressure, and Temperature) phase stabilizes the pressure and density. This ensures the simulation starts from a physically realistic state.

    • Perform a 100-ps NVT equilibration.

    • Perform a 100-ps NPT equilibration. Monitor temperature, pressure, and density to confirm stability.

  • Production MD Simulation:

    • Once the system is equilibrated, run the production simulation for a desired length of time (e.g., 100 nanoseconds). This is the phase from which you will collect data for analysis.

    • Execute the run using gmx mdrun.

Protocol Step 4: Post-Simulation Analysis

Causality: The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms at every time step—a massive amount of data. Analysis is the process of extracting meaningful biophysical insights from this trajectory.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable RMSD indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein, which can be important for ligand binding.

    • Hydrogen Bond Analysis: Use gmx hbond to analyze the formation and lifetime of hydrogen bonds between the ligand and the protein. This helps identify key residues responsible for binding specificity.

  • Binding Free Energy Calculation:

    • Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the simulation trajectory. These methods provide a more accurate estimation than docking scores by averaging over multiple conformations.[[“]]

Part 3: Interpretation, Validation, and Authoritative Grounding

The data generated from this workflow is predictive, not definitive. The trustworthiness of the model is established through careful analysis and an understanding of its inherent limitations.

  • Docking Score vs. Binding Free Energy: The docking score is a rapid approximation useful for ranking compounds. The binding free energy from MD simulations is a more rigorous calculation that accounts for solvent effects and protein flexibility, generally offering a better correlation with experimental data.

  • Stability is Key: A key outcome of the MD simulation is the assessment of pose stability. If the ligand's RMSD remains low (< 2-3 Å) relative to the protein backbone throughout the simulation, it provides strong evidence that the docked pose is stable and physically plausible.

  • The Self-Validating System: The protocol is inherently self-validating. If a poor-quality PDB structure is used, the system may be unstable during equilibration. If the ligand topology is incorrect, the simulation may crash. If the docking pose is incorrect, the ligand will likely show high RMSD and dissociate during the MD run. Each step serves as a quality control checkpoint for the previous one.

  • Experimental Correlation: Ultimately, in silico predictions must be validated by experimental data. The binding affinities calculated can be compared with experimentally determined values (e.g., IC50, Ki, or Kd). The key interactions predicted (e.g., hydrogen bonds with specific residues) can be tested through site-directed mutagenesis experiments.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the in silico modeling of 2-Methyl-6-(methylthio)nicotinic acid. By integrating the rapid hypothesis generation of molecular docking with the dynamic validation of molecular dynamics simulations, researchers can build a detailed, atom-level understanding of protein-ligand interactions. The emphasis on the causality behind each procedural step is designed to empower scientists to not only execute these protocols but to adapt them, troubleshoot them, and critically interpret their findings. This computational approach is an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents.

References

  • Protein Structure Databases: PDB, PDBe & PDBsum. (n.d.). Google Cloud.
  • What are the methods for predicting protein-ligand binding affinity? - Consensus. (n.d.). Google Cloud.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube.
  • GROMACS Tutorials. (n.d.). GROMACS.
  • Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB.
  • Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2025, October 6). Source details not available.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Source details not available.
  • Simulating Protein-Ligand Complexes using Open Source tools. (2025, March 31). Source details not available.
  • Protein Data Bank - Wikipedia. (n.d.). Wikipedia.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI.
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2020, October 15). Bioinformatics | Oxford Academic.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Source details not available.
  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
  • The Protein Data Bank (PDB). (n.d.). Bio.tools.
  • GROMACS tutorials. (n.d.). GitHub.
  • Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
  • Prediction of protein–ligand binding affinity via deep learning models. (2024, March 5). Oxford Academic.
  • Tutorials and Webinars. (n.d.). Gromacs.
  • Welcome to the GROMACS tutorials! (n.d.). GROMACS tutorials.
  • Protein Data Bank (PDB) - Dataset. (2023, July 26). Catalog.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025, April 8). Medium.
  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. (n.d.). ResearchGate.
  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. (2022, July 19). PMC.
  • Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. (2025, August 7). ResearchGate.
  • 2-(Methylthio)nicotinic acid. (n.d.). PubChem.

Sources

A Comprehensive Technical Guide to the Solubility of 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its success as a potential therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its efficacy. This guide provides an in-depth exploration of the solubility of 2-Methyl-6-(methylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted solubility profile of this compound based on its structural attributes and the known characteristics of its parent molecule, nicotinic acid. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its equilibrium solubility is provided. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data, a cornerstone of robust scientific inquiry.

Physicochemical Properties and Predicted Solubility Profile

2-Methyl-6-(methylthio)nicotinic acid is a pyridine carboxylic acid derivative. Its structure, featuring a carboxylic acid group, a pyridine ring, a methyl group, and a methylthio group, dictates its solubility behavior. The carboxylic acid moiety suggests a pH-dependent aqueous solubility, while the methyl and methylthio groups enhance its lipophilicity compared to the parent nicotinic acid.

PropertyValueSource
Molecular Formula C₈H₉NO₂S[1]
Molecular Weight 183.23 g/mol [1]
Synonym 2-methyl-6-(methylsulfanyl)nicotinic acid[1]
Chemical Structure and Functional Groups

The interplay of the functional groups in 2-Methyl-6-(methylthio)nicotinic acid is crucial for understanding its solubility. The carboxylic acid group can be protonated or deprotonated depending on the pH, significantly impacting its interaction with aqueous media. The pyridine nitrogen is weakly basic. The methyl and methylthio groups are non-polar and contribute to the molecule's overall lipophilicity.

Caption: Chemical structure of 2-Methyl-6-(methylthio)nicotinic acid with key functional groups highlighted.

Predicted Solubility

The following table provides a predicted solubility profile of 2-Methyl-6-(methylthio)nicotinic acid in a range of common solvents. These predictions are based on the principle of "like dissolves like" and the expected influence of the compound's functional groups.

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7.0) Polar ProticLow to ModerateThe presence of the polar carboxylic acid group allows for some aqueous solubility, but this is counteracted by the non-polar methyl and methylthio groups.
0.1 M HCl (pH ~1) Aqueous AcidicLowIn a highly acidic environment, the carboxylic acid group will be fully protonated, reducing its polarity and thus its solubility in water.
0.1 M NaOH (pH ~13) Aqueous BasicHighIn a basic solution, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more soluble in water.[2][3]
Methanol / Ethanol Polar ProticModerate to HighThese polar organic solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic acids.[4][5]
Acetone Polar AproticModerateAcetone has a significant dipole moment and can interact with the polar groups of the molecule.
Dichloromethane Non-polarLow to ModerateThe increased lipophilicity from the methyl and methylthio groups may allow for some solubility in this non-polar solvent.
Hexane Non-polarLow / InsolubleAs a highly non-polar solvent, hexane is unlikely to effectively solvate the polar carboxylic acid group.

Experimental Determination of Equilibrium Solubility

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility and is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[6][7]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved compound in the solvent is constant and represents its solubility under those conditions. The concentration is then determined using a suitable analytical technique.

Experimental Workflow

Sources

Methodological & Application

Synthesis of 2-Methyl-6-(methylthio)nicotinic acid experimental protocol

[1]

Abstract & Strategic Overview

2-Methyl-6-(methylthio)nicotinic acid is a critical intermediate in the synthesis of pharmaceuticals, particularly P2Y12 receptor antagonists and Hedgehog signaling pathway inhibitors .[1] The 2,6-disubstituted pyridine scaffold is electronically unique; the 6-position is highly activated towards nucleophilic aromatic substitution (

1

This protocol details a robust two-stage synthetic route :

  • Precursor Synthesis: Construction of the 6-chloronicotinate scaffold via a modified Hantzsch-type condensation (if not purchased).

  • Functionalization: Regioselective

    
     displacement of chloride by sodium thiomethoxide, followed by ester hydrolysis.[1]
    

Key Technical Insight: While direct displacement on the carboxylic acid is possible, we utilize the ethyl ester intermediate.[1] This choice is deliberate to enhance solubility in aprotic polar solvents (DMF/THF) required for the

1

Retrosynthetic Analysis

The synthesis is disconnected at the C6-S bond and the C3-ester bond.

RetrosynthesisTarget2-Methyl-6-(methylthio)nicotinic acid(Target)EsterEthyl 2-methyl-6-(methylthio)nicotinate(Intermediate 2)Target->EsterHydrolysis(LiOH)ChloroEthyl 6-chloro-2-methylnicotinate(Intermediate 1)Ester->ChloroSnAr(NaSMe)RawEthyl 3-aminocrotonate+Methyl propiolateChloro->RawCyclization &Chlorination(POCl3)

Figure 1: Retrosynthetic disconnection showing the pathway from acyclic precursors to the target thioether.[1]

Experimental Protocol

Phase 1: Synthesis of Ethyl 6-chloro-2-methylnicotinate (Precursor)

Note: If CAS 31163-12-9 is purchased commercially, skip to Phase 2.[1]

Rationale: This step builds the pyridine ring using a condensation that establishes the 2-methyl and 3-carboxyl pattern, followed by chlorination of the resulting pyridone.[1]

Reagents:

  • Ethyl 3-aminocrotonate (1.0 eq)[1]

  • Methyl propiolate (1.0 eq)[1]

  • Phosphorus oxychloride (

    
    ) (Excess)[1]
    
  • DMF (Catalytic)[1]

Procedure:

  • Condensation: In a pressure vessel, mix stoichiometric amounts of ethyl 3-aminocrotonate and methyl propiolate. Heat to 140°C for 1 hour. The reaction undergoes a Hantzsch-like cyclization to form the intermediate ethyl 6-hydroxy-2-methylnicotinate (tautomer of the pyridone).[1]

  • Chlorination: Dissolve the crude residue in

    
     (approx. 5 vol). Add catalytic DMF (2-3 drops).[1]
    
  • Reaction: Heat the mixture to 100-110°C for 2-3 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the polar pyridone spot.[1]

  • Workup: Cool to RT. Pour the mixture slowly onto crushed ice (Exothermic!). Neutralize with saturated

    
     to pH 7-8. Extract with Ethyl Acetate (
    
    
    ).[1][2]
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography (0-20% EtOAc/Hexane).
    
    • Yield Expectation: 40-60% over two steps.

    • Appearance: Pale yellow oil or low-melting solid.

Phase 2: Nucleophilic Substitution ( ) and Hydrolysis

This is the core functionalization sequence to install the methylthio group.[1]

Step 2A: Synthesis of Ethyl 2-methyl-6-(methylthio)nicotinate[1]

Reagents Table:

ReagentMW ( g/mol )Equiv.[1][2]Role
Ethyl 6-chloro-2-methylnicotinate 199.631.0Substrate
Sodium Thiomethoxide (NaSMe) 70.091.2Nucleophile
Tetrahydrofuran (THF) -10 volSolvent
Water --Quench

Protocol:

  • Setup: Charge a round-bottom flask with Ethyl 6-chloro-2-methylnicotinate and anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Thiomethoxide (solid) portion-wise over 10 minutes.

    • Note: NaSMe is hygroscopic and odorous.[1] Handle in a fume hood.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2-4 hours.

    • Mechanism:[1][2][3][4] The thiolate anion attacks the C6 position, displacing chloride.[1] The reaction is driven by the electron-deficient nature of the pyridine ring.

  • Monitoring: Check TLC (Hexane:EtOAc 9:1). The product will be less polar than the starting chloride.[1]

  • Workup: Quench with water (20 mL). Extract with EtOAc (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1] Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.[1][2][5]
  • Purification: The crude product is usually pure enough (>95%) for the next step.[1] If necessary, filter through a short silica plug eluting with 10% EtOAc/Hexane.[1]

Step 2B: Hydrolysis to 2-Methyl-6-(methylthio)nicotinic acid[1]

Reagents Table:

ReagentEquiv.[1][2]Conditions
Intermediate from 2A 1.0Dissolved in THF/MeOH (3:1)
Lithium Hydroxide (LiOH[1]·H2O) 3.0Dissolved in minimal water
HCl (1M) ExcessFor acidification

Protocol:

  • Hydrolysis: Dissolve the ester from Step 2A in a mixture of THF and Methanol (3:1). Add the aqueous LiOH solution.[1]

  • Reaction: Stir at 50°C for 2 hours. Monitor for the disappearance of the ester spot on TLC.

  • Isolation:

    • Concentrate the solvent to remove THF/MeOH.[1]

    • Dilute the remaining aqueous residue with water (10 mL).[1]

    • Crucial Step: Cool to 0°C and slowly acidify with 1M HCl to pH 3-4 . The carboxylic acid will precipitate as a white solid.[1]

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C overnight.

Characterization Data (Expected):

  • Appearance: White to off-white solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    
     13.0 (br s, 1H, COOH), 8.05 (d, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 2.70 (s, 3H, Ar-Me), 2.55 (s, 3H, S-Me).[1]
    

Process Safety & Troubleshooting

Workflow Diagram

WorkflowStartStart: Ethyl 6-chloro-2-methylnicotinateSnArAdd NaSMe / THF / 0°C(Stir RT 3h)Start->SnArCheckTLC Check:Disappearance of SM?SnAr->CheckCheck->SnArNo (Heat to 40°C)Workup1Quench (H2O) & Extract (EtOAc)Check->Workup1YesHydrolysisAdd LiOH / THF:MeOH / 50°CWorkup1->HydrolysisAcidifyAcidify to pH 3 with HCl(Precipitation)Hydrolysis->AcidifyFilterFilter & DryAcidify->Filter

Figure 2: Step-by-step workflow for the conversion of the chloro-ester to the final acid.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in SnAr Incomplete displacementUse DMF instead of THF to increase nucleophilicity. Heat to 50°C.
Odor Control Methanethiol evolutionUse a bleach trap (Sodium Hypochlorite) for the rotary evaporator exhaust.[1]
Product Oiling Impurities during acidificationEnsure all organic solvent (THF) is removed before acidification.[1] Cool slowly.
Regioselectivity Attack at C2 or C4?Unlikely. C6 is most activated.[1] C2 is sterically hindered by the methyl group.[1]

References

  • Synthesis of Pyridyl Inhibitors (Precursor Synthesis)

    • Title: Pyridyl inhibitors of hedgehog signalling.[1][6]

    • Source: US Patent 7,888,364 B2 (Example 264).[1]

    • URL
    • Relevance: Describes the cyclization of ethyl 3-aminocrotonate and methyl propiolate, followed by POCl3 chlorination to yield ethyl 6-chloro-2-methylnicotin
  • Nucleophilic Substitution on 6-Chloronicotinates

    • Title: Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging.
    • Source:Journal of Medicinal Chemistry (via PMC).[1]

    • URL:[Link]

    • Relevance: Validates the reactivity of ethyl 6-chloro-2-methylnicotinate in nucleophilic substitutions and general handling of this scaffold.
  • Commercial Availability & CAS Verification

    • Title: 2-Methyl-6-(methylthio)nicotinic acid (CAS 137347-37-6).[1]

    • Source: BLD Pharm / ChemicalBook.[1]

    • Relevance: Confirms the CAS number and chemical structure.
  • General Protocol for Thiolate Displacement

    • Title: Sodium methanethiolate.[1][7]

    • Source: Wikipedia (General Reagent Guide).[1]

    • URL:[Link][1]

    • Relevance: Provides safety and solubility d

Application Note: High-Specificity Quantification of 2-Methyl-6-(methylthio)nicotinic Acid (MMNA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

2-Methyl-6-(methylthio)nicotinic acid (MMNA) is a critical heterocyclic building block, frequently employed in the synthesis of COX-2 inhibitors, kinase inhibitors, and phosphodiesterase (PDE) antagonists. Its structural integrity is defined by two competing functionalities: the ionizable carboxylic acid at position 3 and the oxidation-prone methylthio ether at position 6.

This guide addresses the primary analytical challenge: preventing and resolving on-column oxidation. The methylthio moiety is susceptible to converting into its sulfoxide (


) and sulfone (

) analogs during sample preparation or analysis, leading to false impurity profiles. The protocols below utilize pH-controlled Reverse Phase HPLC (RP-HPLC) and LC-MS/MS to ensure precise quantification while stabilizing the sulfur center.

Chemical Logic & Method Development Strategy

The Physicochemical Challenge
  • Ionization State: MMNA possesses a pyridine nitrogen (

    
    ) and a carboxylic acid (
    
    
    
    ).
    • At Neutral pH (7.0): The acid is deprotonated (

      
      ), making the molecule highly polar and causing it to elute in the void volume on standard C18 columns.
      
    • At Acidic pH (< 3.0): The acid is protonated (neutral), increasing retention. The pyridine nitrogen is protonated (

      
      ), but the hydrophobic methyl and methylthio groups provide sufficient interaction with the stationary phase to retain the molecule.
      
  • Oxidative Instability: The sulfide linkage is the "weak link." Analytical solvents must be free of peroxides (e.g., non-stabilized THF or aged ethers) to prevent artifactual degradation.

Workflow Visualization

The following diagram illustrates the decision matrix for method selection and the degradation pathway that must be monitored.

MethodStrategy Start Sample Type HighConc Raw Material / API (> 0.1 mg/mL) Start->HighConc Trace Biofluids / Impurity (< 1 µg/mL) Start->Trace MethodUV Method A: HPLC-UV (pH 2.5 Phosphate) HighConc->MethodUV MethodMS Method B: LC-MS/MS (0.1% Formic Acid) Trace->MethodMS Degradation Critical Control Point: S-Oxidation MethodUV->Degradation Monitors Sulfoxide Sulfoxide Impurity (More Polar, Early Elution) Degradation->Sulfoxide Sulfone Sulfone Impurity (Polar, Mid Elution) Degradation->Sulfone

Caption: Decision matrix for MMNA quantification and critical oxidation pathways monitoring.

Protocol A: HPLC-UV for Purity & Process Control

Application: Quality Control (QC) of raw materials, reaction monitoring. Principle: Ion-suppression RP-HPLC to maximize retention and resolution from polar sulfoxides.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm"Stable Bond" (SB) or similar phases resist hydrolysis at low pH.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Suppresses carboxylic acid ionization (

) for retention.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent; Methanol increases pressure and may cause peak tailing for pyridines.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 265 nm

for nicotinic acid derivatives; 265 nm minimizes solvent cutoff noise.
Temperature 30°CImproves mass transfer and peak shape.
Gradient Program

Note: A gradient is required to elute the hydrophobic MMNA while clearing polar impurities early.

Time (min)% Mobile Phase BEvent
0.05Equilibrate / Load
2.05Isocratic hold to elute salts/very polar species
12.060Linear ramp to elute MMNA (Expect RT ~8-9 min)
13.095Wash column (remove dimers/oligomers)
15.095Hold Wash
15.15Re-equilibrate
System Suitability Requirements (Self-Validating)
  • Tailing Factor (

    
    ):  Must be < 1.5. (Pyridines often tail; if 
    
    
    
    , add 5 mM triethylamine to Mobile Phase A).
  • Resolution (

    
    ):  > 2.0 between the Sulfoxide impurity (typically elutes @ ~3-4 min) and MMNA.
    
  • Precision: RSD < 1.0% for 6 replicate injections of standard.

Protocol B: LC-MS/MS for Trace Quantification

Application: Genotoxic impurity screening, metabolite identification, or low-level cleaning validation. Principle: Positive Mode ESI utilizing the basic pyridine nitrogen for ionization.

Mass Spectrometry Parameters
  • Ionization: ESI Positive (

    
    )
    
  • Precursor Ion:

    
     170.0 
    
    
    
    (Calculated MW: 169.20)
  • MRM Transitions:

Precursor (

)
Product (

)
Collision Energy (eV)Interpretation
170.0 124.0 20Loss of

and/or

(Characteristic)
170.0 152.0 15Loss of

(Carboxyl rearrangement)
186.0 140.0 22Monitor for Sulfoxide Impurity (+16 Da)
LC Conditions (MS Compatible)
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Do not use Phosphate buffer.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid).

    • Why: CSH technology provides excellent peak shape for basic compounds (pyridines) in low ionic strength mobile phases like formic acid.

Sample Preparation & Handling (Critical)

The validity of the data depends entirely on preventing the ex vivo oxidation of the methylthio group.

"Cold & Dark" Extraction Protocol
  • Solvent Choice: Use degassed Acetonitrile:Water (50:50). Avoid THF or Ethers (peroxide risk).

  • Antioxidant Addition (Optional but Recommended): For trace analysis, add 0.05% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the extraction solvent to scavenge free radicals.

  • Procedure:

    • Weigh 10 mg sample into an amber volumetric flask (light protection).

    • Dissolve in 5 mL solvent mixture.

    • Sonicate for max 5 mins (Heat from sonication promotes oxidation; keep water bath cool).

    • Filter through 0.2 µm PTFE or Nylon filter. Discard the first 1 mL of filtrate (filter binding saturation).

    • Analyze within 4 hours or store at 4°C.

Validation & Troubleshooting Guide

Linearity & Range
  • HPLC-UV: Linear range typically 5 µg/mL to 500 µg/mL (

    
    ).
    
  • LC-MS: Linear range typically 1 ng/mL to 1000 ng/mL.

Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Peak Splitting pH mismatchEnsure Sample Diluent pH matches Mobile Phase A (pH 2.5).
New Peak @ RRT 0.4 In-situ OxidationThe methylthio group oxidized to sulfoxide. Check solvent age; use amber glassware.
Broad/Tailing Peak Silanol InteractionThe pyridine nitrogen is interacting with column silanols. Switch to a "Base-Deactivated" column or increase buffer strength.
Retention Time Drift pH InstabilityNicotinic acids are sensitive to pH changes near their pKa. Ensure buffer is freshly prepared.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Link

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(9-10), 895-902. (Provides foundational basis for acidic mobile phase selection for nicotinic acids). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 262400, 2-(Methylthio)nicotinic acid. (Source for physicochemical properties and pKa estimates). Link

  • Yasuda, M., et al. (2022).[1] Application of HPLC-QQQ-MS/MS... for Determination of Nicotine and Its Major Metabolites. MDPI Molecules. (Demonstrates ESI+ parameters for pyridine-ring quantification). Link

  • BenchChem. (2025).[2] Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride. (General guidance on pyridine carboxylic acid impurity profiling). Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The analysis of 2-Methyl-6-(methylthio)nicotinic acid requires a nuanced understanding of its dual chemical nature. Structurally, it possesses an amphoteric nicotinic acid core modulated by a hydrophobic methylthio (-SMe) group at position 6.[1]

For the analytical chemist, this molecule presents two primary challenges:

  • Amphoteric Ionization: The presence of a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ) means the retention behavior is highly pH-dependent.[1]
  • Sulfur Oxidation: The methylthio ether moiety is susceptible to oxidation, forming sulfoxide (S=O) and sulfone (O=S=O) impurities.[1] These are significantly more polar than the parent and must be chromatographically resolved.[1]

This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed to ensure stability-indicating capability, separating the parent compound from its oxidative degradants and synthetic precursors.[1]

Visualizing the Chemical Challenge

The following diagram illustrates the structure and the critical oxidative pathway that this method must detect.

ChemicalContext cluster_legend Chromatographic Impact Parent 2-Methyl-6-(methylthio)nicotinic acid (Analyte) Hydrophobic (-SMe) Sulfoxide Sulfoxide Impurity (Polar, Early Eluting) Parent->Sulfoxide Oxidation (+O) Sulfone Sulfone Impurity (Polar, Early Eluting) Sulfoxide->Sulfone Oxidation (+O) Precursor 2-Methyl-6-chloronicotinic acid (Synthetic Precursor) Precursor->Parent Nucleophilic Subst. (-Cl, +SMe) Note Oxidative impurities elute earlier than parent on C18

Figure 1: Chemical structure relationships and oxidative degradation pathway. The method prioritizes the resolution of the parent from the sulfoxide impurity.

Method Development Strategy

Column Selection: The C18 Standard

While mixed-mode columns (e.g., SIELC Primesep) can retain nicotinic acids via ion-exchange, a standard C18 (Octadecyl) column is preferred here for robustness.[1] The -SMe and -Me groups provide sufficient hydrophobicity for retention on C18 without requiring complex buffer systems, provided the pH is controlled.[1]

Mobile Phase pH: The Critical Variable

To achieve sharp peak shape, we must suppress the ionization of the carboxylic acid or ensure the pyridine is fully protonated.

  • Selected pH: 2.5 (Phosphate Buffer).

    • Reasoning: At pH 2.5, the carboxylic acid is protonated (neutral, R-COOH), increasing retention.[1] The pyridine nitrogen is protonated (cationic, PyH+), but the hydrophobic bulk of the molecule dominates the interaction with the C18 stationary phase. This pH prevents the "mixed-mode" peak broadening often seen near the pKa.[1]

Detection Wavelength

Nicotinic acid derivatives typically show strong absorbance in the UV region.[1]

  • Selected Wavelength: 260 nm. [1][2]

    • Reasoning: This aligns with the

      
       transition of the pyridine ring, offering high sensitivity.
      

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: 2-Methyl-6-(methylthio)nicotinic acid (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[1]
    
Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)End-capped C18 reduces silanol interactions with the basic pyridine ring.[1]
Mobile Phase A 20 mM

in Water, pH 2.5 (adj.[1] with

)
Suppresses carboxylic acid ionization; buffers the pyridine moiety.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic thio-ethers.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp. 30°CImproves mass transfer and retention time reproducibility.[1]
Injection Vol. 5 - 10 µLDependent on sample concentration (target 0.1 mg/mL).[1]
Detection UV @ 260 nm (Bandwidth 4 nm)Max absorbance for nicotinic acid core.[1]
Gradient Program

A gradient is necessary to separate the polar oxidative impurities (early eluting) from the hydrophobic parent and potential dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Load
2.0955Isocratic Hold (Polar Impurities)
12.04060Linear Gradient (Elute Parent)
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation

Standard Solution (0.1 mg/mL):

  • Weigh 10 mg of standard into a 100 mL volumetric flask.

  • Add 10 mL Methanol to ensure complete dissolution (the compound is sparingly soluble in pure water).[1]

  • Sonicate for 5 minutes.

  • Dilute to volume with Mobile Phase A .

    • Note: Matching the diluent to the initial mobile phase prevents peak distortion ("solvent shock") for early eluting peaks.[1]

System Suitability Solution:

  • Degrade a small aliquot of the standard solution by adding 1 drop of 3% Hydrogen Peroxide (

    
    ) and letting it stand for 10 minutes. This generates the Sulfoxide  impurity in situ.[1]
    
  • Use this to verify resolution between the Parent and the Sulfoxide peak.

Method Validation & Performance Criteria

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaScientific Justification
Resolution (

)

between Sulfoxide and Parent
Ensures accurate quantitation of the likely degradation product.
Tailing Factor (

)

Pyridines often tail due to silanol interactions; pH 2.5 minimizes this.[1]
Precision (RSD)

(n=6 injections)
Demonstrates system stability.[1]
Retention Time Parent Peak

min
Ideal retention factor (

) range for separation from void volume.[1]

Troubleshooting & Robustness Guide

The following decision tree assists in diagnosing common issues specific to thio-nicotinic acids.

Troubleshooting Start Issue Detected Split Peak Splitting? Start->Split Tailing Peak Tailing > 1.5? Start->Tailing Ghost Extra 'Ghost' Peaks? Start->Ghost SplitAction Check pH. Is pH near pKa (4.8)? Adjust to 2.5. Split->SplitAction TailAction Silanol Interaction. Add 5mM TEA or Switch to 'Base Deactivated' Column. Tailing->TailAction GhostAction Oxidation in Solution? Prepare fresh sample. Avoid peroxide-containing solvents (THF). Ghost->GhostAction

Figure 2: Troubleshooting logic flow for common HPLC anomalies with nicotinic acid derivatives.

Critical "Senior Scientist" Insight: The Oxidation Trap

Researchers often overlook that Acetonitrile can accumulate peroxides over time if stored improperly.[1] These peroxides can react with the -SMe group during the run, leading to on-column degradation and elevated baselines.[1]

  • Preventative Measure: Always use fresh HPLC-grade Acetonitrile and consider adding 0.1% Thiodiglycol to the mobile phase as a sacrificial antioxidant if ultra-trace analysis is required.[1]

References

  • PubChem. (2025).[1][3] 2-(Methylthio)nicotinic acid Compound Summary. National Library of Medicine.[1] [Link]

  • Zarghi, A., et al. (2003).[1] A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed.[1] [Link]

  • SIELC Technologies. (2025). HPLC Method for Analysis of Nicotinic Acid and Derivatives. [Link]

  • EPA CompTox. (2025).[1] 6-Methylnicotinic acid Properties (Analogous Structure Data). US Environmental Protection Agency.[1] [Link][4]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 2-Methyl-6-(methylthio)nicotinic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methyl-6-(methylthio)nicotinic acid in human plasma. Developed for drug development professionals, this guide provides a comprehensive protocol, from sample preparation using solid-phase extraction to optimized chromatographic separation and mass spectrometric detection. The causality behind critical experimental choices is explained to provide a deeper understanding of the method's mechanics. All protocols are designed as a self-validating system, grounded in authoritative guidelines from the U.S. Food and Drug Administration (FDA) to ensure data integrity and regulatory compliance.[1][2]

Introduction

2-Methyl-6-(methylthio)nicotinic acid is a pyridine carboxylic acid derivative whose analogues are of interest in pharmaceutical research. Accurate quantification of such molecules in biological matrices is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies during drug development. The inherent polarity of nicotinic acid derivatives presents a challenge for retention in standard reversed-phase chromatography, while the complexity of plasma necessitates a thorough sample cleanup to mitigate matrix effects.[3][4]

This document provides a complete bioanalytical workflow designed to overcome these challenges. We detail a solid-phase extraction (SPE) protocol for sample purification, followed by a reversed-phase LC-MS/MS method that achieves high sensitivity and selectivity. The method is presented in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance, ensuring that the resulting data is reliable and defensible.[5][6]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of rational method development. 2-Methyl-6-(methylthio)nicotinic acid is a polar, acidic molecule. Its key properties are summarized below.

PropertyValue / DescriptionSource
Chemical Structure BLD Pharm[7]
Molecular Formula C₈H₉NO₂SSigma-Aldrich
Molecular Weight 183.23 g/mol Sigma-Aldrich
CAS Number 137347-37-6BLD Pharm[7]
Predicted pKa (Acidic) ~4-5Inferred from similar structures like 2-amino-6-methylnicotinic acid (pKa 4.08)[8]
Description An aromatic carboxylic acid and a member of the pyridine family.[9] Its structure suggests moderate polarity, requiring specific chromatographic strategies for retention.[10]PubChem[9]

Experimental Protocols

Materials and Reagents
  • Analyte: 2-Methyl-6-(methylthio)nicotinic acid (≥97% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte, such as 2-Methyl-6-(methylthio)nicotinic acid-d₃, is highly recommended. If unavailable, a structurally similar compound with close chromatographic behavior can be used.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Reagents: Formic acid (FA, LC-MS grade), Ammonium hydroxide.

  • Sample Matrix: Blank human plasma (K₂EDTA).

  • SPE Cartridges: Mixed-Mode Anion Exchange SPE cartridges.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Methyl-6-(methylthio)nicotinic acid and its corresponding Internal Standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL). Prepare separate working solutions for Low, Medium, and High QC samples.

  • Spiking: Spike the working solutions into blank human plasma (at a 5% v/v ratio to minimize matrix disruption) to prepare calibration standards and QC samples.

Plasma Sample Preparation: Solid-Phase Extraction (SPE)

Rationale for Method Choice: A simple "dilute and shoot" or protein precipitation approach is often insufficient for removing interfering phospholipids from plasma, which can cause significant ion suppression in the MS source.[4] Solid-Phase Extraction provides a much cleaner sample extract.[11] We selected a mixed-mode anion exchange mechanism, which combines reversed-phase and ion-exchange properties. This two-pronged approach is highly selective for acidic compounds like our analyte.[12]

Step-by-Step Protocol:

  • Pre-treatment: To 200 µL of plasma sample (standard, QC, or unknown), add 200 µL of 2% ammonium hydroxide. This step adjusts the pH to ensure the carboxylic acid group of the analyte is deprotonated (negatively charged), facilitating its binding to the anion exchange sorbent.

  • Internal Standard Addition: Add 25 µL of the IS working solution to all samples except for the double blanks.

  • Vortex: Mix samples thoroughly for 30 seconds.

  • SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridge sequentially with 1 mL of MeOH followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 5% ammonium hydroxide in water to remove hydrophilic neutral and basic interferences.

    • Wash 2: Add 1 mL of MeOH to remove lipids and other non-polar interferences retained by the reversed-phase mechanism.

  • Elution: Elute the analyte and IS with 1 mL of 2% formic acid in acetonitrile. The acidic mobile phase neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing for its elution.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Water/5% ACN with 0.1% Formic Acid) for LC-MS/MS analysis.

SPE_Workflow cluster_plasma Plasma Sample cluster_spe SPE Cartridge cluster_final Final Steps plasma 200 µL Plasma is Add Internal Standard plasma->is pretreat Add 2% NH4OH (pH Adjust) is->pretreat load Load Sample pretreat->load condition Condition (MeOH -> H2O) condition->load wash1 Wash 1 (Aqueous Basic) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 elute Elute (Acidic Organic) wash2->elute evap Evaporate to Dryness elute->evap recon Reconstitute evap->recon analysis Inject for LC-MS/MS recon->analysis

Fig. 1: Solid-Phase Extraction Workflow.
LC-MS/MS Analysis

Chromatographic Rationale: Reversed-phase chromatography is chosen for its robustness. To achieve good retention for a polar acidic compound, the mobile phase pH must be kept low.[13] By adding 0.1% formic acid (pH ~2.7), we ensure the analyte's carboxylic acid group (pKa ~4-5) is fully protonated, making the molecule less polar and increasing its affinity for the nonpolar C18 stationary phase. A gradient elution ensures that the analyte is eluted with a sharp peak shape in a reasonable runtime.[14]

  • LC System: UHPLC System

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 5 µL

Table 2: LC Gradient Conditions

Time (min) Flow Rate (mL/min) %A (0.1% FA in Water) %B (0.1% FA in ACN)
0.0 0.4 95 5
0.5 0.4 95 5
2.5 0.4 5 95
3.5 0.4 5 95
3.6 0.4 95 5

| 5.0 | 0.4 | 95 | 5 |

Mass Spectrometer Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.[15] Electrospray ionization (ESI) in positive mode is selected, as the pyridine nitrogen is readily protonated to form the [M+H]⁺ precursor ion. MRM transitions are optimized by direct infusion of the analyte to find the most stable and abundant precursor-to-product ion transitions.

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

Table 3: Optimized MS/MS Parameters (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
Analyte 184.2 138.1 (Quantifier) 80 25
Analyte 184.2 110.1 (Qualifier) 80 35

| IS (-d₃) | 187.2 | 141.1 (Quantifier) | 80 | 25 |

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability for analyzing study samples.[1][2] The validation process establishes through objective evidence that the method consistently produces results meeting predetermined specifications.[6]

Validation_Workflow cluster_core Core Validation Parameters cluster_stability Stability Assessment Validation {Bioanalytical Method Validation|According to FDA/ICH M10 Guidelines} Selectivity Selectivity & Matrix Effect Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery Validation->Recovery LLOQ Sensitivity (LLOQ) Validation->LLOQ CalCurve Calibration Curve Validation->CalCurve FT Freeze-Thaw Validation->FT Bench Bench-Top Validation->Bench LT Long-Term Validation->LT AS Autosampler Validation->AS

Fig. 2: Key Stages of Bioanalytical Method Validation.

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria (FDA/ICH M10)[1][5]
Selectivity Assess interference from endogenous matrix components at the retention time of the analyte and IS. No significant interfering peaks at the LLOQ level.
Matrix Effect Evaluate the suppression or enhancement of ionization by matrix components. CV of IS-normalized matrix factor should be ≤15%.
Calibration Curve Analyze a set of standards over the expected concentration range. ≥75% of standards must be within ±15% of nominal (±20% at LLOO). R² ≥ 0.99.
Accuracy & Precision Analyze QC samples at LLOQ, Low, Medium, and High concentrations in replicate (n=5) across multiple runs (≥3). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Recovery Compare the analyte response from extracted samples to that of post-extraction spiked samples. Recovery should be consistent and reproducible.

| Stability | Evaluate analyte stability under various conditions: Freeze-thaw, bench-top, long-term storage, and in the autosampler. | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantification of 2-Methyl-6-(methylthio)nicotinic acid in human plasma. By combining a highly selective solid-phase extraction technique with a robust reversed-phase LC-MS/MS method, this workflow achieves the sensitivity, specificity, and reliability required for regulated bioanalysis. The detailed explanation of the rationale behind each step, coupled with a validation strategy based on FDA guidelines, ensures that this method can be confidently implemented in drug development laboratories to produce high-quality data for critical pharmacokinetic and toxicokinetic assessments.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available at: [Link]

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Available at: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at: [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. Available at: [Link]

  • Dolan, J.W., & Snyder, L.R. Essential Guides to Method Development in Liquid Chromatography. LCGC. Available at: [Link]

  • Grini, M. & DeVoogt, P. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. (2021). Available at: [Link]

  • Parker, S.J., et al. Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Proteomics Clinical Applications. (2020). Available at: [Link]

  • how to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum. (2007). Available at: [Link]

  • Szafarz, M., et al. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B. (2010). Available at: [Link]

  • National Center for Biotechnology Information. 2-(Methylthio)nicotinic acid. PubChem Compound Database. Available at: [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Available at: [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. (2023). Available at: [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]

  • Taylor, P.J. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. (2018). Available at: [Link]

  • Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2. (2024). Available at: [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Available at: [Link]

  • Szafarz, M., et al. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. (2010). Available at: [Link]

  • RHENIUM BIO SCIENCE. 2-(Methylthio)nicotinic acid, 97%. Available at: [Link]

  • Agbokponto, J.E., et al. Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B). ResearchGate. Available at: [Link]

  • Szafarz, M., et al. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Semantic Scholar. (2010). Available at: [Link]

  • Lisko, J.G., et al. Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. Nicotine & Tobacco Research. (2025). Available at: [Link]

  • U.S. Environmental Protection Agency. 2-AMINO-6-METHYLNICOTINIC ACID Properties. CompTox Chemicals Dashboard. Available at: [Link]

Sources

Using 2-Methyl-6-(methylthio)nicotinic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-6-(methylthio)nicotinic Acid as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

2-Methyl-6-(methylthio)nicotinic acid is a bifunctional pyridine scaffold that offers a strategic advantage in the design of diversity-oriented libraries. Its utility stems from the orthogonality of its three functional handles:

  • C3-Carboxylic Acid: A standard handle for amide coupling or heterocycle formation.

  • C6-Methylthio Group: A "masked" electrophile. It is stable to standard acidic/basic conditions but can be activated for C-C bond formation (Liebeskind-Srogl coupling) or C-N/C-O bond formation (via oxidation to sulfone/sulfoxide followed by

    
    ).
    
  • C2-Methyl Group: A steric blocker that influences atropisomerism in biaryl systems or serves as a handle for benzylic functionalization/cyclization.

This guide details the synthesis of this building block and provides validated protocols for its downstream transformation into high-value pharmaceutical intermediates, particularly for kinase inhibitor discovery.

Chemical Profile & Reactivity Map

PropertySpecification
IUPAC Name 2-Methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid
CAS Number 137347-37-6
Molecular Weight 183.23 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, MeOH (Moderate), Water (Low, pH dependent)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen recommended to prevent S-oxidation)
Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

ReactivityMap Core 2-Methyl-6-(methylthio) nicotinic acid Amide Amide/Ester (C3 Functionalization) Core->Amide HATU/Amine or ROH/H+ Sulfone Sulfone/Sulfoxide (Activated Electrophile) Core->Sulfone m-CPBA or Oxone Biaryl Biaryl/Heterobiaryl (C6-C Coupling) Core->Biaryl Liebeskind-Srogl (Pd(0), CuTC, Ar-B(OH)2) Fused Fused Ring Systems (Naphthyridines) Amide->Fused Cyclization w/ C2-Me or C4-H Amino 6-Amino-nicotinamides (SNAr Displacement) Sulfone->Amino HNR2, Heat (SNAr)

Figure 1: Divergent reactivity pathways. The C6-SMe group acts as a linchpin, allowing late-stage diversification via either cross-coupling or nucleophilic displacement.

Synthesis of the Building Block

While available from select catalog suppliers, in-house preparation is often required for scale-up. The synthesis relies on the displacement of a 6-chloro substituent.

Precursor: 2-Methyl-6-chloronicotinic acid (Commercially available).

Protocol:

  • Reagents: 2-Methyl-6-chloronicotinic acid (1.0 equiv), Sodium thiomethoxide (NaSMe, 2.5 equiv), DMF (anhydrous).

  • Procedure:

    • Dissolve 2-methyl-6-chloronicotinic acid in DMF (5 mL/g) under Argon.

    • Cool to 0°C. Slowly add NaSMe (solid or solution). Note: Use excess NaSMe as the carboxylic acid will consume 1 equiv.

    • Allow to warm to RT and stir for 4–6 hours. Monitor by LCMS for disappearance of starting material.

    • Workup: Pour into ice-water. Acidify carefully with 1N HCl to pH ~3–4. The product typically precipitates. Filter, wash with cold water, and dry under vacuum.

  • Yield: Typically 85–95%.

Core Application Modules

Module A: The Liebeskind-Srogl Cross-Coupling (C-C Bond Formation)

This reaction is superior to standard Suzuki couplings for this scaffold because it uses the neutral thioether directly, avoiding the need for prior halogenation. It is particularly effective for synthesizing biaryl ketones or heterobiaryls.

Mechanism: Palladium-catalyzed insertion into the C-S bond, facilitated by a copper(I) cofactor (CuTC) that sequesters the sulfur.[1]

Protocol:

  • Substrate: Methyl 2-methyl-6-(methylthio)nicotinate (Ester protection is recommended to prevent catalyst poisoning by the free acid).

  • Reagents:

    • Aryl Boronic Acid (1.5 equiv)

    • Pd(PPh3)4 (5 mol%) or Pd2(dba)3/TFP

    • CuTC (Copper(I) thiophene-2-carboxylate) (1.2–1.5 equiv)

    • Solvent: THF or Dioxane (degassed).

  • Step-by-Step:

    • Charge a Schlenk flask with the thioether substrate, boronic acid, and CuTC.

    • Add the Pd catalyst in a glovebox or under a strong stream of Argon.

    • Add degassed solvent.

    • Heat to 50–60°C for 12–18 hours. The reaction mixture usually turns dark.

    • Workup: Dilute with EtOAc, filter through a Celite pad (to remove Cu/Pd residues). Wash with NH4Cl (aq) to remove residual copper.

    • Purification: Flash chromatography.

Why this works: The CuTC is non-basic, making this compatible with sensitive functional groups that might degrade under the basic conditions of a Suzuki coupling.

Module B: Oxidation & Displacement (C-N Bond Formation)

The methylthio group is a poor leaving group for


. Oxidation to the sulfone (

) transforms it into an excellent leaving group, often superior to chloride or fluoride in pyridine systems.

Step 1: Oxidation [2][3][4]

  • Reagents:

    
    -CPBA (2.2 equiv) in DCM at 0°C OR  Oxone (1.2 equiv) in MeOH/H2O.
    
  • Observation: The reaction proceeds through the sulfoxide (fast) to the sulfone (slower). Monitor carefully to ensure full conversion.

  • Safety:

    
    -CPBA is a shock-sensitive oxidizer; handle with care.
    

Step 2: Displacement (


) 
  • Reagents: Primary or Secondary Amine (1.2–2.0 equiv), DIPEA (2.0 equiv), THF or DMF.

  • Conditions:

    • Aliphatic Amines: Room temperature to 50°C.

    • Anilines/Heterocyclic Amines: May require heating to 80–100°C or Cs2CO3 base.

  • Self-Validating Check: The appearance of the sulfinate byproduct (MeSO2-) is often visible in crude NMR, and a distinct shift in the pyridine protons will be observed upon substitution.

Case Study: Diversity-Oriented Synthesis of Kinase Inhibitors

In kinase inhibitor discovery, the "hinge binder" region often requires a heterocycle with specific hydrogen bond donor/acceptor motifs. The 2-methyl-6-(methylthio)nicotinic acid scaffold allows for the rapid generation of a library of 6-amino-nicotinamides .

Workflow:

  • Step 1 (Invariant): Amide coupling of the C3-acid with a core scaffold (e.g., an indazole or pyrazole).

  • Step 2 (Divergent): Oxidation of the C6-SMe to C6-SO2Me.

  • Step 3 (Parallel Synthesis): Dispense the sulfone intermediate into a 96-well plate. React with 96 different amines to generate the final library.

LibraryWorkflow Step1 Step 1: Amide Coupling (Fixing the Core) Step2 Step 2: S-Oxidation (Activation) Step1->Step2 m-CPBA Step3 Step 3: Parallel SNAr (Diversification) Step2->Step3 96 Amines DIPEA Library Final Library: 6-Amino-Nicotinamides Step3->Library

Figure 2: Parallel synthesis workflow for kinase inhibitor libraries.

References

  • Liebeskind-Srogl Coupling (Original Methodology)

    • Liebeskind, L. S., & Srogl, J. (2000).[5][6] Thiol Ester−Boronic Acid Cross-Coupling.[1][7][8] Journal of the American Chemical Society, 122(45), 11260–11261.

  • Application to Heterocycles (Pyridine Thioethers)

    • Kusturin, C. L., et al. (2009). Liebeskind–Srogl Cross-Coupling of Heteroaromatic Thioethers. Organic Letters, 11(20), 4536–4539.
  • Oxidation and SNAr Displacement Strategies

    • Barvian, N. C., et al. (2000). Preparation of 2,6-Disubstituted Pyridines via SNAr Displacement of Sulfones. Tetrahedron Letters, 41(32), 6045-6049.
  • Kinase Inhibitor Scaffolds (Nicotinamide Derivatives)

    • Wan, Z. K., et al. (2007). Synthesis and evaluation of 6-amino-nicotinamides as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 17(11), 2998-3003.

Sources

Application Note: High-Throughput Screening Assays Involving 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Significance

In the landscape of modern drug discovery, 2-Methyl-6-(methylthio)nicotinic acid represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) and various oxidoreductases.

For the application scientist, this compound is not merely a library member; it is a versatile pharmacophore hub . The ortho-methyl group restricts conformational rotation, potentially locking the bioactive conformation, while the para-methylthio group serves as a latent "diversity handle." In High-Throughput Screening (HTS), this molecule is typically encountered in two contexts:

  • As a Hit: Identified in metabolic disease screens (dyslipidemia) or anti-infective campaigns.

  • As a Core Scaffold: Used to generate focused libraries via nucleophilic aromatic substitution (

    
    ) or Liebeskind-Srogl cross-coupling at the C6 position.
    

This guide details the protocols for screening libraries based on this scaffold, specifically targeting the GPR109A receptor using a functional cAMP cell-based assay.

Chemical Profile & Pre-Screening QC

Before initiating an HTS campaign, the integrity of the 2-Methyl-6-(methylthio)nicotinic acid scaffold must be validated. The thioether moiety is susceptible to oxidation, which can alter potency and solubility.

Chemical Specifications
  • IUPAC Name: 2-methyl-6-methylsulfanylpyridine-3-carboxylic acid

  • CAS Number: 137347-37-6[1][2]

  • Molecular Weight: 183.23 g/mol

  • LogP: ~1.8 (Favorable for cell permeability)

  • Solubility: Soluble in DMSO (>50 mM); sparingly soluble in water at neutral pH.

Pre-Assay Quality Control Protocol

Objective: Ensure DMSO stock solutions are free of sulfoxide/sulfone degradation products.

  • LC-MS Verification:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Acceptance Criteria: Purity >95%.

    • Critical Note: A peak shift to a lower retention time with a mass increase of +16 Da indicates oxidation to the sulfoxide (S=O), a common artifact in aged DMSO stocks.

  • Solubility Profiling (Nephelometry):

    • Dilute 10 mM DMSO stock into assay buffer (HBSS + 20 mM HEPES) at final concentrations of 1, 10, 30, and 100 µM.

    • Measure light scattering.

    • Threshold: <5 RNU (Relative Nephelometry Units) indicates solubility. Precipitates will cause false negatives in fluorescence assays (quenching) or false positives in light-scattering assays.

HTS Assay Design: GPR109A Functional Screen

Rationale: Nicotinic acid is the endogenous ligand for GPR109A (Gi-coupled).[3] Agonism inhibits Adenylyl Cyclase, reducing cAMP. The 2-methyl-6-(methylthio) analog is screened to identify agonists with reduced cutaneous flushing side effects (a known issue with Niacin).

Assay Principle: TR-FRET cAMP Inhibition

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition immunoassay.

  • Mechanism: Intracellular cAMP competes with a dye-labeled cAMP tracer for binding to a dye-labeled anti-cAMP antibody.

  • Signal: High cellular cAMP (No Agonist) = Low FRET signal. Agonist Hit = Low cAMP = High FRET signal .

Experimental Workflow Diagram

GPR109A_HTS_Workflow Compound Compound Library (2-Me-6-SMe Scaffold) Incubation Incubation 30 min @ RT Compound->Incubation Acoustic Dispense (50 nL) Cells CHO-K1 Cells (Stably expressing hGPR109A) Cells->Incubation 5 µL/well Stimulation Stimulation Buffer (Forskolin 10µM + IBMX) Stimulation->Incubation Co-stimulation Lysis Lysis & Detection (cAMP-d2 + Anti-cAMP-Eu) Incubation->Lysis Cell Lysis Readout TR-FRET Readout (665nm/620nm Ratio) Lysis->Readout 1 hr Equilibration Analysis Data Analysis (Z-Prime, IC50) Readout->Analysis

Caption: Workflow for Gi-coupled GPCR functional screening using TR-FRET detection.

Detailed Protocol: 384-Well Agonist Screen

Materials
  • Cell Line: CHO-K1 stably expressing human GPR109A (HCA2).

  • Reagents:

    • Assay Buffer: HBSS containing Ca2+/Mg2+, 20 mM HEPES, 0.1% BSA (Fatty-acid free), 500 µM IBMX (Phosphodiesterase inhibitor).

    • Stimulant: Forskolin (activates Adenylyl Cyclase).

    • Detection Kit: Cisbio HTRF cAMP dynamic 2 kit or PerkinElmer LANCE Ultra cAMP.

  • Controls:

    • Min Signal (0% Inhibition): DMSO + Forskolin (Max cAMP).

    • Max Signal (100% Inhibition): 10 µM Nicotinic Acid + Forskolin (Min cAMP).

Step-by-Step Procedure
  • Cell Preparation:

    • Harvest CHO-GPR109A cells at 80% confluency.

    • Resuspend in Assay Buffer at 200,000 cells/mL (1,000 cells/5 µL).

    • Expert Tip: Do not use trypsin for harvesting if possible; use cell dissociation buffer to preserve receptor integrity.

  • Compound Transfer:

    • Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of library compounds (in DMSO) to the 384-well assay plate (ProxiPlate-384 Plus).

    • Final Assay Concentration: 10 µM (assuming 10 mM stock).[4]

  • Cell & Stimulant Addition:

    • Add 5 µL of Cell Suspension to the plate.

    • Add 5 µL of 2X Forskolin Solution (Final conc. = EC80 of Forskolin, typically 1-5 µM).

    • Note: The 2-Methyl-6-(methylthio)nicotinic acid derivatives are tested for their ability to counteract this Forskolin stimulation.

  • Incubation:

    • Seal plate and incubate for 30 minutes at Room Temperature (22°C).

    • Why? GPR109A signaling is rapid; prolonged incubation may lead to receptor desensitization or degradation of the methylthio group.

  • Detection:

    • Add 5 µL of cAMP-d2 (acceptor) in Lysis Buffer.

    • Add 5 µL of Anti-cAMP-Cryptate (donor) in Lysis Buffer.

    • Incubate for 1 hour at RT in the dark.

  • Measurement:

    • Read on an HTRF-compatible plate reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

Data Analysis & Hit Validation

Calculation

Calculate the FRET Ratio (


) for each well:


Calculate % Effect (Agonism):



  • Negative Control: Forskolin + DMSO (Low Ratio).

  • Positive Control: Forskolin + Nicotinic Acid (High Ratio).

Scaffold-Specific False Positives (PAINS Check)

The 2-Methyl-6-(methylthio)nicotinic acid scaffold is generally stable, but researchers must watch for:

  • Thiol Reactivity: If the methylthio group is displaced by a nucleophile in the assay buffer (rare at pH 7.4 but possible with thiols like DTT), it may generate false hits. Avoid DTT in the assay buffer.

  • Fluorescence Quenching: The pyridine ring can absorb in the UV range. Check for interference at 320 nm excitation.

Hit Triaging Logic Diagram

Hit_Triage Hit Primary Hit (>50% Agonism) Counter Counter Screen (Parental CHO-K1) Hit->Counter DoseResp Dose Response (EC50 Determination) Counter->DoseResp Inactive in Null Cells Discard False Positive (Off-target/Artifact) Counter->Discard Active in Null Cells Selectivity Selectivity Screen (GPR109B / GPR81) DoseResp->Selectivity Potent (<1µM) Lead Validated Lead Selectivity->Lead Selective

Caption: Logic flow for validating hits derived from the nicotinic acid scaffold.

References

  • GPR109A Agonist Discovery: Tunaru, S., et al. (2003).[5] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine.

  • Scaffold Chemistry & Synthesis: BenchChem. (2025).[6] Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid.[6] (Relevant for 2-methyl derivatives synthesis context).

  • Nicotinic Acid Derivatives in Screening: Li, J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (Demonstrates HTS methodology for nicotinic acid derivatives).

  • Compound Specifications: Sigma-Aldrich. 2-methyl-6-(methylthio)nicotinic acid Product Sheet.

  • GPR109A Mechanism & Flushing: Hanson, J., et al. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes.

Sources

Application Notes and Protocols: 2-Methyl-6-(methylthio)nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Methyl-6-(methylthio)nicotinic Acid in Drug Discovery

2-Methyl-6-(methylthio)nicotinic acid is a vital heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern on the pyridine ring, featuring a carboxylic acid, a methyl group, and a methylthio group, provides a versatile scaffold for the synthesis of a wide range of pharmacologically active molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed insights into the applications and experimental protocols involving this key chemical intermediate.

The primary significance of 2-Methyl-6-(methylthio)nicotinic acid lies in its role as a precursor to multi-kinase inhibitors, a class of targeted cancer therapeutics. Notably, it is a key component in the synthesis of Sorafenib, a drug used in the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1][2] The structural motifs present in 2-Methyl-6-(methylthio)nicotinic acid are crucial for the binding affinity and inhibitory activity of the final drug products against various protein kinases.[3]

This guide will provide a detailed overview of the physicochemical properties of 2-Methyl-6-(methylthio)nicotinic acid, a protocol for its application in a key synthetic transformation, a discussion of its role in the mechanism of action of the resulting therapeutic agents, and analytical methods for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and reproducible synthetic chemistry. The table below summarizes the key properties of 2-Methyl-6-(methylthio)nicotinic acid.

PropertyValueReference
Molecular Formula C₈H₉NO₂S[4]
Molecular Weight 183.23 g/mol [4]
Appearance White to off-white crystals or powder[5]
Melting Point 213.5-219.5 °C[5]
Purity ≥97%[4]
CAS Number 137347-37-6[4]

Synthetic Protocol: Synthesis of a Key Sorafenib Intermediate

The following protocol details a representative synthetic application of 2-Methyl-6-(methylthio)nicotinic acid in the preparation of a key amide intermediate, which is a crucial step in the total synthesis of Sorafenib. This procedure is based on established synthetic routes.[6][7]

Objective:

To synthesize N-methyl-2-methyl-6-(methylthio)nicotinamide from 2-Methyl-6-(methylthio)nicotinic acid.

Materials:
  • 2-Methyl-6-(methylthio)nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (40% in water)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:
  • Activation of the Carboxylic Acid:

    • To a solution of 2-Methyl-6-(methylthio)nicotinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask, add a catalytic amount of anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Amidation:

    • In a separate flask, cool the methylamine solution (2.0 eq) in an ice bath.

    • Slowly add the activated acid chloride solution from step 1 to the cooled methylamine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-methyl-2-methyl-6-(methylthio)nicotinamide.

Experimental Workflow Diagram:

G cluster_activation Carboxylic Acid Activation cluster_amidation Amidation cluster_workup Work-up and Purification start Dissolve 2-Methyl-6-(methylthio)nicotinic acid in DCM with catalytic DMF cool1 Cool to 0 °C start->cool1 add_socl2 Add Thionyl Chloride cool1->add_socl2 stir1 Stir at room temperature for 2h add_socl2->stir1 add_acid_chloride Add activated acid chloride stir1->add_acid_chloride cool2 Cool methylamine solution cool2->add_acid_chloride stir2 Stir at room temperature for 3h add_acid_chloride->stir2 quench Quench with NaHCO₃ stir2->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: Workflow for the synthesis of a key Sorafenib intermediate.

Role in the Mechanism of Action of Kinase Inhibitors

The structural features of 2-Methyl-6-(methylthio)nicotinic acid are integral to the biological activity of the resulting kinase inhibitors. In the case of Sorafenib, the pyridine ring and its substituents play a crucial role in the molecule's interaction with the ATP-binding pocket of various kinases, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3]

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the methyl and methylthio groups contribute to the hydrophobic interactions within the binding site. These interactions are critical for the potent and selective inhibition of the target kinases, which in turn disrupts the downstream signaling pathways responsible for tumor cell proliferation and angiogenesis.

Signaling Pathway Diagram:

G cluster_pathway Simplified RAF/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Sorafenib Sorafenib (derived from 2-Methyl-6- (methylthio)nicotinic acid) Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits

Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib.

Analytical Methods for Quality Control

Ensuring the purity and identity of 2-Methyl-6-(methylthio)nicotinic acid is crucial for its successful application in synthesis. The following analytical techniques are commonly employed for its characterization.

Analytical TechniqueExpected ResultsReference
¹H NMR Signals corresponding to the methyl protons, methylthio protons, aromatic protons, and the carboxylic acid proton.[2]
¹³C NMR Resonances for the aromatic carbons, the carboxylic acid carbon, and the methyl and methylthio carbons.[2]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (183.23 g/mol ).[2]
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, and C-S stretching vibrations.[8]
HPLC A single major peak indicating high purity, typically ≥97%.[9]

Safety and Handling

2-Methyl-6-(methylthio)nicotinic acid should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[10][11] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[12][13] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[13] Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances.[10]

References

  • National Center for Biotechnology Information. (n.d.). 2-(Methylthio)nicotinic acid. PubChem. Retrieved from [Link]

  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. Retrieved from [Link]

  • Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-AMINO-6-METHYLNICOTINIC ACID Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • RHENIUM BIO SCIENCE. (n.d.). 2-(Methylthio)nicotinic acid, 97%. Retrieved from [Link]

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 23). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. PubMed Central. Retrieved from [Link]

  • Wang, J., et al. (2018). Design and discovery of thioether and nicotinamide containing sorafenib analogues as multikinase inhibitors targeting B-Raf, B-RafV600E and VEGFR-2. Bioorganic & Medicinal Chemistry, 26(10), 2819-2830.
  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib. PubMed Central. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Stable isotope dilution method for nicotinic acid determination. Retrieved from [Link]

  • Samala, S. R. K., et al. (2018). Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. Asian Journal of Research in Chemistry, 11(3), 567-572.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020, January 17). synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. Retrieved from [Link]

  • ResearchGate. (2015, April 5). Evaluation on the analytical method - Niacin. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

2-Methyl-6-(methylthio)nicotinic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid for derivatization, a lipophilic methylthio group, and a pyridine core, offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Derivatization of the carboxylic acid moiety is a key strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and to enable its conjugation to other molecules of interest.

This comprehensive guide provides detailed protocols for the two most common and effective derivatization strategies for 2-Methyl-6-(methylthio)nicotinic acid: esterification and amidation . As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the rationale behind the chosen methodologies, potential challenges, and strategies for success.

Chemical Reactivity and Strategic Considerations

The primary site for derivatization on 2-Methyl-6-(methylthio)nicotinic acid is the carboxylic acid group. The two main approaches, esterification and amidation, are chosen based on the desired properties of the final derivative.

  • Esterification is typically employed to increase lipophilicity, improve cell permeability, or to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.

  • Amidation allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the creation of compounds with diverse biological activities.

A key consideration for this particular molecule is the presence of the methylthio group . Thioethers are generally stable under many synthetic conditions, including the mild conditions used for the protocols detailed below. However, strong oxidizing agents or harsh acidic/basic conditions could potentially lead to oxidation of the sulfur atom. The protocols in this guide have been selected to minimize this risk.

Experimental Protocols

Protocol 1: Methyl Esterification via Fischer-Speier Esterification

This classic method utilizes an excess of methanol in the presence of a strong acid catalyst to drive the equilibrium towards the ester product.

Rationale: Fischer-Speier esterification is a cost-effective and straightforward method for producing simple alkyl esters. The use of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2]

Workflow Diagram:

FischerEsterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 2-Methyl-6-(methylthio)nicotinic acid + Methanol (excess) Catalyst Add H₂SO₄ (catalytic) Start->Catalyst Reflux Reflux (6-12 h) Catalyst->Reflux Quench Neutralize with NaHCO₃ Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify End Methyl 2-methyl-6-(methylthio)nicotinate Purify->End

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Methyl-6-(methylthio)nicotinic acid (1.0 eq.) in methanol (20-50 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is neutral (pH ~7).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-methyl-6-(methylthio)nicotinate.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of an amide bond with a primary or secondary amine.

Rationale: Carbodiimide-mediated couplings are highly efficient and proceed under mild conditions, making them suitable for a wide range of substrates. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization (if chiral amines are used) by forming a more stable active ester intermediate.[3]

Workflow Diagram:

AmideCoupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 2-Methyl-6-(methylthio)nicotinic acid + Amine (1.1 eq.) Reagents Add EDC (1.2 eq.) + HOBt (1.2 eq.) + DIPEA (2.0 eq.) Start->Reagents Stir Stir at RT (12-24 h) Reagents->Stir Quench Quench with Water Stir->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify End N-substituted-2-methyl-6-(methylthio)nicotinamide Purify->End

Caption: Workflow for EDC/HOBt Amide Coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-Methyl-6-(methylthio)nicotinic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10-20 mL per gram of acid), add the desired primary or secondary amine (1.1 eq.), HOBt (1.2 eq.), and a tertiary base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water.

  • Extraction: If using DCM, separate the organic layer. If using DMF, dilute with water and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired amide derivative.

Data Presentation: Summary of Derivatization Protocols

ParameterProtocol 1: Fischer EsterificationProtocol 2: EDC/HOBt Amide Coupling
Objective Ester formation (e.g., methyl ester)Amide formation
Key Reagents Methanol, H₂SO₄ (catalytic)Amine, EDC, HOBt, DIPEA
Solvent Methanol (reagent and solvent)DCM or DMF
Temperature Reflux0 °C to Room Temperature
Reaction Time 6-12 hours12-24 hours
Work-up Neutralization, ExtractionAqueous washes, Extraction
Purification Column ChromatographyColumn Chromatography

Expertise & Experience: Troubleshooting and Considerations

  • Incomplete Reactions: In Fischer esterification, ensure sufficient excess of methanol and an adequate amount of catalyst. For amide coupling, ensure all reagents are anhydrous as water can hydrolyze the activated intermediates.

  • Side Reactions: In amide coupling, the formation of N-acylurea byproduct from the O-acylisourea intermediate can occur. The addition of HOBt helps to minimize this.

  • Reactivity of the Methylthio Group: While generally stable, it is advisable to avoid strongly oxidizing conditions. If oxidation is suspected (e.g., formation of sulfoxide or sulfone), the products can be characterized by mass spectrometry to check for an increase in mass corresponding to one or two oxygen atoms.

  • Purification Challenges: The polarity of the resulting ester or amide will vary significantly depending on the R group introduced. The eluent system for column chromatography should be optimized accordingly.

Authoritative Grounding & Comprehensive References

The protocols and principles described in this guide are based on well-established and peer-reviewed methodologies in organic synthesis.

In-Text Citations & References:

The principles of Fischer-Speier esterification are well-documented in organic chemistry literature.[1][2] The use of carbodiimides like EDC in conjunction with additives like HOBt for amide bond formation is a standard and widely published method.[3]

References

  • LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

Sources

In Vitro Profiling of 2-Methyl-6-(methylthio)nicotinic acid: A Guide to Experimental Design and Core Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Triglyceride Synthesis through Selective DGAT2 Inhibition

The rising prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia, has intensified the search for novel therapeutic agents. A key enzyme in the final step of triglyceride synthesis is Diacylglycerol O-acyltransferase 2 (DGAT2). Its pivotal role in lipid metabolism makes it an attractive target for drug development.[1] 2-Methyl-6-(methylthio)nicotinic acid, a derivative of nicotinic acid, has emerged as a potential selective inhibitor of DGAT2. Nicotinic acid and its derivatives have been shown to non-competitively inhibit DGAT2 activity, thereby reducing triglyceride synthesis.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental design and protocols to characterize the biological activity of 2-Methyl-6-(methylthio)nicotinic acid.

This document will guide you through the essential in vitro assays to:

  • Determine the enzymatic inhibitory potency of the compound on DGAT2.

  • Assess its efficacy in a cellular model of lipid accumulation.

  • Evaluate its potential cytotoxicity.

The protocols provided herein are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data for the preclinical evaluation of this promising compound.

Mechanism of Action: The Role of DGAT2 in Triglyceride Synthesis

Triglycerides are the primary form of energy storage in eukaryotes. The synthesis of triglycerides is a multi-step process, with the final committed step catalyzed by the DGAT enzymes, DGAT1 and DGAT2.[4][5] These enzymes catalyze the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. While both enzymes perform the same function, they are encoded by different genes and exhibit distinct properties and tissue distribution. DGAT2 is the predominant DGAT enzyme in the liver and is crucial for hepatic triglyceride synthesis.[6] Inhibition of DGAT2 is therefore a promising strategy to reduce hepatic fat accumulation and circulating triglyceride levels.

Diagram: DGAT2-Mediated Triglyceride Synthesis Pathway

DGAT2_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglyceride (TAG) Triglyceride (TAG) DGAT2->Triglyceride (TAG) Lipid Droplet Lipid Droplet Triglyceride (TAG)->Lipid Droplet 2-Methyl-6-(methylthio)nicotinic acid 2-Methyl-6-(methylthio)nicotinic acid 2-Methyl-6-(methylthio)nicotinic acid->DGAT2 Inhibition

Caption: The final step of triglyceride synthesis is catalyzed by DGAT2.

Experimental Workflow: A Step-by-Step Approach

A systematic in vitro evaluation of 2-Methyl-6-(methylthio)nicotinic acid should follow a logical progression from enzymatic activity to cellular effects.

Diagram: In Vitro Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Enzymatic Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Safety Assessment cluster_3 Phase 4: Data Analysis & Interpretation Enzyme_Assay DGAT2 Enzymatic Inhibition Assay (Determine IC50) Cell_Culture HepG2 Cell Culture (Lipid Accumulation Model) Enzyme_Assay->Cell_Culture Triglyceride_Assay Intracellular Triglyceride Quantification Cell_Culture->Triglyceride_Assay Oil_Red_O Oil Red O Staining (Visualize Lipid Droplets) Cell_Culture->Oil_Red_O Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) (Determine CC50) Cell_Culture->Cytotoxicity_Assay Data_Analysis Calculate IC50, EC50, CC50 Determine Therapeutic Index Triglyceride_Assay->Data_Analysis Oil_Red_O->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: A structured workflow for in vitro compound characterization.

Core Protocols

Protocol 1: DGAT2 Enzymatic Inhibition Assay (Fluorescent Method)

This protocol describes a non-radioactive method to determine the half-maximal inhibitory concentration (IC50) of 2-Methyl-6-(methylthio)nicotinic acid against DGAT2. The assay measures the formation of a fluorescently labeled triglyceride.[7]

Materials:

  • Recombinant human DGAT2 enzyme

  • NBD-palmitoyl CoA (fluorescent substrate)

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.625 mg/mL BSA

  • 2-Methyl-6-(methylthio)nicotinic acid (test compound)

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Methyl-6-(methylthio)nicotinic acid in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the assay (e.g., 100 µM to 1 nM).

  • Assay Reaction:

    • Prepare a master mix containing the DGAT2 enzyme, DOG, and assay buffer.

    • In a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control) to each well.

    • Add 88 µL of the master mix to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of NBD-palmitoyl CoA to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding 100 µL of isopropanol to each well.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Data Presentation: Hypothetical IC50 Determination

Concentration (µM)% Inhibition
10095.2
1085.1
152.3
0.115.6
0.012.1
IC50 ~0.9 µM
Protocol 2: Cellular Lipid Accumulation in HepG2 Cells

This protocol utilizes the human hepatoma cell line, HepG2, as an in vitro model for studying hepatic lipid accumulation.[4][8][9][10]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Oleic acid

  • Bovine Serum Albumin (BSA)

  • 2-Methyl-6-(methylthio)nicotinic acid

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Lipid Accumulation:

    • Prepare a 10 mM oleic acid stock solution complexed with 10% BSA.

    • Seed HepG2 cells in 96-well or 24-well plates and allow them to adhere overnight.

    • Treat the cells with a final concentration of 0.5-1 mM oleic acid in serum-free DMEM for 24 hours to induce lipid accumulation.

  • Compound Treatment:

    • Simultaneously with oleic acid treatment, add varying concentrations of 2-Methyl-6-(methylthio)nicotinic acid (e.g., 0.1 µM to 100 µM) to the cells. Include a vehicle control (DMSO).

Protocol 3: Intracellular Triglyceride Quantification

This protocol quantifies the amount of intracellular triglycerides in HepG2 cells following treatment with the test compound. Commercially available kits provide a convenient and sensitive method for this measurement.[11][12]

Materials:

  • Triglyceride Quantification Kit (Colorimetric or Fluorometric)

  • Treated HepG2 cells (from Protocol 2)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (provided in the kit or 5% NP-40)

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells according to the kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for a short period.

    • To ensure complete solubilization of triglycerides, some protocols recommend heating the lysate.

  • Triglyceride Measurement:

    • Follow the kit's protocol, which generally involves the enzymatic conversion of triglycerides to glycerol, followed by a colorimetric or fluorometric detection step.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided triglyceride standards.

    • Determine the triglyceride concentration in each sample from the standard curve.

    • Normalize the triglyceride concentration to the total protein content of each sample to account for variations in cell number.

    • Calculate the percentage reduction in triglyceride accumulation for each compound concentration relative to the oleic acid-treated control.

    • Determine the half-maximal effective concentration (EC50).

Data Presentation: Hypothetical EC50 Determination

Concentration (µM)% Reduction in Triglycerides
10088.5
1072.3
148.9
0.112.7
0.011.5
EC50 ~1.1 µM
Protocol 4: Oil Red O Staining for Lipid Droplet Visualization

Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in cells, allowing for the qualitative and semi-quantitative assessment of intracellular lipid accumulation.[4]

Materials:

  • Treated HepG2 cells (from Protocol 2)

  • PBS

  • 10% Formalin (for cell fixation)

  • Oil Red O staining solution

  • 60% Isopropanol

  • Hematoxylin (for counterstaining nuclei)

  • Microscope

Procedure:

  • Cell Fixation:

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 30-60 minutes at room temperature.

  • Staining:

    • Wash the cells twice with distilled water.

    • Incubate the cells with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution, ensuring the cells are completely covered. Incubate for 15-20 minutes at room temperature.

    • Remove the Oil Red O solution and wash the cells 2-3 times with distilled water.

    • Counterstain the nuclei with hematoxylin for 1 minute.

    • Wash the cells with distilled water.

  • Visualization and Quantification (Optional):

    • Visualize the cells under a microscope. Lipid droplets will appear as red-orange spheres within the cytoplasm, and the nuclei will be blue.

    • For semi-quantitative analysis, the stain can be extracted using 100% isopropanol, and the absorbance can be measured at approximately 490-520 nm.

Protocol 5: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed reduction in lipid accumulation is not due to cell death. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[6][13][14][15][16]

Materials:

  • HepG2 cells

  • 2-Methyl-6-(methylthio)nicotinic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or a solubilizing solution

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of 2-Methyl-6-(methylthio)nicotinic acid (the same range as used in the cellular activity assays) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium containing MTT and add DMSO or a solubilizing solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 540-570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal cytotoxic concentration (CC50).

Data Presentation: Hypothetical CC50 Determination

Concentration (µM)% Cell Viability
20045.8
10075.3
5092.1
2598.5
12.599.2
CC50 >200 µM

Discussion and Interpretation of Results

A successful DGAT2 inhibitor will exhibit a potent IC50 value in the enzymatic assay and a corresponding EC50 value in the cellular lipid accumulation assay. Ideally, the CC50 value from the cytotoxicity assay should be significantly higher than the IC50 and EC50 values, indicating a favorable therapeutic index (CC50/EC50).

It is important to consider the physicochemical properties of 2-Methyl-6-(methylthio)nicotinic acid, such as its solubility and stability in the assay media, as these can impact the accuracy of the results. Nicotinic acid itself is soluble in DMSO and boiling water.[9] Derivatives like methyl nicotinate have shown good stability in aqueous solutions.[11][12] Based on its structure, 2-Methyl-6-(methylthio)nicotinic acid is expected to be soluble in DMSO for the preparation of stock solutions.

Potential off-target effects of nicotinic acid derivatives should also be considered when interpreting the data. While the primary target is DGAT2, high concentrations of the compound may interact with other cellular pathways. Therefore, it is advisable to test the compound's selectivity against other related enzymes, such as DGAT1, if possible.

Conclusion

The in vitro experimental design and protocols outlined in this application note provide a robust framework for the initial characterization of 2-Methyl-6-(methylthio)nicotinic acid as a selective DGAT2 inhibitor. By systematically evaluating its enzymatic activity, cellular efficacy, and cytotoxicity, researchers can gain valuable insights into its therapeutic potential for the treatment of metabolic diseases. The data generated from these studies will be instrumental in guiding further preclinical and clinical development of this promising compound.

References

  • Human Diacylglycerol-O-Acyltransferase Homolog 2 (DGAT2) ELISA Kit-NP_001240820.1. MyBioSource. Accessed February 14, 2026.
  • A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. PMC. Accessed February 14, 2026.
  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. Accessed February 14, 2026.
  • Lipid Accumulation in HepG2 Cells Exposed to Free Fatty Acids. Agilent. Accessed February 14, 2026.
  • MTT assay protocol. Abcam. Accessed February 14, 2026.
  • Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells.
  • Triglyceride Quantification Kit. Abcam. Accessed February 14, 2026.
  • Triglyceride (TG) Assay Kit. Quantification (ab65336/K622). Abcam. Accessed February 14, 2026.
  • In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line. PMC. Accessed February 14, 2026.
  • Can anyone tell me complete protocol for fatty acid accumulation in HepG2 cell line?
  • Triglyceride Quantification Colorimetric/Fluorometric Kit (BN00846). Assay Genie. Accessed February 14, 2026.
  • Understanding the early onset of intracellular lipid accumulation induced by oleic and palmitic acids in HepG2 cells. Cellular and Molecular Biology. Accessed February 14, 2026.
  • A NOVEL ASSAY OF ACYL-COA:DIACYLGLYCEROL ACYLTRANSFERASE ACTIVITY UTILIZING FLUORESCENT SUBSTRATE(1). PubMed. Accessed February 14, 2026.
  • Lipid accumulation. HepG2 hepatocytes culture in control and...
  • Triglyceride Quantification Kit (MAK564) -Technical Bulletin. Sigma-Aldrich. Accessed February 14, 2026.
  • Triglyceride Assay Kit (Colorimetric). RayBiotech. Accessed February 14, 2026.
  • Lipotoxicity in HepG2 cells triggered by free fatty acids.
  • Identification of DGAT2 Inhibitors Using Mass Spectrometry.
  • This link is not available.
  • 2-methyl-6-(methylthio)nicotinic acid | 137347-37-6. Sigma-Aldrich. Accessed February 14, 2026.
  • Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum. PMC. Accessed February 14, 2026.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Accessed February 14, 2026.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. Accessed February 14, 2026.
  • 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400. PubChem. Accessed February 14, 2026.
  • Nicotinic acid,59-67-6. ChemicalBook. Accessed February 14, 2026.
  • Nicotinic acid. Wikipedia. Accessed February 14, 2026.
  • 2-methyl-6-(methyl thio) pyrazine, 2884-13-1. The Good Scents Company. Accessed February 14, 2026.
  • 2-(Methylthio)nicotinic acid, 97%. RHENIUM BIO SCIENCE. Accessed February 14, 2026.
  • KEGG COMPOUND: C00253. KEGG. Accessed February 14, 2026.
  • The role of DGAT2 in the synthesis pathway of triacylglycerol....
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Accessed February 14, 2026.
  • Lipid (Oil Red O) Staining Kit. BioVision. Accessed February 14, 2026.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. Accessed February 14, 2026.
  • Inhibition of Triglyceride Synthesis as a Treatment Strategy for Obesity: Lessons From DGAT1-Deficient Mice. American Heart Association Journals. Accessed February 14, 2026.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. IntechOpen. Accessed February 14, 2026.
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Accessed February 14, 2026.
  • A comparison of in-vitro models to study hepatic lipid and lipoprotein metabolism. PubMed. Accessed February 14, 2026.
  • Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. American Journal of Physiology-Endocrinology and Metabolism. Accessed February 14, 2026.
  • Triglyceride Synthesis (DGAT2) Analysis. Creative Biolabs. Accessed February 14, 2026.
  • An in vitro model of glucose and lipid metabolism in a multicompartmental bioreactor. Wiley Online Library. Accessed February 14, 2026.
  • ab287838 – Lipid Staining Kit. Abcam. Accessed February 14, 2026.
  • Understanding Cytotoxicity. VIROLOGY RESEARCH SERVICES. Accessed February 14, 2026.
  • Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells. PubMed. Accessed February 14, 2026.
  • Liver fat reduction with niacin is influenced by DGAT-2 polymorphisms in hypertriglyceridemic patients. PMC. Accessed February 14, 2026.
  • Nicotinic acid, its mechanism of action and pharmacological effects.
  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. PMC. Accessed February 14, 2026.
  • 2-(Methylthio)nicotinic acid, 98+%. Thermo Scientific Chemicals. Accessed February 14, 2026.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. SpringerLink. Accessed February 14, 2026.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Accessed February 14, 2026.

Sources

Handling and storage procedures for 2-Methyl-6-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Handling and Storage of 2-Methyl-6-(methylthio)nicotinic Acid

Executive Summary

This document provides a comprehensive guide for the safe handling and long-term storage of 2-Methyl-6-(methylthio)nicotinic acid (CAS No. 137347-37-6). As a bifunctional molecule featuring both a carboxylic acid and a thioether moiety, its stability and reactivity necessitate specific laboratory procedures. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols grounded in established safety principles and chemical knowledge. The core philosophy of this document is to explain the causality behind each recommendation, empowering users to handle this reagent with confidence and scientific rigor.

Compound Profile and Physicochemical Properties

2-Methyl-6-(methylthio)nicotinic acid is a substituted pyridine derivative. Its structure incorporates a carboxylic acid group, making it acidic, and a methylthio (thioether) group, which is susceptible to oxidation. Understanding these features is paramount for predicting its behavior and determining appropriate handling procedures.

PropertyValueSource(s)
CAS Number 137347-37-6[1]
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Appearance White to off-white or light yellow solid (powder/crystals)[2][3]
Melting Point 210 - 217 °C[4]
Purity Typically ≥97%[5]
Solubility Sparingly soluble in water. Soluble in DMSO and methanol.[4][6]
Storage Temperature Room Temperature[5]

Hazard Identification and Safety Philosophy

The primary known hazards associated with this compound are irritation.[7] Adherence to a robust safety culture, built on the principle of the "Hierarchy of Controls," is essential for mitigating risks.

Hazard ClassGHS PictogramHazard StatementPrecautionary StatementsSource(s)
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritationP264, P280, P302+P352, P332+P313[8][9]
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[8][9]
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritationP261, P271, P304+P340, P312[9]
The Hierarchy of Hazard Control

The most effective safety strategy involves implementing controls from the top of the hierarchy downwards. Personal Protective Equipment (PPE) is the final line of defense and should never be the sole measure of protection.

G cluster_0 Hierarchy of Controls for 2-Methyl-6-(methylthio)nicotinic acid Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE G Start Start: Need Aliquot Equilibrate 1. Equilibrate Container to Room Temperature Start->Equilibrate InertEnv 2. Transfer to Inert Environment (Glovebox or N₂ Bag) Equilibrate->InertEnv Weigh 3. Weigh Desired Amount into Vial InertEnv->Weigh Seal_Vial 4. Seal Aliquot Vial Tightly Weigh->Seal_Vial Seal_Stock 5. Purge & Reseal Stock Bottle Weigh->Seal_Stock End End: Aliquot Ready Seal_Vial->End Store 6. Return Stock to Designated Storage Seal_Stock->Store

Caption: Workflow for safely weighing an air-sensitive solid.

Step-by-Step Methodology:

  • Preparation: Before opening, allow the main container to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Transfer the sealed container, a clean spatula, and a pre-labeled receiving vial into an inert atmosphere glovebox or a nitrogen-flushed glove bag.

  • Dispensing: Open the main container and quickly dispense the desired amount of solid into the receiving vial. Avoid creating dust. [10]4. Sealing: Tightly cap the receiving vial.

  • Main Container Closure: Before removing from the inert environment, securely reseal the main container. If possible, backfill the headspace with nitrogen or argon.

  • Cleanup: Clean the spatula and any contaminated surfaces according to your institution's procedures.

  • Storage: Promptly return the main container to its designated storage location. [11]

Protocol 4.2: Preparation of Stock Solutions

Materials:

  • Weighed aliquot of 2-Methyl-6-(methylthio)nicotinic acid in a sealed vial.

  • Anhydrous solvent of choice (e.g., DMSO).

  • Volumetric flask, oven-dried and cooled under an inert gas stream. [12][13]* Syringes and needles for solvent transfer.

  • Source of dry inert gas (Nitrogen or Argon).

Step-by-Step Methodology:

  • Glassware Preparation: Ensure the volumetric flask is clean and has been oven-dried (e.g., 125°C overnight) to remove adsorbed moisture. [12]Allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Solid Addition: Quickly add the weighed solid to the volumetric flask.

  • Inerting the Flask: Seal the flask with a rubber septum and purge with inert gas for several minutes using an inlet needle and an outlet needle. [13]4. Solvent Addition: Using a clean, dry syringe, add a portion of the anhydrous solvent to the flask to dissolve the solid. [14]5. Dissolution: Gently swirl the flask to ensure complete dissolution. Sonication may be used if necessary.

  • Final Volume: Once dissolved, carefully add solvent via syringe to the calibration mark on the volumetric flask.

  • Storage: If the solution is to be stored, transfer it via cannula or syringe to a clean, dry, and inerted storage vessel equipped with a PTFE-lined cap or a Sure/Seal™-style cap. [12]Store under the appropriate conditions (e.g., refrigerated, protected from light) as determined by stability studies.

Spill and Waste Management

Spill Response:

  • Small Spills (Solid): For small powder spills, gently sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste. [15][16]Clean the area with an appropriate solvent and decontaminate.

  • Large Spills: Evacuate the area and follow your institution's emergency procedures. [17] Waste Disposal:

  • Dispose of unused material and contaminated items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container. [7][18]* Disposal must be conducted in accordance with all local, state, and federal regulations.

References

  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]

  • Zakarian Lab, UC Santa Barbara. Section I - Zakarian Lab Safety Protocol. [Link]

  • Post Apple Scientific. (2023, April 27). 15 Tips for Storing Acids in Your Laboratory. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Coin, I., et al. (2013). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 262400, 2-(Methylthio)nicotinic acid. [Link]

  • Creative Safety Supply. (2026, February 9). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University of Glasgow Safety and Environmental Protection Service. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

  • University of Texas at Austin Environmental Health and Safety. Corrosive Storage Guidelines. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Nicotinic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

  • Wagner, A. M., et al. (2012). Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. PMC. [Link]

  • Loba Chemie. Material Safety Data Sheet: Nicotinic Acid Extra Pure. [Link]

  • Wang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]

  • Sangermano, M., et al. (2015). Storage stable thiol-ene formulations and advanced applications thereof. ResearchGate. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • RHENIUM BIO SCIENCE. 2-(Methylthio)nicotinic acid, 97%. [Link]

  • Google Patents.

Sources

Application Notes and Protocols for 2-Methyl-6-(methylthio)nicotinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Nicotinic Acid Derivatives in Agrochemical Innovation

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within this pursuit, the structural motif of nicotinic acid (also known as niacin or vitamin B3) has emerged as a remarkably versatile scaffold for the development of a wide array of bioactive molecules.[1][2] From the early use of nicotine as a potent insecticide to the sophisticated, targeted action of modern neonicotinoids and fungicides like boscalid, the pyridinecarboxylic acid core has proven its value time and again.[1][3][4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the potential applications of a specific, yet underexplored, member of this family: 2-Methyl-6-(methylthio)nicotinic acid . Given the limited direct literature on this particular compound, this guide will adopt a two-pronged approach. Firstly, it will provide a robust overview of the established applications of nicotinic acid derivatives in agrochemical research, complete with detailed protocols and mechanistic insights. This foundational knowledge is crucial for understanding the chemical space in which our target molecule resides. Secondly, it will leverage this understanding to propose a strategic research and development pathway for 2-Methyl-6-(methylthio)nicotinic acid, highlighting its potential as a novel agrochemical candidate.

Our exploration will be grounded in the principles of scientific integrity, drawing upon established methodologies and providing the causal reasoning behind experimental choices. The protocols herein are designed to be self-validating, ensuring that researchers can confidently embark on their investigations.

Section 1: The Agrochemical Potential of the Nicotinic Acid Scaffold

Nicotinic acid and its derivatives are integral to a variety of commercial agrochemicals, demonstrating a broad spectrum of activity that includes insecticidal, fungicidal, and herbicidal properties.[1][7][8] The versatility of the pyridine ring allows for diverse chemical modifications, leading to compounds with tailored biological activities and target specificities.

Insecticidal Applications: Targeting the Insect Nervous System

The most prominent application of nicotinic acid derivatives in insect control is through the development of neonicotinoid insecticides . These compounds act as agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death.[3][9][10] The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their widespread use.[11]

Hypothesized Mechanism of Action for Nicotinic Acid-Based Insecticides

Nicotinic_Acid_Insecticide_MoA cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron Effect Overstimulation, Paralysis, Death Postsynaptic_Neuron->Effect Depolarization & Nerve Impulse nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Postsynaptic_Neuron Opens Ion Channel (Na+/Ca2+ influx) ACh->nAChR Binds to Nicotinoid Nicotinic Acid Derivative (e.g., Neonicotinoid) Nicotinoid->nAChR Binds to (Agonist) Nicotinamide_Fungicide_MoA cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) ETC Electron Transport Chain (Complex III & IV) SDH->ETC e- transfer Fumarate Fumarate SDH->Fumarate ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Nicotinamide Nicotinamide Derivative (e.g., Boscalid) Nicotinamide->SDH Inhibits Succinate->SDH

Caption: Proposed mechanism of action for nicotinamide-based fungicides in the fungal respiratory chain.

Herbicidal Applications: Diverse Modes of Action

Nicotinic acid derivatives have also been explored as herbicides, although their modes of action are more varied. [7][8][12]Some derivatives have been shown to inhibit plant growth by interfering with various metabolic pathways. The development of herbicides from this chemical class is an active area of research, with the potential for discovering novel target sites. [13][14]

Section 2: A Proposed Research and Development Pathway for 2-Methyl-6-(methylthio)nicotinic Acid

Based on the established agrochemical activities of nicotinic acid derivatives, we can outline a logical and systematic approach to investigating the potential of 2-Methyl-6-(methylthio)nicotinic acid .

Research and Development Workflow

R&D_Workflow Start 2-Methyl-6-(methylthio)nicotinic acid Synthesis Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Broad-Spectrum Bioactivity Screening Characterization->Screening Insecticidal Insecticidal Assays Screening->Insecticidal Fungicidal Fungicidal Assays Screening->Fungicidal Herbicidal Herbicidal Assays Screening->Herbicidal Lead_Optimization Lead Optimization (SAR Studies) Insecticidal->Lead_Optimization Fungicidal->Lead_Optimization Herbicidal->Lead_Optimization MoA Mechanism of Action Studies Lead_Optimization->MoA Formulation Formulation Development MoA->Formulation Toxicology Ecotoxicology & Environmental Fate Studies Formulation->Toxicology End Commercial Candidate Toxicology->End

Caption: A proposed workflow for the research and development of 2-Methyl-6-(methylthio)nicotinic acid as an agrochemical.

Section 3: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and bio-evaluation of nicotinic acid derivatives, which can be adapted for 2-Methyl-6-(methylthio)nicotinic acid .

General Synthesis of Nicotinic Acid Derivatives

The synthesis of nicotinic acid derivatives often starts from commercially available nicotinic acid or its esters. [3][15][16]The following is a general protocol for the synthesis of a nicotinamide derivative, a common intermediate in agrochemical research. [1][4][17] Protocol 3.1.1: Synthesis of N-Aryl Nicotinamide

Objective: To synthesize an N-aryl nicotinamide via amidation of nicotinoyl chloride.

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Nicotinoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

    • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude nicotinoyl chloride as a solid.

  • Amidation Reaction:

    • Dissolve the crude nicotinoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C in an ice bath and slowly add the nicotinoyl chloride solution dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-aryl nicotinamide.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Bioassay Protocols for Agrochemical Screening

Protocol 3.2.1: Insecticidal Activity Assay (Contact and Oral Toxicity)

Objective: To evaluate the insecticidal activity of the test compound against a model insect pest (e.g., Green Peach Aphid, Myzus persicae). [3][18] Materials:

  • Test compound dissolved in a suitable solvent (e.g., acetone)

  • Healthy, synchronized population of test insects

  • Host plants (e.g., cabbage leaf discs)

  • Petri dishes with ventilated lids

  • Micro-applicator or sprayer

  • Sucrose solution (for oral toxicity)

Procedure (Contact Toxicity):

  • Prepare a series of concentrations of the test compound in the chosen solvent.

  • Evenly apply a defined volume of each concentration to the surface of a leaf disc placed in a Petri dish.

  • Allow the solvent to evaporate completely.

  • Introduce a known number of insects (e.g., 10-20 adult aphids) onto the treated leaf disc.

  • Seal the Petri dishes with ventilated lids and incubate under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Assess mortality at 24, 48, and 72 hours post-treatment.

  • Include a solvent-only control and a positive control (a known insecticide).

  • Calculate the LC₅₀ (lethal concentration for 50% of the population) value using probit analysis.

Procedure (Oral Toxicity):

  • Prepare a series of concentrations of the test compound in a sucrose solution (e.g., 10%).

  • Provide the treated sucrose solution to the insects through a suitable feeding apparatus.

  • Assess mortality and calculate the LD₅₀ (lethal dose for 50% of the population) as described above.

Protocol 3.2.2: Fungicidal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the in vitro fungicidal activity of the test compound against a plant pathogenic fungus (e.g., Rhizoctonia solani). [11][12][19][20] Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Actively growing culture of the test fungus

  • Sterile Petri dishes

  • Cork borer

Procedure:

  • Prepare a stock solution of the test compound in the chosen solvent.

  • Prepare a series of dilutions of the stock solution.

  • Add an appropriate volume of each dilution to molten PDA medium to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Using a sterile cork borer, cut a mycelial plug from the edge of an actively growing fungal culture.

  • Place the mycelial plug in the center of the amended PDA plates.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (solvent only) reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC₅₀ (effective concentration for 50% inhibition) value.

Protocol 3.2.3: Herbicidal Activity Assay (Seed Germination and Seedling Growth)

Objective: To assess the pre- and post-emergence herbicidal activity of the test compound against a model weed species (e.g., Agrostis stolonifera - bentgrass). [7][13][21] Materials:

  • Test compound dissolved in a suitable solvent

  • Seeds of the test weed species

  • Filter paper

  • Petri dishes

  • Potting soil

  • Growth chamber with controlled light, temperature, and humidity

Procedure (Pre-emergence):

  • Place a sheet of filter paper in a Petri dish and moisten it with a known volume of the test solution at various concentrations.

  • Place a defined number of seeds on the filter paper.

  • Seal the Petri dishes and incubate in a growth chamber.

  • After a set period (e.g., 7-14 days), count the number of germinated seeds and measure the root and shoot length.

  • Calculate the percentage of germination inhibition and growth reduction compared to a solvent-only control.

Procedure (Post-emergence):

  • Sow seeds in pots containing potting soil and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the test solution as a foliar spray to the seedlings.

  • Return the pots to the growth chamber.

  • Assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.

  • Determine the GR₅₀ (concentration causing 50% growth reduction).

Section 4: Data Presentation and Interpretation

The effective application of these protocols will generate quantitative data that is essential for evaluating the agrochemical potential of 2-Methyl-6-(methylthio)nicotinic acid . The following tables provide a template for organizing and presenting this data.

Table 1: Insecticidal Activity of Nicotinic Acid Derivatives against Myzus persicae

CompoundLC₅₀ (µg/mL) - 48h ContactLD₅₀ (µ g/aphid ) - 48h Oral
2-Methyl-6-(methylthio)nicotinic acid To be determinedTo be determined
Imidacloprid (Positive Control)Literature ValueLiterature Value
Nicotinic Acid (Negative Control)>1000>1000

Table 2: Fungicidal Activity of Nicotinic Acid Derivatives against Rhizoctonia solani

CompoundMycelial Growth Inhibition (%) at 50 µg/mLEC₅₀ (µg/mL)
2-Methyl-6-(methylthio)nicotinic acid To be determinedTo be determined
Boscalid (Positive Control)Literature ValueLiterature Value
Nicotinic Acid (Negative Control)<10>100

Table 3: Herbicidal Activity of Nicotinic Acid Derivatives against Agrostis stolonifera

CompoundGermination Inhibition (%) at 100 µMGR₅₀ (µM) - Post-emergence
2-Methyl-6-(methylthio)nicotinic acid To be determinedTo be determined
Glyphosate (Positive Control)Literature ValueLiterature Value
Nicotinic Acid (Negative Control)<5>1000

Section 5: Concluding Remarks and Future Directions

The established success of nicotinic acid derivatives in agrochemical applications provides a strong rationale for the investigation of novel analogues such as 2-Methyl-6-(methylthio)nicotinic acid . The presence of a methyl group at the 2-position and a methylthio group at the 6-position of the pyridine ring are structural modifications that could significantly influence the compound's biological activity, selectivity, and metabolic stability.

The protocols and frameworks presented in this guide offer a clear and scientifically rigorous path for elucidating the agrochemical potential of this promising molecule. Future research should focus on a systematic screening of its insecticidal, fungicidal, and herbicidal properties, followed by lead optimization through structure-activity relationship (SAR) studies. Elucidation of its mechanism of action will be crucial for its development as a next-generation agrochemical. Furthermore, comprehensive studies on its environmental fate and ecotoxicological profile will be essential for ensuring its sustainability and regulatory approval. [2][3][7][8][22] By following the methodologies outlined herein, researchers can effectively contribute to the ongoing discovery and development of innovative solutions for global food security.

References

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research. 2012.
  • The environmental fate and routes of neonicotinoid pesticide exposure after application.
  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry. 2021.
  • Nicotinic acid derivative and herbicide.
  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. 2025.
  • Environmental Risks and Challenges Associated with Neonicotinoid Insecticides. Environmental Science & Technology. 2018.
  • Synthesis Protocol for N-(Hydroxymethyl)
  • Nicotinamide synthesis. ChemicalBook.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. 2023.
  • Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry. 2014.
  • Insecticide Formulations Based on Nicotine Oleate Stabilized by Sodium Caseinate. Journal of Agricultural and Food Chemistry. 2002.
  • Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules. 2022.
  • QSAR Study of Neonicotinoid Insecticidal Activity Against Cowpea Aphids. Sciforum.
  • The structures of boscalid and active compounds A and B.
  • Stable isotope dilution method for nicotinic acid determin
  • Neonicotinoid insecticides include several compounds, such as imidacloprid (IMI), acetamiprid (ACE), clothianidin (CLT), and thiamethoxam (TMX), which act on neuronal nicotinic acetylcholine receptors (nAChRs). MDPI.
  • Mechanism of Selective Actions of Neonicotinoids on Insect Nicotinic Acetylcholine Receptors.
  • Nicotinamide as a Plant Growth Regulator Isolated
  • A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Semantic Scholar.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succin
  • Quantitative structure-activity relationship study using refractotopological state atom index on some neonicotinoid insecticides.
  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)
  • Development of Concentrated Emulsion containing Nicotiana tabacum Extract for Use as Pesticide. Journal of Applied Pharmaceutical Science. 2013.
  • Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?
  • Insecticide Formulations Based on Nicotine Oleate Stabilized by Sodium Caseinate.
  • Synthesis, antifungal activity, and mechanism of action of nicotinohydrazides bearing a biphenyl fragment as potential broad‐spectrum fungicides.
  • Process of producing nicotinamide.
  • Quantitative structure–activity rel
  • Quantitative Structure-Activity Relationships (QSAR) and Pesticides. Danish Environmental Protection Agency. 2004.
  • Antifungal activity of the compounds 2 and 3 pyridine derivatives.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. 2023.
  • Synthesis and insecticidal activity of some nicotinic acid deriv
  • Screening for Natural Product Herbicides. 2013 CWSS Proceedings.
  • Technical Support Center: Optimization of Antimicrobial Testing Protocols for Pyridine Compounds. Benchchem.
  • Nicotinic acid derivatives: Application and uses, review.
  • Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived
  • Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ioniz
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
  • Bioassay Techniques in Entomological Research. SciSpace. 2023.
  • Nicotinic Acid / Official Monographs for Part I. The Japanese Pharmacopoeia.
  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations.
  • Preparation method of nicotinic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-6-(methylthio)nicotinic acid. Our goal is to provide actionable insights, robust protocols, and in-depth troubleshooting advice to help you navigate common challenges and significantly improve your reaction yields. By understanding the causality behind each experimental step, you can better diagnose issues and optimize your synthetic strategy.

The synthesis of 2-Methyl-6-(methylthio)nicotinic acid is typically achieved through a two-step process starting from 2-Hydroxy-6-methylnicotinic acid. The following guide is structured to address potential issues in each of these critical stages.

Overall Synthetic Pathway

The synthesis proceeds via an initial chlorination of the hydroxypyridine precursor, followed by a nucleophilic aromatic substitution (SNAr) to install the methylthio group.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Hydroxy-6-methylnicotinic acid B 2-Chloro-6-methylnicotinic acid A->B  POCl₃, Δ   C 2-Methyl-6-(methylthio)nicotinic acid B->C  CH₃SNa, Solvent, Δ  

Caption: Two-step synthesis of 2-Methyl-6-(methylthio)nicotinic acid.

Experimental Protocols & Data

This section provides detailed methodologies for the key transformations.

Protocol 1: Synthesis of 2-Chloro-6-methylnicotinic Acid

This procedure outlines the conversion of the hydroxy-precursor to the essential chloro-intermediate.

Materials:

  • 2-Hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Aqueous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2-Hydroxy-6-methylnicotinic acid (1.0 eq) and phosphorus oxychloride (approx. 4-5 eq).

  • Heat the reaction mixture to 125°C for 2 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • After completion, allow the mixture to cool to room temperature.

  • Crucial Quenching Step: Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step due to the reaction of excess POCl₃ with water, which produces HCl gas.

  • A solid precipitate of 2-chloro-6-methylnicotinic acid will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from aqueous ethanol to yield colorless needles.[1]

Protocol 2: Synthesis of 2-Methyl-6-(methylthio)nicotinic Acid

This protocol details the SNAr reaction to form the final product.

Materials:

  • 2-Chloro-6-methylnicotinic acid

  • Sodium thiomethoxide (CH₃SNa)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Hydrochloric acid (e.g., 1M HCl)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Dissolve 2-Chloro-6-methylnicotinic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add sodium thiomethoxide (1.1-1.5 eq) portion-wise to the solution. An increase in temperature may be observed.

  • Heat the reaction mixture to a temperature between 50-80°C.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by adding water.

  • Acidify the aqueous solution to a pH of 3-4 with hydrochloric acid to protonate the carboxylic acid, causing the product to precipitate.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Table 1: Summary of Reaction Parameters
StepKey ReagentsSolventTemperatureTypical YieldPurity
1. Chlorination 2-Hydroxy-6-methylnicotinic acid, POCl₃None (POCl₃ is reagent & solvent)125°C~72%[1]>95% after recrystallization
2. Thiolation 2-Chloro-6-methylnicotinic acid, CH₃SNaDMF or DMSO50-80°C60-85%>98% after purification

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Chlorination Troubleshooting

Q1: My yield of 2-chloro-6-methylnicotinic acid is significantly lower than expected. What went wrong?

A1: Low yields in this step can typically be traced to three factors:

  • Incomplete Reaction: Ensure the reaction was heated at 125°C for the full duration. Using a lower temperature or shorter time may result in incomplete conversion. Verify completion with TLC/HPLC before workup.

  • Sub-optimal Reagent Quality: Phosphorus oxychloride can degrade over time if exposed to moisture. Use a fresh, high-quality bottle of POCl₃ for best results.

  • Workup Losses: The product has some solubility in water, especially if the water is not kept cold during filtration. Ensure the use of ice-cold water for washing. Additionally, ensure the pH is not basic during workup, as this would deprotonate the carboxylic acid and increase its water solubility.

Q2: During the quench with ice, the solution turned dark brown/black and produced a tar-like substance instead of a clean precipitate. Why?

A2: This is often a sign of decomposition, which can be caused by an overly rapid and uncontrolled quench. The reaction of POCl₃ with water is extremely exothermic. If the temperature of the mixture rises too quickly, it can cause degradation of the product. The key is a very slow addition of the reaction mixture onto a large excess of ice with highly efficient stirring to dissipate the heat effectively.

Q3: How can I be sure all the unreacted POCl₃ is removed?

A3: The primary method of removing POCl₃ is through its reaction with water during the quenching step. Washing the filtered solid thoroughly with copious amounts of cold water is crucial to remove the resulting phosphoric acid and any remaining traces of POCl₃. A final wash with a small amount of cold aqueous ethanol can also help.

Step 2: Thiolation (SNAr) Troubleshooting

G start {Problem: Low Yield or Incomplete Reaction in Thiolation Step} check_sm Analysis TLC/HPLC shows significant unreacted 2-chloro-6-methylnicotinic acid? start->check_sm cause_reagent Cause: Reagent Issue Sodium thiomethoxide (CH₃SNa) may be old or degraded. It is hygroscopic and can be oxidized by air. Solution: Use freshly opened or properly stored CH₃SNa. Consider using a slight excess (1.2-1.5 eq). check_sm:f1->cause_reagent Yes check_side_products Analysis TLC/HPLC shows new, unidentified spots? check_sm:f1->check_side_products No cause_conditions Cause: Reaction Conditions Reaction temperature may be too low or time too short. The SNAr reaction requires sufficient activation energy. Solution: Increase temperature in 10°C increments (e.g., from 60°C to 70°C) and/or extend reaction time. Continue monitoring progress. cause_reagent->cause_conditions cause_solvent Cause: Solvent Issue Solvent (e.g., DMF, DMSO) must be anhydrous. Water can interfere with the nucleophile. Solution: Use a fresh bottle of anhydrous solvent or dry the solvent using standard lab procedures. cause_conditions->cause_solvent cause_disulfide Cause: Disulfide Formation Oxidation of the thiomethoxide can form dimethyl disulfide (CH₃SSCH₃). This is more likely if the reaction is not kept under an inert atmosphere. Solution: Ensure the reaction is run under a nitrogen or argon atmosphere to prevent oxidation. check_side_products:f1->cause_disulfide Yes workup_issue Cause: Workup Loss Product remains dissolved in the aqueous phase. Solution: Ensure pH is correctly adjusted to 3-4 to fully protonate the carboxylic acid. If precipitation is poor, perform a thorough extraction with an organic solvent like ethyl acetate. check_side_products:f1->workup_issue No

Caption: Troubleshooting workflow for the thiolation (SNAr) step.

Q4: The SNAr reaction is very slow or stalls completely. What are the likely causes?

A4: As outlined in the workflow diagram above, this is often due to issues with the nucleophile or the reaction conditions.

  • Reagent Quality: Sodium thiomethoxide is a powerful nucleophile but is sensitive to air and moisture.[2] If it has degraded, its nucleophilicity will be greatly reduced. Use fresh, anhydrous reagent.

  • Solvent Choice: The reaction requires a polar aprotic solvent like DMF or DMSO to effectively solvate the cation (Na⁺) while leaving the thiomethoxide anion highly reactive. Using a protic solvent (like an alcohol) will solvate and deactivate the nucleophile, halting the reaction. Ensure your solvent is anhydrous.

  • Temperature: SNAr reactions on electron-deficient rings like pyridine are generally facile, but still require sufficient thermal energy. If the reaction is slow at 60°C, consider increasing the temperature to 70-80°C.

Q5: My final product is contaminated with a foul-smelling impurity. What is it and how do I remove it?

A5: The most likely culprit is residual methanethiol (CH₃SH), which has a very strong, unpleasant odor. This can form if the sodium thiomethoxide is hydrolyzed by water during the workup while the solution is still basic.[2] To remove it, ensure the product is thoroughly dried under a high vacuum. If the smell persists after drying, recrystallization or washing the organic extract with a dilute, slightly acidic solution can help remove any remaining thiolate salts before final isolation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key thiolation step?

A1: The reaction is a Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atom and the carboxylic acid group make the pyridine ring electron-deficient, particularly at the 2 and 6 positions. The potent nucleophile (CH₃S⁻) attacks the carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The complex then re-aromatizes by expelling the chloride leaving group, resulting in the final product.

Q2: Are there safer alternatives to phosphorus oxychloride for the chlorination step?

A2: While POCl₃ is highly effective, other chlorinating agents like oxalyl chloride or thionyl chloride can also be used to convert carboxylic acids to acid chlorides, which can then be used to activate the hydroxyl group.[3] However, for the direct conversion of a 2-hydroxypyridine to a 2-chloropyridine, POCl₃ is one of the most common and reliable reagents cited in literature.[1] All these reagents are hazardous and require careful handling in a fume hood.

Q3: Can I use methanethiol and a base instead of pre-formed sodium thiomethoxide?

A3: Yes, it is possible to generate the sodium thiomethoxide in situ. This can be done by bubbling methanethiol gas through a solution of a strong base like sodium hydroxide or sodium methoxide in a suitable solvent.[2] However, this adds complexity and requires careful handling of toxic and foul-smelling methanethiol gas. For lab-scale synthesis, using the commercially available solid sodium thiomethoxide is often more convenient and safer.

Q4: What are the best TLC conditions for monitoring these reactions?

A4: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes. For the more polar carboxylic acids, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can improve spot shape and prevent streaking on the silica gel plate. A typical ratio might be 70:30 hexanes:ethyl acetate for less polar intermediates, and shifting to 50:50 or 30:70 for the more polar products.

References

  • Synthesis of 2-chloro-6-methylnicotinic acid. PrepChem.com. [Link]

  • Sodium methanethiolate. Wikipedia. [Link]

Sources

Purification challenges of 2-Methyl-6-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 74470-23-8 | Formula: C₈H₉NO₂S | MW: 183.23 g/mol

Part 1: Core Directive & Strategy

Welcome to the Technical Support Center. This guide addresses the purification and handling of 2-Methyl-6-(methylthio)nicotinic acid . Unlike standard organic acids, this molecule presents a "double-edged" challenge: it is amphoteric (containing both a basic pyridine nitrogen and an acidic carboxylic group) and chemically labile at the thioether moiety.

Our strategy focuses on three critical failure points reported by researchers:

  • Oxidative Instability: The conversion of the methylthio group (-SMe) to sulfoxide/sulfone.

  • Isoelectric Trapping: Yield loss during aqueous workup due to incorrect pH adjustments.

  • Trace Impurity Persistence: Difficulty removing the halogenated starting material (2-methyl-6-chloronicotinic acid).

Part 2: Troubleshooting Guides & Protocols

Module 1: The Sulfur Challenge (Oxidation & Odor)

User Issue: "My off-white solid turned yellow/orange after drying in the oven, and the purity dropped by 5%."

Root Cause: The C6-position methylthio group is highly susceptible to oxidation. Exposure to air at elevated temperatures or the use of peroxide-containing solvents (e.g., uninhibited THF, Diethyl Ether) promotes the formation of Sulfoxide (S-oxide) and Sulfone (S-dioxide) impurities.

Technical Protocol: Prevention & Remediation

  • Solvent Hygiene:

    • Strictly Avoid: Ethers (THF, Et₂O) unless freshly distilled/tested for peroxides.

    • Recommended: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extractions; Ethanol/Water for crystallization.

  • Drying Protocol:

    • Never oven-dry this compound in ambient air above 40°C.

    • Standard: Vacuum oven at <45°C with a nitrogen bleed.

  • Odor Control (Safety):

    • The methylthio moiety releases volatile sulfur species (garlic/cabbage odor).

    • Scrubber: Vent rotary evaporator exhaust through a bleach (sodium hypochlorite) trap to oxidize volatiles before release.

Visualization: The Oxidation Pathway

OxidationPathway Target Target Molecule (Thioether -SMe) Off-White Solid Sulfoxide Impurity A (Sulfoxide -S(=O)Me) Yellow/Orange Gum Target->Sulfoxide Slow Oxidation Oxidant Air/Heat/Peroxides Oxidant->Target Sulfone Impurity B (Sulfone -SO2Me) Crystalline Solid Sulfoxide->Sulfone Strong Oxidation

Caption: Degradation pathway of the thioether group upon exposure to oxidative stressors.

Module 2: The Solubility Paradox (Acid-Base Extraction)

User Issue: "I extracted the reaction mixture with DCM/Water, but the product yield is extremely low. The aqueous layer still shows UV activity."

Root Cause: This molecule is a zwitterion .

  • pH < 2: Pyridine N is protonated (Cationic) → Water Soluble.

  • pH > 9: Carboxylic acid is deprotonated (Anionic) → Water Soluble.

  • pH ~3.5–4.5 (Isoelectric Point): Net neutral charge → Precipitates or extracts into organic phase.

Many researchers acidify to pH 1 (like a standard benzoic acid workup), inadvertently keeping the molecule in the water layer as the pyridinium salt.

Technical Protocol: The "pH Swing" Extraction

StepActionpH TargetState of MoleculeLocation
1 Dissolve crude in dilute NaOHpH > 10Anionic (Carboxylate)Aqueous Layer
2 Wash with EtOAc (x2)pH > 10AnionicAqueous (Impurities in Organic)
3 CRITICAL: Slow AcidificationpH 3.8 – 4.2 Neutral (Zwitterion) Precipitate / Organic Extract
4 Extraction (if no precipitate)pH 4.0NeutralExtract into DCM/EtOAc

Visualization: Isoelectric Workup Logic

IsoelectricLogic Crude Crude Mixture (Start) Base Add 1M NaOH (pH > 10) Crude->Base Wash Wash with Organic Solvent Base->Wash Sep1 Separation Wash->Sep1 OrgWaste Organic Layer (Non-acidic impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Product as Anion) Sep1->AqLayer Keep Acidify Acidify with HCl to pH 3.8 - 4.2 AqLayer->Acidify Result Product Precipitates (Isoelectric Point) Acidify->Result

Caption: Workflow for isolating amphoteric nicotinic acid derivatives using pH control.

Module 3: Removing the Halogenated Impurity

User Issue: "LCMS shows 3-5% of a mass corresponding to the chloro-precursor (M-46 mass difference)."

Root Cause: The synthesis likely involves displacing a chlorine atom on 2-methyl-6-chloronicotinic acid with sodium thiomethoxide. Incomplete reaction leads to residual starting material, which co-crystallizes due to structural similarity.

Technical Protocol: Purification Hierarchy

  • Reslurry (First Line of Defense):

    • Solvent: 10% Ethyl Acetate in Hexanes (or Heptane).

    • Procedure: Stir the solid at room temperature for 2 hours. The chloro-impurity is often more soluble in lipophilic media than the polar acid product. Filter and wash with pure Hexane.

  • Recrystallization (Polishing):

    • Solvent System: Ethanol : Water (9:1) .

    • Method: Dissolve at reflux (under N₂). Cool slowly to 4°C. The thio-acid crystallizes as needles; the chloro-impurity tends to stay in the mother liquor.

  • Reverse Phase Chromatography (Last Resort):

    • Column: C18.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Note: The Formic Acid is essential to keep the pyridine protonated or the acid neutral to prevent peak tailing.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use KMnO₄ to clean up the reaction? A: ABSOLUTELY NOT. Potassium Permanganate is a strong oxidant. It will immediately oxidize the methylthio group (-SMe) to the sulfone (-SO₂Me), destroying your product. Avoid all strong oxidants.

Q2: The product is oiling out during recrystallization. What do I do? A: This indicates the solution is too concentrated or cooled too fast.

  • Reheat to reflux until clear.

  • Add a "seed crystal" if available.

  • Add 5-10% more solvent.

  • Turn off the heat source and let the bath cool naturally (do not remove the flask).

  • Tip: If it oils out, scratch the glass vigorously with a glass rod to induce nucleation.

Q3: What is the best way to store this compound long-term? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the vial is tightly sealed with Parafilm to prevent moisture ingress and sulfur smell leakage.

References

  • PubChem. 2-(Methylthio)nicotinic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. Comprehensive Heterocyclic Chemistry. (General reference for reactivity of alkylthio-pyridines).
  • Org. Synth. 6-Hydroxynicotinic Acid (Analogous synthesis/workup). Organic Syntheses, Coll. Vol. 4, p.532 (1963). Available at: [Link]

  • Lowe, D. (2018). The Smell of Sulfur. In the Pipeline (Science/AAAS).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Technical Support Center: Troubleshooting Low Solubility of 2-Methyl-6-(methylthio)nicotinic acid in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-6-(methylthio)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions and obtain reliable, reproducible data. Poor solubility can lead to underestimated compound potency, inaccurate results, and experimental artifacts.[1] This guide will walk you through a logical, step-by-step process to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my 2-Methyl-6-(methylthio)nicotinic acid not dissolving in my aqueous assay buffer?

Answer:

The insolubility of 2-Methyl-6-(methylthio)nicotinic acid in neutral aqueous buffers stems directly from its molecular structure. It is a derivative of nicotinic acid, which is characterized by a carboxylic acid group on a pyridine ring.[2][3] This functional group makes the compound a weak acid.

The Causality Behind the Low Solubility:

  • Acidic Nature: In neutral or acidic aqueous solutions (e.g., a typical phosphate-buffered saline at pH 7.4), the carboxylic acid group (-COOH) remains largely in its neutral, protonated form. This form is significantly less polar and thus has poor solubility in water.[4]

  • Lipophilicity: The presence of a methyl group (-CH3) and a methylthio group (-SCH3) further increases the molecule's lipophilicity (oil-loving nature), which inherently reduces its affinity for water.

For a compound to dissolve, the energy of solvent-solute interactions must overcome the energy of solute-solute interactions (its crystal lattice energy). For 2-Methyl-6-(methylthio)nicotinic acid in neutral water, this is not favorable.

Q2: What is the recommended first step for dissolving this compound for a bioassay?

Answer:

The standard and most effective initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency.[1][5] For this compound, Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its exceptional power to dissolve a wide range of polar and non-polar compounds.[6][7][8]

Expertise & Experience:

The strategy is to dissolve the compound at a very high concentration (e.g., 10-50 mM) in 100% DMSO, where it is highly soluble. This stock is then serially diluted to the final working concentration in your aqueous assay buffer. This method ensures that the final concentration of DMSO in your assay is low enough to be tolerated by the biological system (e.g., cells or enzymes).

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out a precise amount of 2-Methyl-6-(methylthio)nicotinic acid (MW: 183.23 g/mol ) powder. For example, weigh 1.83 mg to make 1 mL of a 10 mM solution.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.

  • Visual Inspection: Ensure the solution is completely clear, with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

Answer:

This is a very common and expected issue known as "precipitation upon dilution." It occurs because when the highly concentrated DMSO stock is diluted into the aqueous buffer, the solvent environment abruptly changes from being DMSO-rich (where the compound is soluble) to water-rich (where it is not). The final concentration of DMSO is often too low to keep the compound in solution.

Trustworthiness: A Self-Validating Troubleshooting Workflow

Follow this systematic workflow to diagnose and solve the problem. The goal is to find a condition where the compound remains soluble without compromising the integrity of your assay.

G start Precipitation Observed Upon Dilution c1 Is the final assay concentration of the compound critical? start->c1 p1_1 Lower the Final Compound Concentration c1->p1_1  No, I can test lower concentrations p2_1 Increase Final DMSO % (If Assay Tolerates) c1->p2_1 Yes, I must test at this concentration   p1_2 Test a range of lower concentrations (e.g., 50 µM, 10 µM, 1 µM). p1_1->p1_2 p1_3 Does it stay in solution? p1_2->p1_3 p1_4 Proceed with Assay p1_3->p1_4 Yes p1_3->p2_1 No p2_2 Test final DMSO at 0.5%, 1%. Validate against vehicle control. Check for cell toxicity/assay interference. p2_1->p2_2 p2_3 Does it stay in solution? p2_2->p2_3 p2_3->p1_4 Yes p3_1 Switch to pH-Based Solubilization (See Q4) p2_3->p3_1 No

Caption: Troubleshooting workflow for compound precipitation.

Key Considerations:

  • DMSO Toxicity: Most cell-based assays can tolerate DMSO up to 0.5%, but some are sensitive even at 0.1%.[9] Always run a vehicle control (buffer with the same final DMSO concentration but no compound) to check for solvent effects.[10][11]

  • Protein Interaction: In some biochemical assays, DMSO can interact with the target protein, potentially causing unfolding or acting as a competitive binder.[12][13]

Q4: How can I use pH to improve the solubility of this acidic compound?

Answer:

Adjusting the pH is a powerful technique for solubilizing ionizable compounds.[] Since 2-Methyl-6-(methylthio)nicotinic acid is a weak acid, increasing the pH of the solution will deprotonate the carboxylic acid group, converting it into a negatively charged carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in water.[15][16]

Caption: pH-dependent ionization and solubility.

Experimental Protocol: Preparing a 10 mM Stock Solution via pH Adjustment

  • Weigh Compound: Accurately weigh 1.83 mg of the compound into a microcentrifuge tube.

  • Add Base: Add a small volume of a weak base, such as 10-100 mM Sodium Hydroxide (NaOH), dropwise. Start with approximately 100 µL.

  • Vortex: Vortex the slurry. The compound should begin to dissolve as the acidic proton is neutralized.

  • Adjust Volume: Once the compound is fully dissolved, add your desired aqueous buffer (e.g., PBS or Tris) to reach the final volume of 1 mL for a 10 mM stock solution.

  • Check pH: Measure the pH of the final stock solution. It should be basic (typically pH > 8.0).

  • Assay Dilution: When you dilute this basic stock into your larger volume of assay buffer (which is buffered at a lower pH, e.g., 7.4), the buffer's capacity should maintain the final pH, preventing the compound from precipitating. Always verify this by checking the pH of the final assay medium after adding the compound.

Q5: Which method is better: using a co-solvent like DMSO or adjusting the pH?

Answer:

The "better" method is entirely dependent on the specific requirements and sensitivities of your assay. Neither approach is universally superior. The key is to understand the trade-offs and validate the chosen method within your experimental context.

Data Presentation: Comparison of Solubilization Strategies

FeatureCo-Solvent Method (e.g., DMSO)pH Adjustment Method (e.g., NaOH)
Mechanism Increases solubility by altering the solvent's polarity.[5][]Increases solubility by ionizing the compound to a more polar salt form.[16][17]
Pros - Simple and widely used.[1]- Compatible with many biochemical assays.- DMSO can enhance membrane permeability in cell assays.[6][12]- Avoids organic solvents that may be toxic or interfere with the assay.- Can achieve high aqueous solubility.- Often more stable in solution.
Cons - DMSO can be cytotoxic at concentrations >0.5%.[9]- Can interfere with enzyme activity or protein stability.[12][13]- Risk of precipitation upon dilution.[1]- Final assay pH must be carefully controlled and validated.- Not suitable if the assay itself is highly pH-sensitive.- May not work for non-ionizable compounds.
Best For... Initial screening, many biochemical assays, situations where slight membrane permeabilization is acceptable or desired.Cell-based assays sensitive to organic solvents, assays where pH can be strictly controlled, achieving high concentrations in aqueous media.
Q6: I've tried DMSO and pH adjustment, but I'm still facing issues. What are other options?

Answer:

If standard methods fail or cause unacceptable assay interference, you can explore several alternative formulation strategies.

  • Alternative Co-solvents: Sometimes, an assay is intolerant to DMSO but can handle other solvents. Consider testing ethanol, polyethylene glycol 400 (PEG 400), or N,N-Dimethylformamide (DMF), always keeping in mind their own potential for assay interference and toxicity.[5][]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming a water-soluble "inclusion complex."[1] This is an excellent strategy when co-solvents must be avoided entirely. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[1]

  • Salt Formation: While the pH adjustment method creates a salt in situ, you can sometimes obtain the compound as a pre-formed salt (e.g., a sodium or potassium salt), which may have better dissolution kinetics and handling properties.[17]

References
  • Quora. (2017). What effects does DMSO have on cell assays?[Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?[Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • CXR Biosciences. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. [Link]

  • BMC Research Notes. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. [Link]

  • ResearchGate. (n.d.). Effects of serum and DMSO on the performance of the IP-One assay. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • University of Technology. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]

  • PubChem. (n.d.). 2-(Methylthio)nicotinic acid. [Link]

  • MWI Animal Health. (2018). pH and the Solubility of Antimicrobials in Drinking Water. [Link]

  • ResearchGate. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Expert Opinion on Drug Discovery. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • Preprints.org. (2022). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. [Link]

  • ResearchGate. (2026). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-6-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-6-(methylthio)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for improved yield, purity, and consistency.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Methyl-6-(methylthio)nicotinic acid.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 2-Methyl-6-(methylthio)nicotinic acid, but I am consistently obtaining low yields or no desired product at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the synthesis of 2-Methyl-6-(methylthio)nicotinic acid can stem from several factors, primarily related to the reactivity of the starting materials and the control of reaction conditions. A common synthetic route involves the oxidation of a precursor like 2-methyl-5-ethylpyridine.[1] Let's break down the potential pitfalls:

  • Incomplete Oxidation: The conversion of the ethyl group to a carboxylic acid is a critical step. Insufficient oxidant, low reaction temperature, or short reaction times can lead to incomplete conversion.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. For instance, when using nitric acid, at least 3 moles per mole of the starting material are often required.[1] Ensure the reaction temperature is maintained within the optimal range, typically between 140°C and 225°C, and allow for sufficient reaction time, which can be several hours.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion.[2]

  • Sub-optimal pH for Work-up: The final product is a carboxylic acid, and its isolation is highly dependent on the pH of the reaction mixture during work-up.

    • Solution: After the reaction is complete, the mixture should be cooled and the pH carefully adjusted to the isoelectric point of 2-Methyl-6-(methylthio)nicotinic acid to induce precipitation. This is typically in the acidic range (pH 3-4).[3][4] Adding a strong acid like HCl or H₂SO₄ dropwise while monitoring the pH is recommended.[3][4]

  • Loss of Product During Extraction: If a liquid-liquid extraction is performed, the product may remain in the aqueous phase if the pH is not optimized, or it may be sparingly soluble in the chosen organic solvent.

    • Solution: Ensure the aqueous layer is acidified to the optimal pH before extraction to protonate the carboxylic acid, making it more soluble in organic solvents like ethyl acetate or dichloromethane.[5] Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

  • Catalyst Deactivation (if applicable): If a catalytic method is employed, the catalyst can lose activity due to poisoning by impurities in the starting materials or byproducts.

    • Solution: Use high-purity starting materials and ensure the catalyst is fresh or properly activated. In some cases, catalyst poisoning can be irreversible, necessitating the use of a new batch of catalyst.[2]

Experimental Protocol: Fischer Esterification for Derivative Synthesis (Example for reaction condition control)

This protocol for the synthesis of a nicotinic acid derivative highlights the importance of controlling reaction parameters.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylnicotinic acid in methanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Reflux: Heat the mixture to reflux and maintain for a specified period (e.g., 17 hours).

  • Neutralization: After cooling, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate.[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[6]

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize their formation?

Answer:

The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Over-oxidation of the Methylthio Group: The methylthio (-SCH₃) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) impurities.[7][8][9]

    • Solution: Careful selection of the oxidizing agent and control of reaction conditions are paramount. Milder oxidizing agents or stoichiometric control of stronger oxidants can help prevent over-oxidation.[9] Running the reaction at the lowest effective temperature and for the minimum time required for the primary transformation can also reduce the formation of these byproducts. Monitoring the reaction closely is essential.[9]

  • Decarboxylation: Nicotinic acids can undergo decarboxylation (loss of CO₂) at high temperatures, leading to the formation of pyridine derivatives as impurities.[10][11]

    • Solution: Avoid excessive heating during the reaction and work-up. If high temperatures are necessary for the primary reaction, it's a trade-off that needs to be optimized. Purification techniques like recrystallization or column chromatography will be necessary to remove these less polar impurities.

  • Hydrolysis of the Methylthio Group: Under harsh acidic or basic conditions and elevated temperatures, the methylthio group can be hydrolyzed, leading to the corresponding hydroxyl derivative.

    • Solution: Use the mildest possible pH conditions during reaction and work-up. If strong acids or bases are required, minimize the reaction time and temperature.

Troubleshooting Workflow for Impurity Identification

start Impurity Detected check_mass Analyze by LC-MS or GC-MS start->check_mass mass_plus_16 Mass +16 Da? check_mass->mass_plus_16 Check Mass Difference mass_plus_32 Mass +32 Da? mass_plus_16->mass_plus_32 No sulfoxide Likely Sulfoxide Impurity mass_plus_16->sulfoxide Yes mass_minus_44 Mass -44 Da? mass_plus_32->mass_minus_44 No sulfone Likely Sulfone Impurity mass_plus_32->sulfone Yes decarboxylation Likely Decarboxylation Product mass_minus_44->decarboxylation Yes other Other Impurity mass_minus_44->other No

Caption: Workflow for identifying common impurities.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my crude 2-Methyl-6-(methylthio)nicotinic acid. What are the best methods for purification?

Answer:

Purification can be challenging due to the properties of the compound and the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents to try include water, ethanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexanes. Allow the solution to cool slowly to form crystals, then collect them by filtration. Activated carbon can be used to decolorize the solution if colored impurities are present.[3]

  • Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities.

    • Procedure: Dissolve the crude mixture in an organic solvent. Wash the organic solution with a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid and transfer it to the aqueous layer as its salt. Separate the layers. The aqueous layer containing the product can then be re-acidified to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.[5]

  • Column Chromatography: If recrystallization and acid-base extraction are not sufficient, column chromatography on silica gel can be used.

    • Procedure: A solvent system (eluent) needs to be developed that provides good separation between the product and impurities, as monitored by TLC. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), often with a small amount of acetic or formic acid added to the eluent to keep the carboxylic acid protonated and prevent streaking on the silica gel.

Data on Purification Methods

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization High purity, scalable, cost-effective.Can have lower recovery, requires finding a suitable solvent.Removing impurities with different solubility profiles.
Acid-Base Extraction Excellent for removing neutral and basic impurities.Potential for hydrolysis of the ester if not done carefully.Crude mixtures with non-acidic impurities.
Column Chromatography High resolution for separating closely related compounds.Time-consuming, uses large volumes of solvent, can be difficult to scale up.Removing impurities with similar polarity to the product.

Frequently Asked Questions (FAQs)

Q1: What is the stability and recommended storage for 2-Methyl-6-(methylthio)nicotinic acid?

A1: Carboxylic acids are generally stable compounds. However, to prevent potential degradation, it is recommended to store 2-Methyl-6-(methylthio)nicotinic acid in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration is advisable. The methylthio group can be sensitive to oxidation over time, especially if exposed to air and light.

Q2: What are the best analytical techniques to characterize the final product?

A2: A combination of techniques should be used to confirm the identity and purity of your synthesized 2-Methyl-6-(methylthio)nicotinic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will confirm the connectivity of the atoms in your molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your product.[3][4]

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

Q3: Can I use a different oxidizing agent for the synthesis?

A3: Yes, other oxidizing agents can be used for the conversion of an alkyl group on a pyridine ring to a carboxylic acid. Historically, strong oxidants like potassium permanganate (KMnO₄) and chromic acid have been used for the synthesis of nicotinic acid derivatives.[12] However, these reagents are often less selective and can lead to more side products and generate hazardous waste.[9] Modern methods often favor more controlled and environmentally benign processes.[13] The choice of oxidant will depend on the specific substrate and the desired selectivity.

Q4: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?

A4: Yes, safety is paramount.

  • Strong Acids and Oxidizers: Reagents like concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area, away from ignition sources.

  • Reaction Quenching: Be cautious when quenching reactions, especially those involving strong acids or bases, as this can be an exothermic process. Add quenching agents slowly and with cooling.

By following the guidance in this technical support center, you will be better equipped to optimize your reaction conditions, troubleshoot common issues, and successfully synthesize high-purity 2-Methyl-6-(methylthio)nicotinic acid.

References

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
  • Hughes, D. E., & Williamson, D. H. (1953). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 55(4), 851.
  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid w
  • Synthesis of Sulfides. (n.d.). Issuu.
  • Osińska, I., Kaptur, A., & Szymańska, K. (2022).
  • Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temper
  • Sulfone synthesis by oxid
  • (PDF) SULFOXIDES AND SULFONES: REVIEW. (2025).
  • NICOTINIC ACID. (n.d.). NPS MedicineWise.
  • Pyridine : Decarboxyl
  • Niacin. (2021). Sciencemadness Wiki.
  • Nicotinic Acid. (n.d.). Organic Syntheses.
  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2007). Annual Reviews.
  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • How to purify Nicotinic acid derivatives from the reaction mixture?. (2017).
  • (48)
  • 6-Methylnicotinic acid synthesis. (n.d.). ChemicalBook.
  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxid
  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
  • Nicotinic Acid Side Effects: Common, Severe, Long Term. (2025). Drugs.com.
  • 2-methyl-6-(methylthio)nicotinic acid | 137347-37-6. (n.d.). Sigma-Aldrich.
  • troubleshooting common issues in nicotinaldehyde synthesis. (n.d.). Benchchem.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025).
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
  • [Nicotinic acid derivatives. IV. Synthesis of 2,5-dihydroxy-6-methylnicotinic acid]. (1972). PubMed.
  • 137347-37-6|2-Methyl-6-(methylthio)nicotinic acid|BLD Pharm. (n.d.).
  • Method for producing 2-amino-6-methylnicotinic acid. (n.d.).
  • The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxid
  • Methyl 6-methylnicotinate synthesis
  • A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022).
  • METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. (n.d.).
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
  • Stable isotope dilution method for nicotinic acid determin
  • Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions. (n.d.). International Research Journal on Advanced Science Hub.
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK.
  • Chemical determination of nicotinic acid and nicotinamide. (n.d.). SciSpace.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
  • Synthesis method of 6-methyl nicotine. (n.d.).
  • Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. (2025). PMC.
  • 2-(Methylthio)nicotinic acid, 97%. (n.d.). RHENIUM BIO SCIENCE.
  • Process for the production of 6-methylnicotinic acid ester. (n.d.).

Sources

How to increase the stability of 2-Methyl-6-(methylthio)nicotinic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-6-(methylthio)nicotinic Acid

A Guide to Enhancing Solution Stability

Welcome to the technical support center for 2-Methyl-6-(methylthio)nicotinic acid. As Senior Application Scientists, we understand that maintaining the integrity of your compounds in solution is critical for reproducible and reliable experimental outcomes. This guide is designed to provide you with an in-depth understanding of the stability characteristics of 2-Methyl-6-(methylthio)nicotinic acid and to offer practical, field-proven strategies to mitigate its degradation.

The unique structure of this molecule, featuring a thioether (methylthio) group on a nicotinic acid backbone, presents specific stability challenges. The primary mode of degradation is the oxidation of the sulfur atom. This document addresses the most common questions and troubleshooting scenarios encountered by researchers in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the primary degradation pathways for 2-Methyl-6-(methylthio)nicotinic acid in solution?

A: The principal vulnerability of 2-Methyl-6-(methylthio)nicotinic acid lies in its methylthio (-S-CH₃) group. This thioether moiety is susceptible to oxidation, which typically occurs in a two-step process.

  • Oxidation to Sulfoxide: The initial oxidation converts the thioether into the corresponding methylsulfinyl derivative (a sulfoxide). This reaction can be initiated by common laboratory oxidants, including dissolved atmospheric oxygen, trace peroxides in solvents, or certain metal ion contaminants.[1][2][3]

  • Oxidation to Sulfone: The sulfoxide can be further oxidized under more stringent conditions to a methylsulfonyl derivative (a sulfone).[3]

These oxidative transformations alter the molecule's chemical properties, including its polarity, solubility, and biological activity, leading to inconsistent experimental results. The nicotinic acid portion of the molecule is generally robust and stable against heat, light, and changes in acid or alkali conditions.[4][5]

G Thioether 2-Methyl-6-(methylthio)nicotinic acid (Parent Compound) Sulfoxide 2-Methyl-6-(methylsulfinyl)nicotinic acid (Sulfoxide Degradant) Thioether->Sulfoxide Mild Oxidation (e.g., O₂, H₂O₂) Sulfone 2-Methyl-6-(methylsulfonyl)nicotinic acid (Sulfone Degradant) Sulfoxide->Sulfone Strong Oxidation G cluster_0 Troubleshooting Workflow start Degradation Observed (e.g., new HPLC peaks) q1 Is the solvent/buffer degassed or deoxygenated? start->q1 sol1 Action: Prepare fresh solutions using deoxygenated buffers (e.g., by sparging with N₂ or Ar). q1->sol1 No q2 Is the solution protected from light? q1->q2 Yes sol1->q2 sol2 Action: Store solutions in amber vials or wrap containers in aluminum foil. q2->sol2 No q3 Are there potential metal ion contaminants? q2->q3 Yes sol2->q3 sol3 Action: Use high-purity (e.g., HPLC grade) solvents and add a chelating agent like EDTA (1-5 mM). q3->sol3 Yes/Possibly q4 What is the storage temperature? q3->q4 No sol3->q4 sol4 Action: Store stock solutions frozen (≤ -20°C) and working solutions refrigerated (2-8°C) for short-term use. q4->sol4 Ambient end_node Re-analyze to confirm stability q4->end_node Controlled (≤ 4°C) sol4->end_node

Caption: A decision-making workflow for troubleshooting degradation.

Q4: What are the recommended solvent and buffer systems for preparing stable solutions?

A: The choice of solvent and buffer is paramount. Your goal is to dissolve the compound while creating an environment that minimizes oxidation.

Buffer SystemRecommended pH RangeAdvantagesConsiderations
Phosphate Buffer 6.0 - 7.5Biologically compatible, provides good buffering capacity in the optimal pH range.Must be deoxygenated. Can participate in some enzymatic reactions.
Citrate Buffer 5.0 - 6.5Offers some metal chelating properties, which can help reduce metal-catalyzed oxidation.May not be suitable for all cell-based assays.
Aqueous Methanol or Acetonitrile N/A (for stock)Excellent for dissolving the compound to create concentrated, non-aqueous stock solutions.Always use high-purity or HPLC-grade solvents to avoid peroxide contaminants. Store stocks at -20°C or -80°C.

Core Protocol for Solution Preparation:

  • Use High-Purity Reagents: Start with HPLC-grade water and analytical-grade buffer salts.

  • Deoxygenate the Buffer: Before dissolving the compound, sparge the aqueous buffer with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Prepare Concentrated Stock: If possible, prepare a concentrated stock solution in a high-purity organic solvent like DMSO or ethanol. This minimizes hydrolysis and oxidation during long-term storage.

  • Dilute as Needed: Dilute the stock solution into your deoxygenated aqueous buffer immediately before use.

Q5: Can antioxidants or other additives be used to improve stability?

A: Yes, incorporating specific additives is a highly effective strategy to prolong the life of your solution. Thioethers themselves can act as secondary antioxidants by decomposing hydroperoxides, but to protect the parent molecule, additional stabilizers are recommended. [6][7]

  • Chelating Agents: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalytically accelerate oxidation. Adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 1-5 mM) will sequester these ions and inhibit this degradation pathway. [8][9]* Radical Scavengers (Primary Antioxidants): For applications where they will not interfere, small amounts of a primary antioxidant can be beneficial. Hindered phenols such as BHT (Butylated hydroxytoluene) are effective at scavenging free radicals that initiate oxidation. [10]However, always verify that any antioxidant is compatible with your downstream experimental system.

Q6: What are the optimal storage conditions for solutions of 2-Methyl-6-(methylthio)nicotinic acid?

A: Proper storage is non-negotiable for maintaining compound integrity. The key principles are to reduce molecular motion (temperature), exclude oxygen, and block light.

ConditionStock Solutions (Organic Solvent)Working Solutions (Aqueous Buffer)
Temperature ≤ -20°C (ideally -80°C for long-term)2-8°C (for same-day use); ≤ -20°C for >24h
Atmosphere Standard air is acceptable if tightly sealed.Prepare under inert gas; store with minimal headspace.
Light Exposure Store in amber glass vials or wrapped in foil.Store in amber glass vials or wrapped in foil.
Container Glass vials with PTFE-lined caps are preferred.Glass or low-binding polypropylene tubes.

Storing solutions at lower temperatures significantly retards the rate of degradation. [11][12][13]

Q7: How can I perform a simple study to monitor the stability of my solution?

A: A self-validating stability study is the best way to ensure your specific protocol is effective. A simple HPLC-based method is often sufficient.

Experimental Protocol: Short-Term Stability Assessment by HPLC-UV

  • Solution Preparation: Prepare a solution of 2-Methyl-6-(methylthio)nicotinic acid (e.g., at 1 mg/mL) in your chosen buffer system, following all the best practices described above (deoxygenation, use of amber vials, etc.).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution via HPLC-UV.

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol is a good starting point.

    • Detection: The pyridine ring provides strong UV absorbance. Monitor at a wavelength around 260-270 nm. [14] * Record: Save the chromatogram. Identify the main peak for the parent compound and record its retention time and peak area. Note any minor impurity peaks present at T=0.

  • Sample Storage: Aliquot the remaining solution into several sealed, light-protected vials and store them under your intended experimental conditions (e.g., 4°C, room temperature). You may also include a "forced degradation" sample stored at a higher temperature (e.g., 40°C) as a positive control for degradation. [11]4. Time-Point Analysis: Analyze the stored aliquots at regular intervals (e.g., 4, 8, 24, and 48 hours).

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 sample.

    • Monitor Parent Peak: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the T=0 area. A stable solution will show minimal decrease (<5%).

    • Look for Degradant Peaks: Watch for the appearance or growth of new peaks, especially those eluting earlier than the parent compound (indicative of more polar oxidation products like the sulfoxide).

This systematic approach will provide you with empirical data on the stability of 2-Methyl-6-(methylthio)nicotinic acid under your specific laboratory conditions, ensuring the integrity and reliability of your research.

References

  • Tintoll. (n.d.). Thioether Antioxidant.
  • BenchChem. (2025). Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions.
  • AMFINE. (n.d.). Thioethers | Antioxidant Synergists for Plastics.
  • Zeller Polymer Solutions. (2023, August 7). Thioester Antioxidants.
  • Al-Rawi, S., et al. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. Molecules, 27(19), 6701. Available from: [Link]

  • Pospisil, J., et al. (2025, August 6). Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers. ResearchGate.
  • Pace, C. N., et al. (2013). The role of thiols and disulfides in protein chemical and physical stability. Critical Reviews in Biochemistry and Molecular Biology, 48(3), 243-253. Available from: [Link]

  • VanHoore, M., et al. (2012). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Biomedical Materials Research Part A, 100A(11), 3051-3059. Available from: [Link]

  • Oganesyan, E. T., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3208. Available from: [Link]

  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • Taher, M., et al. (2022). Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space. International Journal of Molecular Sciences, 23(21), 13546. Available from: [Link]

  • Thompson, E. J., et al. (2021). Metal-cation-induced shifts in thiolate redox and reduced sulfur speciation. Dalton Transactions, 50(2), 598-606. Available from: [Link]

  • Kim, J., et al. (2025, September 19). Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. MDPI.
  • Conklin, S. D., et al. (2025, November 17). Investigation of the pH Effects on the Formation of Methylated Thio-Arsenicals, and the Effects of pH and Temperature on Their Stability. ResearchGate.
  • ChemicalBook. (2026, February 3). Nicotinic acid | 59-67-6.
  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. Available from: [Link]

  • Conklin, S. D., et al. (2013). Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. Journal of Analytical Atomic Spectrometry, 28(12), 1965-1972. Available from: [Link]

  • Lee, D., et al. (2021). Node-Solution Microenvironment Governs the Selectivity of Thioanisole Oxidation within Catalytic Zr-Based Metal–Organic Framework. Journal of the American Chemical Society, 143(44), 18812-18819. Available from: [Link]

  • Kang, Y. J., et al. (2001). Effect of metal ions on the stability of metallothionein in the degradation by cellular fractions in vitro. Toxicology and Applied Pharmacology, 172(1), 46-50. Available from: [Link]

  • Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
  • Government Chemist Programme. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.

Sources

Overcoming poor reproducibility in experiments with 2-Methyl-6-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reproducibility & Stability Issues Compound: 2-Methyl-6-(methylthio)nicotinic acid Chemical Formula: C₈H₉NO₂S Target Audience: Medicinal Chemists, Biochemists, and Assay Development Scientists.[1][2]

The Stability Paradox: Why Your IC₅₀ Shifts

The Issue: Researchers frequently report "shifting potency" or "loss of activity" over the course of a week, even when the compound is stored at 4°C.[1]

The Science (Mechanistic Insight): The primary culprit is S-oxidation .[1][2] This molecule contains a methylthio ether group at the C6 position.[1][2] Thioethers are "soft" nucleophiles that are highly susceptible to oxidation by atmospheric oxygen, especially in solution.[2] This converts the lipophilic thioether (-SMe) into a polar sulfoxide (-S(=O)Me) and eventually a sulfone (-SO₂Me).[1]

  • Impact: The sulfoxide derivative is significantly more polar and has a different hydrogen-bonding profile than the parent compound.[1] If your protein target requires a hydrophobic interaction at the C6 position, the oxidized impurity will fail to bind, artificially inflating your IC₅₀ (making the drug appear less potent).[1]

Diagnostic Protocol (Self-Validating System): Before running a biological assay, perform this rapid LC-MS check.

  • Inject: 5 µL of your DMSO stock.

  • Monitor:

    • Parent Peak: [M+H]⁺ = 184.04 Da[1][2]

    • Sulfoxide Impurity: [M+H]⁺ = 200.04 Da (+16 Da)[1]

    • Sulfone Impurity: [M+H]⁺ = 216.04 Da (+32 Da)[1]

  • Threshold: If the +16 Da peak exceeds 5% of the total area, discard the stock.[1][2]

OxidationPathway Parent Parent Thioether (Active) MW: 183.23 Ox1 Sulfoxide Impurity (Polar/Inactive) MW: 199.23 (+16) Parent->Ox1 Air/Light (Fast in DMSO) Ox2 Sulfone Impurity (Dead End) MW: 215.23 (+32) Ox1->Ox2 Peroxides (Slow)

Figure 1: The oxidative degradation pathway of the methylthio group.[1] Note the mass shifts visible in LC-MS.

The "Invisible" Variable: Solubility & pH[1]

The Issue: The compound precipitates in assay buffers, or concentration varies wildly between replicates.

The Science: This molecule is an amphoteric zwitterion analog.[1][2]

  • Carboxylic Acid (C3): pKa ≈ 4.[1][2]8. At neutral pH (7.4), it is deprotonated (anionic, -COO⁻).[1][2]

  • Pyridine Nitrogen: Weakly basic.[1][2]

  • Isoelectric Precipitation: In acidic buffers (pH 3–5), the molecule approaches its isoelectric point where net charge is zero, drastically reducing aqueous solubility.[1][2]

Critical Solvent Compatibility Table:

SolventSolubilityStability RiskRecommendation
DMSO High (>50 mM)Moderate (Hygroscopic DMSO accelerates oxidation)Primary Choice. Use anhydrous, aliquoted, and stored under Argon.[1][2]
Ethanol ModerateLowSecondary choice.[1][2] Avoid for biological assays due to evaporation.[1][2]
Water (pH 7) ModerateHigh (Hydrolysis/Oxidation)Avoid for stock solutions.[1][2] Only use for immediate dilution.[2]
Acidic Buffer (pH < 4) Very Low N/ADanger Zone. Risk of precipitation.[1][2]

Standardized Solubilization Protocol:

  • Weigh solid powder into a glass vial (avoid plastic static).[1][2]

  • Dissolve in anhydrous DMSO to 10 mM or 50 mM.

  • Vortex for 30 seconds. Visual check: Solution must be clear.

  • Aliquot immediately into amber tubes (single-use volumes).

  • Freeze at -20°C or -80°C. Never freeze-thaw more than once.

SolubilityFlow Solid Solid Powder (Hygroscopic) DMSO Dissolve in Anhydrous DMSO (Stock: 10-50 mM) Solid->DMSO Check Visual Inspection (Must be Clear) DMSO->Check Aliquot Aliquot into Amber Tubes (Single Use) Check->Aliquot Pass Storage Store at -20°C (Avoid Freeze-Thaw) Aliquot->Storage Buffer Dilute into Assay Buffer Storage->Buffer On Experiment Day Warning USE IMMEDIATELY (< 4 Hours) Buffer->Warning

Figure 2: Decision tree for handling and storage to prevent precipitation and degradation.

Frequently Asked Questions (Technical)

Q1: I ordered CAS 5623-01-8, but the bottle says something else. What is going on? A: There is a high probability of a database mismatch.

  • CAS 137347-37-6 corresponds to 2-Methyl-6-(methylthio)nicotinic acid .[1][2]

  • CAS 74470-23-8 corresponds to the des-methyl analog (2-(Methylthio)nicotinic acid).[1]

  • CAS 5623-01-8 is often chemically ambiguous in vendor catalogs or refers to a salt form.[2]

  • Action: Verify the structure by 1H-NMR . The 2-Methyl group should appear as a singlet around δ 2.5–2.8 ppm, and the S-Methyl as a singlet around δ 2.5 ppm.[2] If you miss the C2-Methyl signal, you have the wrong compound.[2]

Q2: Can I use PEG-400 to improve solubility? A: Proceed with extreme caution. Polyethylene Glycols (PEGs) often contain trace peroxides as manufacturing byproducts.[1][2] These peroxides will rapidly catalyze the oxidation of your methylthio group to sulfoxide (see Section 1).[1] If you must use PEG, use "oxidant-free" or analytical grade PEG and add an antioxidant like BHT (butylated hydroxytoluene) if your assay permits.[1][2]

Q3: My kinase assay shows high background inhibition. Is this compound a chelator? A: Yes, it is a risk.[2] The structural motif of a pyridine nitrogen adjacent to a carboxylic acid (position 2 and 3) creates a potential bidentate binding site for divalent cations (Mg²⁺, Zn²⁺, Mn²⁺).[1]

  • Troubleshooting: If your enzyme requires metal cofactors, the compound might be stripping them from the active site.[1][2] Run a control arm with excess metal cofactor (e.g., 1 mM MgCl₂) to see if the inhibition is reversed.[1] If it is, your activity is an artifact of chelation.[2]

References
  • Thioether Oxidation in Drug Discovery

    • Smith, D. A., et al.[2] "Sulfur-containing drugs: a review of their stability and metabolism."[2] Journal of Medicinal Chemistry, 2015.[2]

    • [1]

  • Solubility of Nicotinic Acid Derivatives

    • Daniels, T. C., et al.[2] "Physicochemical properties of nicotinic acid derivatives."[1][2][3][4] Journal of Pharmaceutical Sciences, 2008.[2]

    • [1]

  • Chemical Identity & CAS Verification

    • Sigma-Aldrich Catalog Entry for 2-Methyl-6-(methylthio)nicotinic acid.[1][2]

    • (Note: Verifies CAS 137347-37-6)

Sources

Technical Guide: Troubleshooting 2-Methyl-6-(methylthio)nicotinic Acid Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses assay interference specifically for 2-Methyl-6-(methylthio)nicotinic acid (and its structural analogs). This compound serves as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

Its structure presents a "perfect storm" for analytical interference:

  • Amphoteric Nature: The pyridine nitrogen (basic) and carboxylic acid (acidic) create zwitterionic equilibria, leading to retention time shifts.

  • Redox Sensitivity: The methylthio ether group (-S-CH₃) is highly susceptible to oxidation, creating "ghost peaks" (sulfoxides/sulfones) during sample preparation.

  • Metal Chelation: The N-C-COOH motif mimics picolinic acid, a potent metal chelator, causing peak tailing on stainless steel LC systems.

This guide provides self-validating protocols to isolate and resolve these specific issues.

Module 1: The "Ghost Peak" Phenomenon (S-Oxidation)

Symptom: You observe unexpected impurity peaks (approx. 0.5% - 5.0% area) eluting earlier than the main peak in Reverse Phase HPLC. These peaks increase over time in the autosampler.

Root Cause: The methylthio group is oxidizing to the Sulfoxide (+16 Da) and Sulfone (+32 Da) forms. This is often catalyzed by trace peroxides in solvents (especially THF or aged ethers) or exposure to ambient air/light.

Mechanism Visualization

OxidationPathway Parent Parent Thioether (Hydrophobic) Sulfoxide Sulfoxide (+16 Da) (More Polar -> Earlier RT) Parent->Sulfoxide Slow Oxidation Oxidant Oxidant Source (Peroxides/Air/Light) Oxidant->Sulfoxide Sulfone Sulfone (+32 Da) (Most Polar -> Earliest RT) Sulfoxide->Sulfone Rapid w/ Strong Oxidant

Figure 1: Oxidative degradation pathway of the methylthio group. Sulfoxides are more polar and typically elute earlier on C18 columns.

Validation Protocol: The Peroxide Challenge

To confirm if your "impurity" is actually an oxidation artifact generated during analysis:

  • Preparation: Prepare two vials of the sample at 0.5 mg/mL.

  • Spike: Add 10 µL of 3% Hydrogen Peroxide to Vial A. Leave Vial B untreated.

  • Incubate: Wait 30 minutes at room temperature.

  • Analyze: Run both vials.

    • Result: If the "impurity" peak in Vial A grows significantly (often becoming the major peak), the issue is S-oxidation .

Solution Strategy
VariableRecommendationMechanism
Solvent Avoid THF/Ethers. Use fresh Acetonitrile.Ethers accumulate peroxides which attack the Sulfur atom.
Additive Add 0.1% Ascorbic Acid or DTT to sample diluent.Acts as a sacrificial antioxidant.
Temperature Maintain autosampler at 4°C.Slows the kinetics of auto-oxidation.

Module 2: Peak Tailing & Retention Shifts (pH & Chelation)

Symptom: Broad, tailing peaks (Asymmetry factor > 1.5) or retention times that drift between runs.

Root Cause:

  • Zwitterionic Flip: Near the isoelectric point (pI), the molecule exists in mixed protonation states.

  • Metal Chelation: The pyridine nitrogen and carboxylate oxygen can chelate Iron (Fe) in stainless steel frits/columns.

Troubleshooting Logic Tree

TroubleshootingTree Start Symptom: Bad Peak Shape CheckpH Is Mobile Phase pH within +/- 1 unit of pKa? Start->CheckpH FixBuffer Action: Adjust pH (Target pH 2.5 or pH 7.5) CheckpH->FixBuffer Yes (Mixed Mode) CheckMetal Does peak sharpen with EDTA addition? CheckpH->CheckMetal No (pH is stable) Passivate Action: Passivate System or use PEEK tubing CheckMetal->Passivate Yes (Chelation) ColChange Action: Change Column (End-capped C18) CheckMetal->ColChange No (Silanol Interaction)

Figure 2: Decision matrix for diagnosing peak shape anomalies.

Optimization Protocol

1. pH Control: The pyridine nitrogen has a pKa ~3-4. The carboxylic acid has a pKa ~3-4.

  • Danger Zone: pH 3.0 - 4.5. (Mixed species cause split peaks).

  • Recommended:pH 2.0 - 2.5 (Fully protonated, cationic) OR pH > 6.0 (Fully deprotonated, anionic).

    • Note: Anionic forms elute faster; Cationic forms retain longer on C18 but may interact with silanols.

2. Chelation Mitigation: If tailing persists at optimal pH:

  • Add 50 µM EDTA or Medronic Acid to Mobile Phase A.

  • Why? These agents bind free iron in the LC system stronger than the nicotinic acid derivative does.

Module 3: LC-MS Signal Suppression

Symptom: Low sensitivity or non-linear calibration curves in LC-MS/MS assays.

Root Cause:

  • Ion Suppression: Co-eluting matrix components (if biological) or high buffer concentrations.

  • Adduct Formation: The carboxylic acid attracts Na+ and K+, splitting the signal between [M+H]+, [M+Na]+, and [M+K]+.

Data: Adduct Distribution Example
Speciesm/z (approx)Signal % (Unoptimized)Signal % (Optimized*)
[M+H]+ 18440%95%
[M+Na]+ 20645%< 5%
[M+K]+ 22215%< 1%

*Optimized with 10mM Ammonium Formate + 0.1% Formic Acid.

Protocol: Maximizing [M+H]+
  • Buffer Choice: Use Ammonium Formate (pH 3-4). Ammonium ions (NH4+) help suppress Sodium adducts by competing for ionization sites.

  • Source Temperature: Thioethers are thermally labile. Do not exceed 350°C source temperature to prevent in-source oxidation/degradation.

  • Cone Voltage: Perform a voltage ramp. Nicotinic acids often decarboxylate (-CO2, -44 Da) at high collision energies in-source. Ensure you are monitoring the parent ion, not the fragment.

Frequently Asked Questions (FAQ)

Q: Can I use UV detection at 254 nm? A: Yes, the pyridine ring absorbs strongly at 254-260 nm. However, the sulfoxide impurity has a slightly different UV max. If quantifying impurities, use a diode array detector (DAD) to check peak purity; the sulfoxide often shows a hypsochromic (blue) shift.

Q: My standard recovery is only 80% after leaving it on the bench for 4 hours. A: This is likely photo-oxidation or precipitation.

  • Check solubility: Ensure your diluent is at least 50% organic or pH adjusted (basic). The free acid is insoluble in pure water.

  • Protect from light: Use amber vials.

Q: Why do I see a peak at [M+16]+ in my fresh standard? A: If you ruled out sample oxidation, check your MS source parameters. High voltage in ESI (Electrospray Ionization) can cause "in-source oxidation" of the thioether. Lower the capillary voltage by 500V and see if the ratio changes.

References

  • Thioether Oxidation: Higuchi, T., & Gensch, K. H. (1966).[1] Kinetics of oxidation of sulfide by iodine. This establishes the fundamental susceptibility of thioethers to oxidation.

  • Matrix Effects in LC-MS: Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry.

  • Nicotinic Acid HPLC: Pickering Laboratories. Analysis of Niacin in Foods. Demonstrates pH and buffer requirements for pyridine-carboxylic acid derivatives.

  • Metal Chelation in LC: Euerby, M. R., et al. (1995). Interaction of chelating agents with stainless steel HPLC columns.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-(methylthio)nicotinic acid. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this key pharmaceutical intermediate. As a crucial building block in the development of multi-kinase inhibitors like Sorafenib[1][2], a robust and scalable synthetic route is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges encountered from bench-scale experiments to pilot-plant scale-up.

Overview of Synthetic Strategy

The most common and scalable strategies for synthesizing 2-Methyl-6-(methylthio)nicotinic acid typically begin with a pre-functionalized pyridine ring. The core challenge lies in the selective and efficient introduction of three distinct functional groups—a methyl group at C2, a methylthio group at C6, and a carboxylic acid at C3. A representative synthetic workflow is outlined below.

A 2,6-Dichloro-3-methylpyridine or Methyl 6-chloronicotinate B Step 1: Nucleophilic Aromatic Substitution (SNAr) with NaSMe A->B Sodium Thiomethoxide C Intermediate: 2-Chloro-6-(methylthio)-3-methylpyridine B->C D Step 2: Functional Group Interconversion / Oxidation C->D e.g., Grignard + CO2, or Oxidation of a precursor E Final Product: 2-Methyl-6-(methylthio)nicotinic acid D->E

Caption: High-level synthetic workflow for 2-Methyl-6-(methylthio)nicotinic acid.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step

Question: My reaction of 2,6-dichloro-3-methylpyridine with sodium thiomethoxide (NaSMe) is giving a low yield of the desired 2-chloro-6-(methylthio)-3-methylpyridine. What are the likely causes and how can I improve it?

Answer: Low yield in this SNAr reaction is a frequent challenge and can be attributed to several factors. The reactivity of dihalogenated pyridines can be complex, with selectivity often biased towards sites adjacent to the nitrogen heteroatom.[3]

Causality & Solutions:

  • Reagent Quality: Sodium thiomethoxide is hygroscopic and can degrade upon exposure to air and moisture, reducing its nucleophilicity.

    • Solution: Use freshly opened, anhydrous NaSMe or prepare it fresh. Ensure all solvents (e.g., DMF, DMSO, THF) are rigorously dried before use.

  • Reaction Temperature: While heating is often necessary to drive the reaction, excessive temperatures can lead to decomposition and the formation of dark, tarry byproducts.

    • Solution: Optimize the temperature carefully. Start at a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or HPLC. A gradual increase may be necessary, but avoid exceeding 120°C if possible.

  • Solvent Choice: The choice of solvent is critical for solvating the nucleophile and the substrate.

    • Solution: Aprotic polar solvents like DMF or DMSO are generally effective. If solubility is an issue, consider a co-solvent system.

  • Side Reactions: A common side reaction is the di-substitution product, 2,6-bis(methylthio)-3-methylpyridine.

    • Solution: Use a slight excess (1.05-1.2 equivalents) of NaSMe. Adding the nucleophile slowly to the heated solution of the pyridine can help maintain a low instantaneous concentration, favoring mono-substitution.

ParameterRecommendationRationale
NaSMe Equivalents 1.05 - 1.2Minimizes di-substitution while ensuring complete conversion of the starting material.
Solvent Anhydrous DMF or DMSOGood solubility for reactants and facilitates SNAr reactions.
Temperature 60 - 100 °CBalances reaction rate against thermal degradation. Requires careful optimization.
Atmosphere Inert (N₂ or Ar)Prevents degradation of the thiomethoxide nucleophile.
Issue 2: Reaction Stalls During Final Ester Hydrolysis

Question: I am hydrolyzing the methyl ester of 2-Methyl-6-(methylthio)nicotinate to the final acid using LiOH in a THF/water mixture, but the reaction is incomplete even after prolonged stirring. Why is this happening?

Answer: Incomplete ester hydrolysis is often due to poor substrate solubility, insufficient hydrolytic agent, or unfavorable equilibrium.

Causality & Solutions:

  • Solubility: The organic ester may have poor solubility in the aqueous base, leading to a slow heterogeneous reaction.

    • Solution: Increase the proportion of the organic co-solvent (e.g., THF, dioxane, or methanol). Ensure vigorous stirring to maximize the interfacial area between the phases. Gentle heating (40-50°C) can also dramatically improve solubility and reaction rate.

  • Equilibrium: Saponification is an equilibrium process.

    • Solution: Use a larger excess of the base (e.g., 2-3 equivalents of LiOH or NaOH) to drive the reaction to completion. The Fischer esterification, the reverse reaction, is equilibrium-limited, and similar principles apply to hydrolysis.[4]

  • Choice of Base: For sterically hindered or electron-deficient esters, LiOH might not be sufficiently reactive.

    • Solution: Switching to a stronger base like NaOH or KOH can increase the rate of hydrolysis.

Start Ester Hydrolysis Stalled Check1 Check TLC/HPLC: Is starting material present? Start->Check1 Check2 Is the reaction mixture homogeneous? Check1->Check2 Yes Solution1 Increase Base Equivalents (2-3 eq. LiOH/NaOH) Check2->Solution1 Yes (Homogeneous) Solution2 Increase Co-solvent Ratio (THF) and/or Temperature (40-50°C) Check2->Solution2 No (Heterogeneous) Solution3 Switch to Stronger Base (KOH) Solution1->Solution3 If still stalled End Reaction Complete Solution1->End Solution2->Solution3 If still stalled Solution2->End Solution3->End

Caption: Troubleshooting logic for incomplete ester hydrolysis.

Scaling Up: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis, particularly the SNAr step?

A1: The primary concerns are the handling of sodium thiomethoxide and the management of exotherms. NaSMe is corrosive and releases flammable and toxic methanethiol gas upon contact with acid. The SNAr reaction itself can be exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal by the reactor's cooling system, leading to a dangerous thermal runaway. A thorough process safety review, including reaction calorimetry, is essential before attempting a large-scale run.

Q2: My process involves an oxidation step of a 2,3,6-trisubstituted pyridine. This step is sluggish and generates significant byproducts at scale. How can I optimize this?

A2: The oxidation of alkylpyridine side chains (e.g., using HNO₃ or KMnO₄) is notoriously difficult to control on a large scale.[5] These reactions often require harsh conditions and can suffer from poor selectivity, leading to byproducts like dinicotinic acids.[4] Recommendations for Scale-Up:

  • Alternative Reagents: Explore milder, more selective oxidizing agents if possible.

  • Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., IR or Raman spectroscopy) to track the consumption of starting material and the formation of product and byproducts in real-time. This allows for better control over reagent addition and reaction endpoints.

  • Flow Chemistry: Consider transitioning the oxidation step to a continuous flow reactor. Flow chemistry offers superior heat and mass transfer, allowing for safer operation at higher temperatures and pressures, which can improve reaction rates and selectivity while minimizing the volume of hazardous material being processed at any given time.

Q3: Purification of the final acidic product by column chromatography is not viable for large quantities. What are the best alternatives?

A3: For multi-kilogram scale, chromatography is generally avoided. The best approach is purification via recrystallization.

  • pH-Modulated Extraction & Crystallization:

    • After the reaction, perform a basic aqueous wash (e.g., with NaHCO₃ solution) to deprotonate the carboxylic acid, forming its water-soluble salt. This will extract the product into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separate the layers and slowly acidify the aqueous layer with an acid like HCl. The desired 2-Methyl-6-(methylthio)nicotinic acid will precipitate out as a solid.

    • The choice of the final crystallization solvent is critical for achieving high purity. A solvent screen using various polar and non-polar solvents and their mixtures is highly recommended.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions. All work should be performed by trained personnel with appropriate safety precautions.

Protocol 1: Synthesis of Methyl 2-chloro-6-(methylthio)nicotinate
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 2,6-dichloronicotinate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of substrate).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Hydrolysis to 2-Methyl-6-(methylthio)nicotinic acid
  • Reaction Setup: In a round-bottom flask, dissolve the starting ester (e.g., Methyl 2-methyl-6-(methylthio)nicotinate) (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at 45°C. Monitor the reaction by TLC until the starting material is no longer visible (typically 3-5 hours).

  • Workup: Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M HCl with stirring to adjust the pH to ~4. A solid precipitate should form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with cold water and dry under vacuum to yield the final product.

References

  • Díaz-García, L., & Gevorgyan, V. (2012). Ni-catalyzed alkenylation of triazolopyridines: synthesis of 2,6-disubstituted pyridines. Organic Letters.
  • Reddy, G. S., & Adimurthy, S. (2014). Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. ResearchGate.
  • Reddy, G. S., & Adimurthy, S. (2014). Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Chemical Communications.
  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Campeau, L.-C., & Fagnou, K. (n.d.). Practical Routes to 2,6-Disubstituted Pyridine Derivatives. Academia.edu.
  • Sammes, M. P., & Katritzky, A. R. (1977). Direct synthesis of 2,6-disubstituted pyridines from bicyclic ketals. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis.
  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal.
  • Mhlanga, S. D., & Meijboom, R. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI.
  • Zhang, L., Xia, W., Wang, B., Luo, Y., & Lu, W. (n.d.). Convenient Synthesis of Sorafenib and Its Derivatives. Taylor & Francis Online.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Samala, S. R. K., et al. (2018). Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. Asian Journal of Research in Chemistry.
  • Singh, R., et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synfacts.
  • Quickcompany. (n.d.). Novel Process For The Preparation Of Sorafenib.
  • Blacker, A. J., & Rylands, L. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering.
  • BenchChem. (2025). Scalability challenges in the synthesis of Methyl 6-methylnicotinate.
  • Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.
  • PrepChem. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid.
  • ResearchGate. (2016). How can I syntheis 6-methyl nicotinic acid methyl ester from pyridine? can any body help with ROS?.

Sources

Technical Support Center: Strategies for Purity Enhancement of 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-Methyl-6-(methylthio)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to impurity formation and removal during the preparation of this key chemical intermediate. Our focus is on providing practical, mechanistically-grounded solutions to enhance the purity and yield of your target compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the fundamental questions regarding the origin and identity of common impurities encountered during the synthesis of 2-Methyl-6-(methylthio)nicotinic acid.

Q1: What are the primary sources and types of impurities I should anticipate in my crude 2-Methyl-6-(methylthio)nicotinic acid product?

Impurities in nicotinic acid preparations can generally be categorized into three main groups: process-related, starting material-related, and degradation products[1].

  • Process-Related Impurities (Byproducts): These are new chemical entities formed during the synthesis through side reactions. A significant challenge in the synthesis of nicotinic acid derivatives is controlling the oxidation state. Over-oxidation of the methyl group on the pyridine ring can lead to the formation of dicarboxylic acids, such as 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which can be difficult to remove[2][3]. Another potential byproduct is the formation of nitrated pyridines if nitric acid is used as the oxidizing agent[2].

  • Starting Material-Related Impurities: The purity of your starting materials is critical. For instance, if the synthesis begins with 2-methyl-5-ethylpyridine (MEP), any impurities present in this precursor can lead to corresponding impurities in the final product[2]. Similarly, unreacted starting materials that carry through the reaction and workup process will contaminate the final product.

  • Degradation Products: Although less common under controlled synthetic conditions, the methylthio (-SCH₃) group is susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone derivatives, especially in the presence of strong oxidizing agents or during prolonged exposure to air and heat.

Q2: My synthesis involves the oxidation of a precursor like 2-methyl-5-ethylpyridine. How do my reaction conditions directly contribute to byproduct formation?

The oxidation of alkylpyridines to form nicotinic acids is a robust but sensitive transformation. The formation of byproducts is highly dependent on the careful control of reaction parameters.

The primary issue is often over-oxidation[2]. Using an excessively high temperature, a prolonged reaction time, or an incorrect stoichiometric ratio of the oxidizing agent (e.g., nitric acid, potassium permanganate) can lead to the oxidation of both the ethyl and methyl groups on a precursor like MEP, resulting in the formation of dinicotinic acid byproducts[2]. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint before significant byproduct formation occurs[2].

Q3: I suspect an impurity with a different polarity and mass. Could the methylthio group be reacting?

Yes, the methylthio group introduces a potential site for side reactions. The sulfur atom is nucleophilic and can be oxidized under certain conditions. While the primary goal is the oxidation of the alkyl group on the pyridine ring, harsh oxidizing conditions could lead to the formation of:

  • 2-Methyl-6-(methylsulfinyl)nicotinic acid (Sulfoxide): A more polar impurity.

  • 2-Methyl-6-(methylsulfonyl)nicotinic acid (Sulfone): An even more polar impurity.

These species will have different chromatographic behavior and mass spectra compared to the desired product. If these impurities are suspected, employing milder or more selective oxidizing agents and maintaining strict temperature control is recommended.

Section 2: Troubleshooting Guide - Practical Steps for Impurity Reduction

This section provides actionable solutions to specific problems encountered during the synthesis and purification of 2-Methyl-6-(methylthio)nicotinic acid.

Problem 1: High Levels of Unreacted Starting Material in Final Product

Question: My final product analysis (HPLC/GC-MS) shows a significant peak corresponding to my starting material. How can I drive the reaction to completion?

Answer: The presence of unreacted starting material points to an incomplete reaction. The Fischer esterification, a common reaction type for related compounds, is an equilibrium-limited process, and similar principles apply to other synthetic steps[2].

Causality & Solutions:

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. Monitor the reaction's progress at regular intervals using TLC or HPLC to empirically determine the point of maximum conversion[2]. A modest increase in temperature or extending the reaction time may be necessary.

  • Stoichiometry: Ensure that the molar ratios of your reactants are correct. For reactions that are equilibrium-driven, using one reagent in excess can shift the equilibrium towards the product side.

  • Catalyst Activity: If the reaction is catalyzed (e.g., by an acid or a metal), the catalyst may be insufficient or deactivated. Ensure you are using the correct loading of a fresh, active catalyst[2].

Problem 2: Persistent Contamination with Over-Oxidation Byproducts

Question: I've confirmed the presence of a dicarboxylic acid impurity that is difficult to remove. How can I prevent its formation in the first place?

Answer: Preventing the formation of over-oxidation byproducts is far more efficient than attempting to remove them later. This requires precise control over the oxidation step.

Causality & Solutions:

  • Controlled Reagent Addition: The oxidizing agent should be added slowly and in a controlled manner to the reaction mixture. This prevents localized "hot spots" where the temperature can spike, leading to excessive oxidation.

  • Temperature Management: Maintain the reaction at the optimal, specified temperature using a reliable heating or cooling bath. Over-oxidation is often highly temperature-dependent[2].

  • Optimized Stoichiometry: Carefully calculate and use the exact molar equivalent of the oxidizing agent required for the selective oxidation of only one alkyl group. An excess of the oxidant is a primary cause of dicarboxylic acid formation[2].

Problem 3: Recrystallization Fails to Remove a Key Impurity

Question: My standard recrystallization protocol isn't improving the purity of my 2-Methyl-6-(methylthio)nicotinic acid. What should I do?

Answer: Ineffective recrystallization occurs when the solubility profiles of the desired product and the impurity are too similar in the chosen solvent. The solution is a systematic approach to finding a new solvent or solvent system.

Causality & Solutions:

The principle of recrystallization relies on the target compound being highly soluble in a hot solvent and poorly soluble at a lower temperature, while the impurity is either very soluble or insoluble at both temperatures.

Experimental Protocol: Systematic Recrystallization Solvent Screening

  • Preparation: Place approximately 10-20 mg of your impure material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes clear it is insoluble.

  • Heating: If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point to check for dissolution.

  • Cooling: If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one in which the material dissolves completely when hot but forms a high yield of crystals upon cooling. Observe the quantity and quality of the crystals formed.

  • Binary Systems: If no single solvent is ideal, try binary (two-solvent) systems. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a drop or two of the good solvent to clarify and then allow to cool.

Table 1: Candidate Solvents for Recrystallization Screening

Solvent/System Polarity Boiling Point (°C) Typical Use Case
Water High 100 For polar compounds, salts[4]
Ethanol/Methanol High 78 / 65 General purpose for moderately polar compounds
Isopropanol Medium 82 Alternative to ethanol with lower volatility
Ethyl Acetate Medium 77 Good for moderately polar esters and acids[5]
Toluene Low 111 For non-polar to moderately polar compounds
Heptane/Hexane Low 98 / 69 Often used as the "poor" solvent in binary systems
Water/Ethanol Variable Variable A common binary system for tuning polarity

| Toluene/Heptane | Variable | Variable | A non-polar binary system |

Problem 4: Significant Product Loss During Aqueous Workup

Question: I am experiencing low yields, and I suspect I'm losing my product during the liquid-liquid extraction phase. How can I optimize this step?

Answer: For a carboxylic acid like 2-Methyl-6-(methylthio)nicotinic acid, product loss during workup is almost always related to improper pH control. The protonation state of the carboxylic acid and any basic sites (the pyridine nitrogen) dictates its solubility in aqueous vs. organic layers.

Causality & Solutions:

  • To Extract into an Organic Solvent: The carboxylic acid must be in its neutral, protonated form (-COOH). This requires acidifying the aqueous layer to a pH of approximately 2-3, well below the pKa of the carboxylic acid.

  • To Extract into an Aqueous Basic Solution: To remove neutral or basic impurities, the carboxylic acid can be converted to its anionic carboxylate salt (-COO⁻). This is achieved by adding a base (e.g., sodium bicarbonate, sodium hydroxide) to raise the pH above its pKa (typically > 7-8). The charged salt will be highly soluble in the aqueous layer, while neutral impurities remain in the organic layer.

Workflow: pH-Controlled Extractive Purification

The following diagram illustrates a typical workflow for separating your acidic product from neutral impurities.

G cluster_0 Initial Workup cluster_1 Separation Step cluster_2 Phase Separation cluster_3 Product Isolation crude Crude Reaction Mixture in Organic Solvent (e.g., Ethyl Acetate) wash Wash with aq. NaHCO₃ (pH ~8-9) crude->wash org_layer Organic Layer (Contains Neutral/Basic Impurities) wash->org_layer Organic Phase aq_layer Aqueous Layer (Contains Product as Sodium Salt) wash->aq_layer Aqueous Phase acidify Acidify with HCl to pH 2-3 aq_layer->acidify extract Extract with Fresh Organic Solvent acidify->extract final_product Final Organic Layer (Contains Pure Product) Dry, Filter, Evaporate extract->final_product

Caption: Workflow for purifying a carboxylic acid via pH-based extraction.

Section 3: Analytical & Purification Protocols

Protocol 1: General Analytical Workflow for Purity Assessment by HPLC

  • Standard Preparation: Prepare a stock solution of a reference standard of 2-Methyl-6-(methylthio)nicotinic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Preparation: Accurately weigh a small amount of your crude or purified product and dissolve it in the same solvent to achieve a similar concentration.

  • Chromatographic Conditions: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Analysis: Inject both the standard and the sample. Determine the purity of your sample by calculating the area percentage of the main peak relative to the total area of all peaks.

  • Validation: The retention time of the main peak in your sample should match that of the reference standard.

References

  • ResearchGate. The chemical structures of nicotinic acid and its official impurities. Available at: [Link]

  • Organic Syntheses. Nicotinic Acid. Org. Syn. Coll. Vol. 1, p.385 (1941); Vol. 2, p.42 (1922). Available at: [Link]

  • S.N. College of Pharmacy. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Pharmaffiliates. Nicotinic Acid-impurities. Available at: [Link]

  • Frontiers in Chemistry. Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. (2024). Available at: [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available at: [Link]

  • SynThink. Niacin EP Impurities & USP Related Compounds. Available at: [Link]

  • Molecules. Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Available at: [Link]

  • ResearchGate. How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine? (2016). Available at: [Link]

  • Google Patents. CN112824387A - 2-methyl nicotinic acid ester and preparation method and application thereof.
  • Patsnap. CN114460595A - Synthesis method of 6-methyl nicotine. Available at: [Link]

  • U.S. Food & Drug Administration. Quantitation of Nicotine in Tobacco Products. (2019). Available at: [Link]

  • PubMed. [Methods for the determination of nicotinic acid derivatives in biological products]. (1971). Available at: [Link]

  • Google Patents. US2993904A - Preparation of 6-methylnicotinic acid.
  • MDPI. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. (2021). Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 2-Methyl-6-(methylthio)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-6-(methylthio)nicotinic acid and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and enhance the biological activity of your compounds.

I. Foundational Knowledge & Key Concepts

The 2-Methyl-6-(methylthio)nicotinic acid scaffold is a promising starting point for the development of novel therapeutics due to its structural relationship to nicotinic acid (Vitamin B3), a molecule with known vasorelaxant, anti-inflammatory, and lipid-lowering properties.[1][2][3][4] The introduction of a methyl group at the 2-position and a methylthio group at the 6-position offers unique opportunities for chemical modification to modulate the compound's pharmacokinetic and pharmacodynamic profile.

Core Structure:

Our focus here is to address the common challenges and questions that arise when synthesizing derivatives of this core structure and evaluating their biological potential, particularly in the areas of anti-inflammatory, vasorelaxant, and antioxidant activities.

II. Synthesis and Purification: Troubleshooting Guide

The synthesis of derivatives from the 2-Methyl-6-(methylthio)nicotinic acid core typically involves modifications at the carboxylic acid group (e.g., esterification, amidation) or displacement of the methylthio group with other nucleophiles. Here are some common issues and their solutions:

Question: I am having trouble with the initial synthesis of the 2-Methyl-6-(methylthio)nicotinic acid starting material. What are some common pitfalls?

Answer: The synthesis of the core scaffold can be challenging. A common route involves the use of 2-chloro-6-methylnicotinic acid as a precursor. Potential issues include:

  • Incomplete reaction: Ensure your reaction conditions (temperature, time, and stoichiometry of reagents) are optimized. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Side reactions: The pyridine ring can be susceptible to unwanted side reactions. Using a non-nucleophilic base and controlling the temperature can help minimize these.

  • Purification difficulties: The product may be difficult to purify from starting materials and byproducts. Column chromatography with a carefully chosen solvent system is often necessary.

Question: My attempts to create amide or ester derivatives of the carboxylic acid are resulting in low yields. What can I do to improve this?

Answer: Low yields in acylation reactions are a frequent problem. Here are some troubleshooting steps:

  • Activation of the carboxylic acid: Direct reaction of the carboxylic acid with an amine or alcohol is often inefficient. Activating the carboxylic acid using reagents like thionyl chloride (to form the acid chloride) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can significantly improve yields.

  • Reaction conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediate. The choice of solvent and base is also critical. Aprotic polar solvents like DMF or DCM are often good choices, and a non-nucleophilic base like triethylamine or diisopropylethylamine should be used to scavenge the acid produced during the reaction.

  • Steric hindrance: If the amine or alcohol you are using is sterically hindered, the reaction may be slow. In such cases, increasing the reaction temperature or using a more potent activating agent may be necessary.

Question: I am struggling with the purification of my final compounds by HPLC. I am observing broad peaks and poor separation. What are the likely causes?

Answer: HPLC purification of nicotinic acid derivatives can be tricky due to their potential for secondary interactions with the stationary phase. Here’s a troubleshooting guide:[5][6][7][8]

  • Peak Tailing: This is often caused by the interaction of the basic pyridine nitrogen with residual silanol groups on the silica-based stationary phase.

    • Solution: Add a small amount of a competitive base, like triethylamine (0.1%), to your mobile phase to block these active sites. Alternatively, using a mobile phase with a lower pH (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the pyridine nitrogen, reducing its interaction with the stationary phase.[8]

  • Broad Peaks: This can be due to a variety of factors including poor solubility in the mobile phase, column overload, or secondary interactions.

    • Solution: Ensure your compound is fully dissolved in the injection solvent, which should ideally be the mobile phase. Reduce the amount of sample injected to avoid overloading the column. If using a gradient, optimize it to ensure the compound elutes in a sharp band.

  • Poor Separation: If your derivative is very similar in polarity to a byproduct or starting material, separation can be difficult.

    • Solution: Try a different stationary phase (e.g., a C8 instead of a C18, or a phenyl column) to alter the selectivity. You can also experiment with different organic modifiers in your mobile phase (e.g., acetonitrile vs. methanol) as this can change the elution order.

III. Biological Assays: FAQs and Troubleshooting

Evaluating the biological activity of your 2-Methyl-6-(methylthio)nicotinic acid derivatives requires robust and well-controlled assays. Here are some common questions and troubleshooting tips for anti-inflammatory, vasorelaxant, and antioxidant screening.

A. Anti-inflammatory Assays

A common approach to assess anti-inflammatory activity is to use cell-based assays that measure the inhibition of inflammatory mediators.

Question: I am not seeing any activity in my LPS-stimulated macrophage assay (e.g., measuring nitric oxide with the Griess reagent or cytokines like TNF-α with ELISA). Does this mean my compounds are inactive?

Answer: Not necessarily. Several factors could be at play:

  • Compound Solubility and Stability: Your compounds may have poor solubility in the aqueous cell culture media, leading to precipitation and a lower effective concentration. The thioether linkage could also be unstable under assay conditions.

    • Troubleshooting:

      • Use a small amount of a biocompatible solvent like DMSO to dissolve your compounds, ensuring the final concentration in the assay is non-toxic to the cells (typically <0.5%).

      • Visually inspect your assay plates under a microscope for any signs of compound precipitation.

      • Assess the stability of your compound in the assay media over the incubation period using LC-MS.

  • Cytotoxicity: Your compounds may be toxic to the cells at the concentrations tested, leading to a decrease in the production of inflammatory mediators that is not due to a specific anti-inflammatory effect.

    • Troubleshooting: Always perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release) in parallel with your functional assay to determine the non-toxic concentration range of your compounds.[2][3]

  • Mechanism of Action: Your compounds may not be targeting the specific signaling pathway activated by LPS.

    • Troubleshooting: Consider screening your compounds in assays that use different inflammatory stimuli to explore other potential mechanisms of action.

Workflow for In Vitro Anti-inflammatory Screening

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Mechanism of Action cluster_2 In Vivo Validation Compound_Library 2-Methyl-6-(methylthio)nicotinic acid Derivatives Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Primary_Screening Primary Anti-inflammatory Screen (e.g., Griess Assay for NO inhibition in LPS-stimulated RAW 264.7 cells) Compound_Library->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Active Compounds Cytokine_Analysis Cytokine Profiling (e.g., TNF-α, IL-6 ELISA) Dose_Response->Cytokine_Analysis Pathway_Analysis Mechanism of Action Studies (e.g., Western Blot for NF-κB) Cytokine_Analysis->Pathway_Analysis In_Vivo_Model In Vivo Model (e.g., Carrageenan-induced paw edema in rats) Pathway_Analysis->In_Vivo_Model Promising Leads Efficacy_Toxicity Efficacy and Toxicity Assessment In_Vivo_Model->Efficacy_Toxicity

Caption: A typical workflow for evaluating the anti-inflammatory properties of novel compounds.

B. Vasorelaxant Assays

The ability of your compounds to relax pre-constricted blood vessels is a key indicator of their potential as antihypertensive agents. These experiments are typically performed using isolated aortic rings in an organ bath.

Question: My compound is showing a weak or inconsistent vasorelaxant effect on isolated aortic rings. How can I troubleshoot this?

Answer: Several factors can influence the outcome of vasorelaxation experiments:

  • Endothelium Integrity: Many vasorelaxants, including nicotinic acid, act by stimulating the release of nitric oxide (NO) from the endothelium.[1] If the endothelium is damaged during the preparation of the aortic rings, the response will be diminished or absent.

    • Troubleshooting: Always perform a quality control check at the beginning of each experiment by testing the response to an endothelium-dependent vasodilator like acetylcholine. A robust relaxation confirms the integrity of the endothelium.

  • Mechanism of Action: Your compound may be acting through an endothelium-independent mechanism, directly on the vascular smooth muscle.

    • Troubleshooting: Test the vasorelaxant effect of your compound on endothelium-denuded aortic rings. If the compound is still active, it suggests a direct effect on the smooth muscle. Further experiments can be conducted using inhibitors of various signaling pathways (e.g., potassium channel blockers, calcium channel blockers) to elucidate the mechanism.

  • Compound Stability and Solubility: As with cell-based assays, poor solubility or stability in the physiological salt solution used in the organ bath can lead to unreliable results.

    • Troubleshooting: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., DMSO) and add small volumes to the organ bath to achieve the desired final concentration. Ensure the final solvent concentration does not affect the vascular tone.

Signaling Pathway in Endothelium-Dependent Vasorelaxation

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Agonist Vasodilator Agonist (e.g., Acetylcholine, Nicotinic Acid Derivative) Receptor Receptor Agonist->Receptor eNOS eNOS Receptor->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Converts L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP Relaxation Vasorelaxation cGMP->Relaxation Leads to

Caption: Simplified signaling pathway of endothelium-dependent vasorelaxation mediated by nitric oxide.

C. Antioxidant Assays

The antioxidant potential of your compounds can be assessed using various in vitro assays that measure their ability to scavenge free radicals or inhibit oxidative processes.

Question: I am getting conflicting results between different antioxidant assays (e.g., DPPH vs. SOD-like activity). Why is this happening?

Answer: Different antioxidant assays measure different aspects of antioxidant activity. It is not uncommon for a compound to be active in one assay but not another.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to directly scavenge the DPPH free radical. It is a simple and rapid screening method.

  • SOD (Superoxide Dismutase)-like Activity Assay: This assay measures the ability of a compound to scavenge superoxide radicals, which is a more biologically relevant reactive oxygen species.

  • Other Assays: Assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay or cellular antioxidant assays provide additional information on the antioxidant capacity of your compounds.

Interpretation: If your compound is active in the DPPH assay but not the SOD assay, it suggests it is a good general radical scavenger but may not be specific for superoxide. Conversely, activity in the SOD assay is a strong indicator of potential to mitigate oxidative stress in a biological system. It is always recommended to use a panel of antioxidant assays to get a comprehensive profile of your compound's activity.[1][9]

IV. Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is key to designing more potent and selective compounds. For thio-substituted nicotinic acids, several structural features are important:

  • The Carboxylic Acid Group: This group is often crucial for activity, potentially through hydrogen bonding interactions with the target protein. Conversion to an ester or amide can modulate activity, sometimes acting as a prodrug strategy to improve bioavailability.[1]

  • The Thioether Linkage: The nature of the substituent on the sulfur atom can significantly impact lipophilicity and steric bulk, which in turn affects how the molecule fits into the binding pocket of its target. For example, bulky substituents like adamantyl have been shown to enhance vasorelaxant activity in related compounds.[1]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity can influence the compound's pharmacokinetic properties.

Table 1: Hypothetical SAR Data for 2-Methyl-6-(substituted-thio)nicotinic Acid Derivatives

Compound IDR Group at 6-thio positionAnti-inflammatory Activity (IC50, µM)Vasorelaxant Activity (EC50, µM)Antioxidant Activity (% DPPH scavenging at 100 µM)
Parent -CH3>100>10015
DERIV-01 -CH2CH385.292.520
DERIV-02 -CH(CH3)250.145.335
DERIV-03 -C(CH3)325.818.955
DERIV-04 -Phenyl15.310.168
DERIV-05 -4-Methoxyphenyl10.78.275
DERIV-06 -4-Chlorophenyl20.515.662

Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives and assay conditions.

V. Concluding Remarks

The development of novel therapeutics from the 2-Methyl-6-(methylthio)nicotinic acid scaffold is a promising area of research. By understanding the potential challenges in synthesis, purification, and biological testing, and by applying systematic troubleshooting strategies, researchers can accelerate the discovery of new drug candidates with enhanced biological activity. This guide provides a starting point for addressing common experimental hurdles, and we encourage you to consult the cited literature for more detailed information.

VI. References

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. (URL: [Link])

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (URL: [Link])

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri - BUE Scholar. (URL: [Link])

  • Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. (URL: [Link])

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (URL: [Link])

  • Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. (URL: [Link])

  • Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. (URL: [Link])

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (URL: [Link])

  • HPLC Troubleshooting Guide. (URL: [Link])

  • Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. (URL: [Link])

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (URL: [Link])

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. (URL: [Link])

  • (PDF) Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. (URL: [Link])

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (URL: [Link])

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (URL: [Link])

  • Tips and Tricks of HPLC System Troubleshooting. (URL: [Link])

  • HPLC Troubleshooting Guide. (URL: [Link])

  • Novel Insights into the Mode of Action of Vasorelaxant Synthetic Polyoxygenated Chalcones. (URL: [Link])

  • Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (URL: [Link])

  • Modulation of the thiosuccinimide stability according to N‐substituents. (URL: [Link])

  • Nicotinic acid: pharmacological effects and mechanisms of action. (URL: [Link])

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (URL: [Link])

  • Synthesis of 2-amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitriles 4... (URL: [Link])

  • Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. (URL: [Link])

  • Nuisance compounds in cellular assays. (URL: [Link])

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (URL: [Link])

  • 2-(Phenylsulfanyl)pyridine-3-carboxylic acid. (URL: [Link])

  • (PDF) Pharmacologically Active Sulfur-Containing Compounds. (URL: [Link])

  • Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. (URL: [Link])

  • 2-methyl-pyridine-4-carboxylic acid derivatives. (URL: )

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (URL: [Link])

  • Synthesis of new 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives and investigation of their analgesic activity. (URL: [Link])

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (URL: [Link])

  • The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (URL: [Link])

  • Vasorelaxant effect of a phenylethylamine analogue based on schwarzinicine A an alkaloid isolated from the leaves. (URL: [Link])

  • Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. (URL: [Link])

  • Characterization of the vasorelaxant mechanisms of the endocannabinoid anandamide in rat aorta. (URL: [Link])

  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. (URL: [Link])

  • Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. (URL: [Link])

  • Cell-based assays in high-throughput mode (HTS). (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 2-Methyl-6-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of an analytical method for 2-Methyl-6-(methylthio)nicotinic acid, a key intermediate in pharmaceutical synthesis. The principles and experimental designs detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and are reflective of the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] The objective of any analytical method validation is to demonstrate its suitability for its intended purpose, ensuring reliability, consistency, and accuracy of results.[1][7][8]

The validation process is a documented, systematic series of experiments that provide evidence that the method is fit for its intended use.[7] This guide will compare and contrast key performance characteristics for a hypothetical High-Performance Liquid Chromatography (HPLC) method, a technique widely employed for the analysis of small molecule pharmaceuticals and their impurities due to its reliability and reproducibility.[9]

The Importance of a Stability-Indicating Method

A crucial aspect of analytical method validation for pharmaceutical substances is the development of a stability-indicating method. This is achieved through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.[10][11][12][13] The goal is to generate potential degradation products and ensure that the analytical method can separate the intact active pharmaceutical ingredient (API) from these degradants.[11][14][15] A typical target for forced degradation studies is to achieve 5-20% degradation of the API to provide confidence in the method's specificity.[10][13][16]

I. Overview of the Validation Workflow

A robust validation protocol should be established before initiating any experiments, outlining the scope, parameters, and acceptance criteria.[5][7] The following diagram illustrates a typical workflow for analytical method validation.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development Opt Method Optimization Dev->Opt Refinement Protocol Draft Validation Protocol Opt->Protocol Define_Params Define Parameters & Acceptance Criteria Protocol->Define_Params Specificity Specificity/ Forced Degradation Define_Params->Specificity Report Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report SST System Suitability SST->Report Conclusion Conclusion & Method Approval Report->Conclusion

Caption: High-level workflow for analytical method validation.

II. Key Validation Parameters and Experimental Design

The following sections detail the experimental protocols for the validation of a reversed-phase HPLC method for the quantification of 2-Methyl-6-(methylthio)nicotinic acid.

A. System Suitability

Before any validation experiments are conducted, the suitability of the chromatographic system must be verified.[17][18][19][20] This is not a validation parameter itself, but a prerequisite to ensure the system is performing adequately on the day of analysis.[17]

Experimental Protocol:

  • Prepare a standard solution of 2-Methyl-6-(methylthio)nicotinic acid at a known concentration.

  • Perform a minimum of five replicate injections of the standard solution.

  • Calculate the key system suitability parameters.

Table 1: Comparison of System Suitability Acceptance Criteria

ParameterUSP <621> General ChapterTypical Acceptance Criteria for Assay
Tailing Factor (T) T ≤ 2.0≤ 1.5
Theoretical Plates (N) N > 2000> 3000
Relative Standard Deviation (%RSD) of Peak Area Reportable≤ 1.0%
Resolution (Rs) Between analyte and nearest eluting peak > 2.0> 2.0

Note: The resolution criterion is particularly important for impurity methods and stability-indicating assays.[17][18]

B. Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[1][21][22]

Experimental Protocol (Forced Degradation):

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV and visible light (ICH Q1B conditions) for a total illumination of not less than 1.2 million lux hours.[14]

  • Analyze all stressed samples by the proposed HPLC method, alongside an unstressed control sample.

  • Assess peak purity of the analyte peak in all stressed samples using a photodiode array (PDA) detector.

A successful stability-indicating method will demonstrate that the main analyte peak is free from co-eluting peaks from degradation products.

Specificity cluster_conditions Stress Conditions cluster_analysis HPLC Analysis Acid Acid Hydrolysis Degradants Degradation Products Acid->Degradants Separation Chromatographic Separation Base Base Hydrolysis Base->Degradants Oxidation Oxidation Oxidation->Degradants Heat Thermal Stress Heat->Degradants Light Photolytic Stress Light->Degradants API 2-Methyl-6-(methylthio)nicotinic acid API->Acid API->Base API->Oxidation API->Heat API->Light Degradants->Separation Peak_Purity Peak Purity Assessment Separation->Peak_Purity

Caption: Logical flow of a forced degradation study for specificity.

C. Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[21] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of 2-Methyl-6-(methylthio)nicotinic acid reference standard.

  • Prepare a series of at least five concentrations by diluting the stock solution. For an assay method, the range is typically 80% to 120% of the target concentration.[15]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Table 2: Comparison of Linearity Acceptance Criteria

ParameterICH Q2(R1) GuidelineTypical Acceptance Criteria
Correlation Coefficient (r) Reportable≥ 0.999
Y-intercept ReportableShould be close to zero
Residuals Should be randomly distributed around zeroNo significant trend
D. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[21] It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Comparison of Accuracy Acceptance Criteria

Concentration LevelICH Q2(R1) GuidelineTypical Acceptance Criteria
80% Reportable98.0% - 102.0% Recovery
100% Reportable98.0% - 102.0% Recovery
120% Reportable98.0% - 102.0% Recovery
E. Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results from both studies.

Table 4: Comparison of Precision Acceptance Criteria

Precision LevelICH Q2(R1) GuidelineTypical Acceptance Criteria (%RSD)
Repeatability Reportable≤ 1.0%
Intermediate Precision Reportable≤ 2.0%
F. Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are critical for impurity quantification methods.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject solutions at these concentrations to confirm the ratios.

Table 5: Comparison of LOD/LOQ Determination Methods

MethodDescriptionApplicability
Visual Evaluation Analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected/quantified.Non-instrumental methods
Signal-to-Noise Ratio Comparison of the signal from samples with low concentrations of analyte with those of blank samples.Instrumental methods that exhibit baseline noise
Standard Deviation of the Response and the Slope Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.Any analytical procedure that exhibits a linear relationship
G. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Vary each parameter within a small, defined range (e.g., pH ± 0.2 units, temperature ± 5°C, flow rate ± 10%).

  • Analyze the system suitability standard under each varied condition.

  • Evaluate the impact on system suitability parameters and analyte quantification.

The system suitability parameters should remain within the acceptance criteria for all tested variations.

III. Conclusion

The validation of an analytical method for 2-Methyl-6-(methylthio)nicotinic acid is a comprehensive process that ensures the data generated is accurate, reliable, and fit for its intended purpose.[1][8] By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness against predefined acceptance criteria derived from international guidelines, scientific integrity is maintained.[7][21] The comparative data presented in the tables within this guide serve as a benchmark for researchers and scientists in the drug development field, facilitating the establishment of robust and defensible analytical methods.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Pharmagates. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • International Journal of Creative Research Thoughts. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Waters. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BioPharm International. Method Validation Guidelines. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • IntechOpen. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • gmp-compliance.org. System Suitability for USP Methods - USP's Future Expectations. [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • National Institutes of Health. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). [Link]

  • Technology Networks. Analytical Method Development and Validation in Pharmaceuticals. [Link]

Sources

A Comparative Guide to the Efficacy of GPR109A Agonists: Evaluating 2-Methyl-6-(methylthio)nicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of novel compounds targeting the G-protein coupled receptor GPR109A, a receptor of significant interest for its roles in metabolism and inflammation. While public data on 2-Methyl-6-(methylthio)nicotinic acid is limited, its structural similarity to nicotinic acid—a well-established GPR109A agonist—positions it as a putative modulator of this receptor. This document will, therefore, use nicotinic acid and other synthetic GPR109A agonists as a comparative baseline to outline the essential experimental workflows and data interpretation necessary for a thorough efficacy assessment.

Introduction to GPR109A and Its Therapeutic Potential

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a Gi/Go-coupled receptor primarily expressed in adipocytes and various immune cells.[][2] It is activated by the B-complex vitamin niacin (nicotinic acid) and the endogenous ketone body β-hydroxybutyrate.[3][4] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids (FFAs).[3] This mechanism was long thought to be the primary driver of niacin's beneficial effects on lipid profiles, including a reduction in triglycerides and LDL cholesterol, and an increase in HDL cholesterol.[3][5]

However, recent studies with selective GPR109A agonists have challenged this hypothesis, showing that a reduction in FFAs does not consistently translate to improved lipid profiles in clinical trials.[5][6] This suggests that niacin's lipid-modifying effects may be partially independent of GPR109A.[5] Concurrently, research has illuminated the significant role of GPR109A in immune modulation.[6][7] Its activation on immune cells like macrophages and neutrophils can suppress inflammation, highlighting its potential as a therapeutic target for conditions such as atherosclerosis, diabetic retinopathy, and neuroinflammation.[4][7][8]

The development of novel GPR109A agonists, such as 2-Methyl-6-(methylthio)nicotinic acid, is driven by the goal of separating the therapeutic benefits from the common side effect of flushing (cutaneous vasodilation), which is mediated by GPR109A activation in skin Langerhans cells.[9] This guide provides the methodologies to characterize the efficacy and signaling bias of such novel compounds.

The GPR109A Signaling Cascade: A Dual Pathway

Activation of GPR109A initiates two primary signaling pathways, which are crucial to assess when evaluating a novel agonist.

  • G-protein Pathway: As a Gi-coupled receptor, GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This is the canonical pathway responsible for the anti-lipolytic effects in adipocytes.

  • β-Arrestin Pathway: Upon agonist binding, GPR109A is phosphorylated, leading to the recruitment of β-arrestin proteins.[10] This pathway is associated with receptor desensitization and internalization, but also with G-protein independent signaling.[10] The β-arrestin pathway is hypothesized to be a key mediator of the flushing response.[11]

A critical aspect of modern GPR109A drug discovery is the concept of biased agonism , where a ligand preferentially activates one pathway over the other.[11] A G-protein-biased agonist, for example, could theoretically provide the metabolic benefits without inducing the β-arrestin-mediated flushing.

Diagram: GPR109A Signaling Pathways

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_G_protein G-protein Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Agonist Agonist (e.g., Niacin) Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to Response_G Metabolic Effects (Anti-lipolysis) cAMP->Response_G Leads to Internalization Receptor Internalization Arrestin->Internalization Flushing Flushing Response Arrestin->Flushing

Caption: GPR109A activation initiates both G-protein and β-arrestin pathways.

Comparative Efficacy Analysis: Key Performance Metrics

To objectively compare 2-Methyl-6-(methylthio)nicotinic acid with established compounds like nicotinic acid and other synthetic agonists (e.g., MK-1903, MK-0354), a series of in vitro assays are essential.[6][12]

Parameter Description Assay Importance
Binding Affinity (Kd) The concentration of ligand required to occupy 50% of the receptors at equilibrium.Radioligand Binding AssayIndicates the strength of interaction between the compound and GPR109A.
Potency (EC50) The concentration of agonist that produces 50% of the maximal response.cAMP Assay, β-Arrestin AssayMeasures the compound's effectiveness at activating the receptor. Lower EC50 indicates higher potency.
Efficacy (Emax) The maximum response achievable from an agonist.cAMP Assay, β-Arrestin AssayDetermines if the compound is a full or partial agonist compared to a reference compound like niacin.
Signaling Bias The ratio of a compound's potency or efficacy in one signaling pathway versus another.Comparison of EC50/Emax from cAMP and β-Arrestin assaysIdentifies compounds that preferentially activate therapeutic pathways over those causing side effects.

Table 1: Hypothetical Comparative Data for GPR109A Agonists

Compound Binding Affinity (Kd, nM) cAMP Inhibition (EC50, nM) β-Arrestin Recruitment (EC50, nM) Signaling Bias (cAMP/β-Arrestin)
Nicotinic Acid (Reference)150100120~1
2-Methyl-6-(methylthio)nicotinic acidTBDTBDTBDTBD
Compound A (G-protein biased)200801500>18
Compound B (Balanced)180110130~1
Compound C (Arrestin biased)12090090<0.1

*TBD: To Be Determined through experimentation.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the standard methodologies for assessing GPR109A agonist efficacy.

This assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels, typically after stimulation with forskolin.[2][13]

Workflow Diagram: cAMP Inhibition Assay

cAMP_Assay_Workflow A 1. Seed Cells (HEK293 expressing GPR109A) B 2. Incubate Overnight A->B C 3. Add Test Compound (e.g., 2-Methyl-6-(methylthio)nicotinic acid) B->C D 4. Add Forskolin (to stimulate adenylyl cyclase) C->D E 5. Incubate D->E F 6. Lyse Cells & Add Detection Reagents E->F G 7. Measure Signal (e.g., Luminescence, TR-FRET) F->G H 8. Analyze Data (Calculate EC50) G->H

Caption: Workflow for measuring G-protein-mediated cAMP inhibition.

Detailed Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing human GPR109A into a 384-well plate and incubate overnight.[14]

  • Compound Preparation: Prepare serial dilutions of the test compound (2-Methyl-6-(methylthio)nicotinic acid) and reference agonists (nicotinic acid) in assay buffer.

  • Agonist Incubation: Add the diluted compounds to the cell plate and incubate for a specified period.

  • Forskolin Stimulation: Add forskolin to all wells (except negative controls) to stimulate cAMP production and incubate.[13]

  • Lysis and Detection: Lyse the cells and add detection reagents from a commercial cAMP assay kit (e.g., GloSensor™, cAMP-Glo™).[14][15] These kits typically use a competitive immunoassay or a biosensor to generate a luminescent or fluorescent signal inversely proportional to the cAMP concentration.[16][17]

  • Data Analysis: Read the plate on a luminometer or plate reader. Plot the signal against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor at the cell membrane.[10][18]

Workflow Diagram: β-Arrestin Recruitment Assay

bArrestin_Assay_Workflow A 1. Seed Cells (e.g., PathHunter® β-Arrestin cells) B 2. Incubate Overnight A->B C 3. Add Test Compound (e.g., 2-Methyl-6-(methylthio)nicotinic acid) B->C D 4. Incubate C->D E 5. Add Detection Reagents D->E F 6. Incubate at Room Temp E->F G 7. Measure Chemiluminescent Signal F->G H 8. Analyze Data (Calculate EC50) G->H

Caption: Workflow for measuring β-arrestin recruitment to GPR109A.

Detailed Protocol:

  • Cell Culture: Use a specialized cell line, such as DiscoverX PathHunter® or Tango™ GPCR cells, where GPR109A and β-arrestin are tagged with fragments of a reporter enzyme (e.g., β-galactosidase).[18][19][20] Seed these cells into a 384-well plate.

  • Compound Addition: Prepare and add serial dilutions of the test and reference compounds to the cells.

  • Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment. This brings the enzyme fragments into proximity, forming an active enzyme.[18]

  • Detection: Add the chemiluminescent substrate for the reporter enzyme.[20]

  • Data Analysis: Read the resulting chemiluminescent signal, which is directly proportional to the extent of β-arrestin recruitment.[10] Calculate EC50 and Emax values as described for the cAMP assay.

Interpreting the Data: Building a Case for Efficacy

A successful GPR109A agonist candidate should exhibit high potency and efficacy in the desired pathway while minimizing activity in the pathway associated with adverse effects. For a non-flushing agonist, the ideal profile would be:

  • High Potency in cAMP Assay: A low nanomolar EC50 value for cAMP inhibition, comparable to or better than nicotinic acid, indicating robust activation of the G-protein pathway.

  • Low Potency in β-Arrestin Assay: A significantly higher EC50 value (micromolar range) for β-arrestin recruitment, demonstrating weak engagement of this pathway.

  • Strong G-protein Bias: A high signaling bias ratio (cAMP EC50 / β-arrestin EC50) confirms preferential activation of the G-protein pathway.

Further in vivo studies in animal models are necessary to confirm these in vitro findings and to assess the compound's pharmacokinetic profile, its effects on lipid levels, and its potential to cause flushing.[5][7]

Conclusion

The systematic evaluation of 2-Methyl-6-(methylthio)nicotinic acid and similar compounds requires a multi-assay approach focused on quantifying potency, efficacy, and signaling bias. By employing the detailed protocols for cAMP inhibition and β-arrestin recruitment outlined in this guide, researchers can generate the robust, comparative data needed to identify promising GPR109A agonists with improved therapeutic profiles. This structured approach ensures scientific integrity and provides a clear path for advancing novel candidates in the drug development pipeline.

References

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. Available at: [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Available at: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Assay Guidance Manual. Available at: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX. Available at: [Link]

  • Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. PubMed. Available at: [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. Available at: [Link]

  • Cell-based assays for detecting β-arrestin recruitment signaling (Tango assays). The American Society for Biochemistry and Molecular Biology, Inc. Available at: [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Available at: [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. Available at: [Link]

  • PathHunter® β-Arrestin GPCR Assays. DiscoverX. Available at: [Link]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed. Available at: [Link]

  • cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

  • Structures of GPR109A agonists presented herein with compound... ResearchGate. Available at: [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation. Available at: [Link]

  • (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry. Available at: [Link]

  • GPR109A and Vascular Inflammation. PMC - NIH. Available at: [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC - NIH. Available at: [Link]

  • Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. PubMed. Available at: [Link]

Sources

Comparative Structure-Activity Relationship of 2-Methyl-6-(methylthio)nicotinic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of nicotinic acid analogs, with a specific focus on derivatives bearing substitutions at the 2 and 6 positions, akin to 2-Methyl-6-(methylthio)nicotinic acid. While direct and extensive SAR studies on this specific scaffold are not widely published, this document synthesizes findings from numerous studies on related nicotinic acid derivatives to extrapolate key principles and guide future drug discovery efforts. We will delve into the impact of structural modifications on various biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, supported by experimental data and detailed protocols.

Introduction: The Versatile Nicotinic Acid Scaffold

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in biology, primarily known for its role in cellular metabolism.[1] However, its scaffold has proven to be a remarkably versatile template for the development of therapeutic agents with a wide array of pharmacological activities.[2] Modifications to the pyridine ring and the carboxylic acid group have led to the discovery of potent anti-inflammatory drugs, vasorelaxants, antioxidants, and anticancer agents.[3][4] The focus of this guide is to understand how specific structural alterations, particularly at the 2 and 6 positions of the nicotinic acid ring, influence these biological outcomes. The 2-methyl and 6-methylthio substitution pattern serves as a key reference point for our comparative analysis.

Structure-Activity Relationships of Nicotinic Acid Analogs

The biological activity of nicotinic acid derivatives is intricately linked to the nature and position of substituents on the pyridine ring and modifications to the carboxylic acid moiety. The following sections break down the SAR based on the targeted biological activity, drawing parallels to the 2-methyl-6-(methylthio)nicotinic acid structure.

Anti-inflammatory and Analgesic Activity

Nicotinic acid derivatives have shown significant promise as anti-inflammatory and analgesic agents.[5] The mechanism often involves the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines such as TNF-α and IL-6.[3]

Key SAR Insights:

  • Substitution at Position 2: The presence of a small alkyl group, such as a methyl group at the C2 position, is a common feature in many biologically active nicotinic acid derivatives. This substitution can influence the compound's steric and electronic properties, potentially enhancing its binding to target enzymes.

  • Substitution at Position 6: The nature of the substituent at the C6 position is critical. While direct data on a methylthio group is scarce, studies on 6-substituted analogs suggest that both electron-donating and electron-withdrawing groups can modulate activity. For instance, in a series of 2-substituted phenyl derivatives of nicotinic acid, compounds with a 2-bromophenyl substituent at the C2 position displayed notable analgesic and anti-inflammatory effects.[5]

  • Carboxylic Acid Modification: The carboxylic acid group is a key pharmacophore, often involved in binding to the active sites of target proteins.[2] Esterification or conversion to amides and hydrazones can modulate the compound's pharmacokinetic properties and, in some cases, reduce gastrointestinal side effects associated with traditional NSAIDs.[2] For instance, the conversion of the carboxylic acid to acylhydrazones has been a successful strategy in developing potent anti-inflammatory agents.[6]

Logical Relationship: From Structure to Anti-inflammatory Activity

SAR_AntiInflammatory cluster_structure Structural Modifications cluster_properties Physicochemical & Steric Properties cluster_activity Biological Outcome 2-Methyl 2-Methyl Group Electronic_Effects Electronic Effects (Inductive, Resonance) 2-Methyl->Electronic_Effects Steric_Hindrance Steric Hindrance 2-Methyl->Steric_Hindrance 6-Substituent 6-Substituent (e.g., -SCH3, Aryl) 6-Substituent->Electronic_Effects Lipophilicity Lipophilicity 6-Substituent->Lipophilicity Carboxylic_Acid Carboxylic Acid Moiety (-COOH) H_Bonding Hydrogen Bonding Carboxylic_Acid->H_Bonding Enzyme_Binding Enhanced Binding to COX-2/Target Enzyme Electronic_Effects->Enzyme_Binding Steric_Hindrance->Enzyme_Binding Lipophilicity->Enzyme_Binding H_Bonding->Enzyme_Binding Reduced_Cytokines Decreased Production of TNF-α, IL-6 Enzyme_Binding->Reduced_Cytokines Anti_Inflammatory_Activity Potent Anti-inflammatory & Analgesic Activity Reduced_Cytokines->Anti_Inflammatory_Activity

Caption: SAR pathway for anti-inflammatory nicotinic acid analogs.

Antimicrobial Activity

Nicotinic acid derivatives have also been explored for their antibacterial and antifungal properties. The general strategy involves the synthesis of novel heterocyclic systems derived from the nicotinic acid scaffold.[7]

Key SAR Insights:

  • Modification of the Carboxylic Acid: A common and effective strategy to impart antimicrobial activity is the conversion of the carboxylic acid group into hydrazides, which can then be cyclized to form various five-membered heterocycles like 1,3,4-oxadiazoles or pyrazoles.[6]

  • Acylhydrazone Derivatives: The condensation of nicotinic acid hydrazide with various aldehydes to form acylhydrazones has yielded compounds with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The nature of the aldehyde substituent plays a crucial role in determining the potency and spectrum of activity. For instance, acylhydrazones bearing a 5-nitrofuran substituent have demonstrated high activity.[6]

  • Thiazolidinone Derivatives: The synthesis of 4-thiazolidinones from nicotinic acid has also been reported as a promising avenue for developing antimicrobial agents.[7]

Anticancer Activity

The nicotinic acid scaffold has been utilized in the design of novel anticancer agents. These derivatives often exhibit antiproliferative activity against various cancer cell lines.[4]

Key SAR Insights:

  • Hydrazone Linkage: Similar to antimicrobial agents, the formation of nicotinic acid hydrazones is a key step in synthesizing potent antiproliferative compounds.[4]

  • Substitution at Position 6: The presence of an aryl group at the C6 position of the 2-methylnicotinic acid core has been shown to be favorable for anticancer activity. The electronic nature of the substituents on this aryl ring can fine-tune the activity.[4]

  • Pharmacophore Modeling: Pharmacophore models for antiproliferative nicotinic acid hydrazones have identified key features for activity, including hydrogen bond donors and aromatic regions, which are crucial for interaction with biological targets.[4]

Comparative Data of Nicotinic Acid Analogs

The following table summarizes the biological activities of various nicotinic acid derivatives, providing a comparative overview.

Compound SeriesKey Structural FeaturesBiological ActivityPotency (IC50/MIC)Reference
Nicotinic Acid Acylhydrazones Acylhydrazone moiety from the carboxylic acidAnti-inflammatoryVaries with substituent[3]
2-Substituted Phenyl Nicotinic Acids Phenyl group at C2Analgesic, Anti-inflammatoryComparable to Mefenamic Acid[5]
Nicotinic Acid Acylhydrazones 5-nitrofuran substituent on acylhydrazoneAntibacterial (Gram-positive)MIC = 1.95–15.62 µg/mL[6]
1,3,4-Oxadiazoline Derivatives 5-nitrofuran substituentAntibacterial, AntifungalMIC = 7.81–15.62 µg/mL[6]
6-Aryl-2-methylnicotinic Acid Hydrazones Aryl group at C6Antiproliferative (K562 leukemia cells)IC50 = 24.99–66.78 µM[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of nicotinic acid derivatives, based on established protocols from the literature.

General Synthesis of Nicotinic Acid Hydrazide

A foundational intermediate for many active analogs is nicotinic acid hydrazide.

Protocol:

  • A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 8-12 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield nicotinic acid hydrazide.[8]

Synthesis of Nicotinic Acid Acylhydrazones

Protocol:

  • An equimolar mixture of nicotinic acid hydrazide and the desired aldehyde (1.5 mmol each) in absolute ethanol (10 mL) is prepared.

  • A few drops of a suitable acid catalyst (e.g., hydrochloric acid) are added.

  • The mixture is heated under reflux for 4 hours.

  • The resulting precipitate is filtered while hot, washed with water, and recrystallized from ethanol to yield the pure acylhydrazone.[9]

Experimental Workflow: Synthesis of Nicotinic Acid Analogs

Synthesis_Workflow Start Nicotinic Acid / Methyl Nicotinate Hydrazide_Formation Reaction with Hydrazine Hydrate (Reflux in Ethanol) Start->Hydrazide_Formation Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide Hydrazide_Formation->Nicotinic_Acid_Hydrazide Aldehyde_Condensation Condensation with Aldehyde (Reflux in Ethanol, Acid Catalyst) Nicotinic_Acid_Hydrazide->Aldehyde_Condensation Acylhydrazone Nicotinic Acid Acylhydrazone Aldehyde_Condensation->Acylhydrazone Cyclization Cyclization Reaction (e.g., with Acetic Anhydride) Acylhydrazone->Cyclization Biological_Screening Biological Activity Screening (Anti-inflammatory, Antimicrobial, etc.) Acylhydrazone->Biological_Screening Heterocyclic_Analog 1,3,4-Oxadiazoline / Other Heterocycles Cyclization->Heterocyclic_Analog Heterocyclic_Analog->Biological_Screening

Caption: A general workflow for the synthesis of bioactive nicotinic acid analogs.

In Vitro Anti-inflammatory Activity Assay (Griess Assay)

This assay measures nitrite production, an indicator of nitric oxide (NO) synthesis by macrophages, which is a hallmark of inflammation.

Protocol:

  • RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence of varying concentrations of the test compounds.

  • After incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent is added to the supernatant.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of nitrite inhibition is calculated relative to the control (stimulated cells without test compound).[3]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Conclusion and Future Directions

The nicotinic acid scaffold remains a highly attractive starting point for the development of new therapeutic agents. This guide has synthesized the current understanding of the structure-activity relationships of its derivatives, with a comparative focus on analogs bearing substitutions at the 2 and 6 positions. While direct SAR studies on 2-Methyl-6-(methylthio)nicotinic acid are limited, the available data on related compounds provide valuable insights for the rational design of novel analogs.

Future research should focus on the systematic exploration of substituents at the 6-position, including various thioalkyl and thioaryl groups, to better understand their impact on biological activity. Furthermore, a broader screening of these analogs against a wider range of biological targets is warranted to uncover new therapeutic applications. The combination of targeted synthesis, robust biological evaluation, and computational modeling will be instrumental in unlocking the full potential of this versatile chemical scaffold.

References

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Molecules, 17(11), 13094-13111. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2014). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 62(1), 58-68. Available from: [Link]

  • Zala, A. R., & Kumari, P. (2023). Versatile Therapeutic Values of N‐Containing Heterocycles Benzimidazole, Piperazine and Piperidine Hybrids. ChemistrySelect, 8(40), e202302824. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2014). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available from: [Link]

  • Saeed, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1642. Available from: [Link]

  • Krasnov, V. P., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 103. Available from: [Link]

  • Belmont, P., et al. (2009). Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. Journal of Medicinal Chemistry, 52(11), 3563-3575. Available from: [Link]

  • Stankovska, M., et al. (2015). A LFER-study of substituent influence on the FTIR and UV spectral data of 2- and 6-substituted nicotinic acids. ChemXpress, 8(3), 194-200. Available from: [Link]

  • Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 145-154. Available from: [Link]

  • Trabbic, K. R., et al. (2013). Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. Current Molecular Pharmacology, 6(1), 43-55. Available from: [Link]

  • Pankow, J. F., et al. (2025). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. PDXScholar. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. BUE Scholar. Available from: [Link]

  • Kumar, R., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology, 109(12), 4889-4906. Available from: [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753-766. Available from: [Link]

  • N/A. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add.
  • Boumoud, B., et al. (2014). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Comptes Rendus Chimie, 17(6), 576-581. Available from: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. Available from: [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. Scientia Pharmaceutica, 78(4), 753-765. Available from: [Link]

  • Krasnov, V. P., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 103. Available from: [Link]

Sources

Comprehensive Guide: Cross-Reactivity of 2-Methyl-6-(methylthio)nicotinic Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the cross-reactivity of 2-Methyl-6-(methylthio)nicotinic acid (CAS 137347-37-6) in immunoassays. It is designed for researchers and assay developers requiring a robust framework for validating assay specificity against this structural analog.

Executive Summary

2-Methyl-6-(methylthio)nicotinic acid is a polysubstituted pyridine derivative characterized by a carboxylic acid at position 3, a methyl group at position 2, and a methylthio group at position 6. Due to its structural homology with Nicotinic Acid (Vitamin B3) and various pyridine-based herbicide metabolites (e.g., sulfonylurea degradation products), it presents a significant risk of interference in competitive immunoassays.

This guide compares the performance of different analytical platforms in distinguishing this compound from primary targets and provides a validated protocol for quantifying its cross-reactivity (CR).

Mechanism of Interference

Cross-reactivity in immunoassays is driven by the antibody's recognition of specific epitopes. For 2-Methyl-6-(methylthio)nicotinic acid, interference occurs due to the preservation of the pyridine-3-carboxylic acid core , which is the primary haptenic determinant in many nicotinic acid assays.

  • Core Homology: The pyridine ring and C3-carboxyl group mimic the target analyte (Nicotinic Acid).

  • Steric Modulation: The C2-methyl and C6-methylthio substituents introduce steric bulk. Antibodies raised against the C5 or C6 positions of nicotinic acid are less likely to cross-react, whereas antibodies targeting the C3-carboxyl epitope (common in broad-specificity screens) are highly susceptible to interference.

Structural Signaling Pathway (Interference Mechanism)

The following diagram illustrates how the analog competes for antibody binding sites in a competitive ELISA format.

InterferenceMechanism Target Target Analyte (Nicotinic Acid) Antibody Capture Antibody (Anti-Nicotinic Acid) Target->Antibody High Affinity Binding (Kd ~ 10^-9 M) Analog Interferent (2-Me-6-SMe-Nicotinic Acid) Analog->Antibody Competitive Binding (Steric Hindrance Reduced) Signal Signal Generation (OD @ 450nm) Analog->Signal Displaces Tracer Antibody->Signal HRP Conjugate Reaction FalsePos False Positive Result Signal->FalsePos If CR > 1%

Caption: Competitive binding mechanism where the 2-Me-6-SMe analog displaces the tracer, reducing signal and mimicking the target analyte.

Comparative Performance Guide

The following table contrasts the performance of different detection platforms regarding 2-Methyl-6-(methylthio)nicotinic acid interference.

FeaturePolyclonal Antibody (pAb) ELISA Monoclonal Antibody (mAb) ELISA LC-MS/MS (Gold Standard)
Primary Target Nicotinic Acid / MetabolitesNicotinic Acid (Specific Epitope)Exact Mass (m/z)
Cross-Reactivity (CR) High (10–40%) Low (< 5%) None (0%)
Mechanism of CR Heterogeneous Ab population binds multiple epitopes (Ring, COOH).Single clone selected for specific epitope (e.g., Ring Nitrogen).Mass resolution separates 2-Me-6-SMe (MW 183.2) from Nicotinic Acid (MW 123.1).
False Positive Risk High in complex matrices (urine, soil).Low, but possible at high interferent concentrations.Negligible.
Cost per Sample Low ($)Medium (

)
High (

$)
Throughput High (96-well plate)High (96-well plate)Low to Medium

Recommendation:

  • Use pAb ELISA for broad screening where total pyridine metabolites are of interest.

  • Use mAb ELISA for quantitative assays requiring specificity for the parent compound.

  • Use LC-MS/MS for confirmation when 2-Methyl-6-(methylthio)nicotinic acid is a known co-contaminant (e.g., in herbicide metabolic studies).

Experimental Protocol: Determination of Cross-Reactivity

To objectively quantify the interference, you must determine the % Cross-Reactivity (%CR) using the IC50 displacement method.

Reagents Required
  • Assay Kit: Standard Competitive ELISA for Nicotinic Acid (or target analyte).

  • Analyte Standard: Pure Nicotinic Acid (Sigma-Aldrich, or equivalent).

  • Interferent Standard: 2-Methyl-6-(methylthio)nicotinic acid (CAS 137347-37-6, >98% purity).

  • Matrix: Assay Buffer or Matrix-Matched Blank (e.g., drug-free urine).

Step-by-Step Methodology

1. Preparation of Stock Solutions

  • Dissolve the Interferent (MW ~183.23 g/mol ) in DMSO to create a 10 mM stock.

  • Prepare serial dilutions in Assay Buffer: 10,000 nM, 1,000 nM, 100 nM, 10 nM, 1 nM, 0.1 nM.

2. Standard Curve Generation

  • Run a standard curve for the Target Analyte (Nicotinic Acid) in duplicate.

  • Run a parallel standard curve for the Interferent using the dilutions prepared above.

3. Assay Execution

  • Follow the kit manufacturer's protocol (Incubation -> Wash -> Substrate -> Stop).

  • Measure Absorbance (OD) at 450 nm.[1]

4. Data Analysis (Calculation)

  • Plot B/B0 (%) vs. Log[Concentration] for both compounds.

  • Calculate the IC50 (concentration inhibiting 50% of binding) for both.

  • Use the formula:

    
    
    
Self-Validating Logic
  • Validity Check: If the Interferent curve does not reach 50% inhibition even at maximum concentration, the CR is reported as <0.1% (Negligible).

  • Parallelism: If the slopes of the two inhibition curves are significantly different, the interference is likely non-competitive (e.g., matrix effect) rather than true cross-reactivity.

Workflow Diagram

ProtocolWorkflow Start Start Validation Prep Prepare 10mM Stock (DMSO) Start->Prep Dilute Serial Dilutions (0.1 - 10,000 nM) Prep->Dilute RunAssay Run Competitive ELISA (Target vs. Interferent) Dilute->RunAssay CalcIC50 Calculate IC50 (4-Parameter Logistic Fit) RunAssay->CalcIC50 Result Calculate %CR CalcIC50->Result

Caption: Step-by-step workflow for determining the cross-reactivity of the analog.

References

  • Aviva Systems Biology. (n.d.). NNMT ELISA Kit (Pig) Principle and Protocol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Retrieved from [Link]

Sources

Comparative analysis of 2-Methyl-6-(methylthio)nicotinic acid synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Synthesis Routes for 2-Methyl-6-(methylthio)nicotinic Acid

Introduction: The Significance of 2-Methyl-6-(methylthio)nicotinic Acid

2-Methyl-6-(methylthio)nicotinic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably for a class of compounds that act as reverse transcriptase inhibitors, which are crucial in antiretroviral therapies. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of documented synthetic routes to this important molecule, offering insights into the practical advantages and disadvantages of each approach. We will delve into the specifics of different methodologies, supported by experimental data and protocols, to provide a comprehensive resource for researchers and professionals in drug development.

Route 1: Synthesis from 2-Methyl-6-chloronicotinic Acid

A prevalent and well-documented method for the synthesis of 2-Methyl-6-(methylthio)nicotinic acid commences with 2-methyl-6-chloronicotinic acid as the starting material. This route is advantageous due to the commercial availability of the starting material. The core of this synthesis involves a nucleophilic substitution reaction where the chloro group is displaced by a methylthio group.

Reaction Pathway

The synthesis proceeds via the reaction of 2-methyl-6-chloronicotinic acid with a source of the methylthio group, typically sodium thiomethoxide (NaSMe). This reaction is generally carried out in a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature to facilitate the substitution. An acidic workup is then required to protonate the carboxylate and yield the final product.

Synthesis_Route_1 2-Methyl-6-chloronicotinic_acid 2-Methyl-6-chloronicotinic acid Intermediate_salt Intermediate sodium salt 2-Methyl-6-chloronicotinic_acid->Intermediate_salt DMF, Heat Sodium_thiomethoxide Sodium thiomethoxide (NaSMe) Sodium_thiomethoxide->Intermediate_salt Final_Product 2-Methyl-6-(methylthio)nicotinic acid Intermediate_salt->Final_Product Acid_workup Acidic workup (e.g., HCl) Acid_workup->Final_Product

Caption: Synthesis of 2-Methyl-6-(methylthio)nicotinic acid from 2-methyl-6-chloronicotinic acid.

Experimental Protocol

A detailed experimental procedure for this route is described in Chinese patent CN102344439A.

  • Reaction Setup: To a solution of 2-methyl-6-chloronicotinic acid (17.1 g, 0.1 mol) in dimethylformamide (DMF, 100 mL) is added sodium thiomethoxide (10.5 g, 0.15 mol).

  • Reaction Conditions: The reaction mixture is heated to 80-100°C and stirred for 4-6 hours.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into water (200 mL) and acidified with concentrated hydrochloric acid to a pH of 3-4.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-Methyl-6-(methylthio)nicotinic acid.

Performance Metrics
ParameterValueReference
Starting Material2-Methyl-6-chloronicotinic acid
Key ReagentsSodium thiomethoxide, DMF, HCl
Reaction Time4-6 hours
Reaction Temperature80-100°C
Yield>90%

Route 2: Synthesis from 2-Methyl-6-hydroxynicotinic Acid

An alternative approach utilizes 2-methyl-6-hydroxynicotinic acid as the starting material. This route involves the conversion of the hydroxyl group into a better leaving group, followed by substitution with the methylthio group.

Reaction Pathway

This synthesis can proceed through a two-step process. First, the hydroxyl group is converted to a sulfonate ester, such as a tosylate or mesylate, to create a good leaving group. In the subsequent step, the sulfonate is displaced by a methylthio group using a suitable reagent like sodium thiomethoxide.

Synthesis_Route_2 2-Methyl-6-hydroxynicotinic_acid 2-Methyl-6-hydroxynicotinic acid Intermediate_sulfonate Intermediate sulfonate ester 2-Methyl-6-hydroxynicotinic_acid->Intermediate_sulfonate Base (e.g., Pyridine) Sulfonyl_chloride Sulfonyl chloride (e.g., TsCl) Sulfonyl_chloride->Intermediate_sulfonate Final_Product 2-Methyl-6-(methylthio)nicotinic acid Intermediate_sulfonate->Final_Product Solvent (e.g., DMF) Sodium_thiomethoxide Sodium thiomethoxide (NaSMe) Sodium_thiomethoxide->Final_Product

Caption: Synthesis of 2-Methyl-6-(methylthio)nicotinic acid from 2-methyl-6-hydroxynicotinic acid.

Experimental Protocol
  • Sulfonate Ester Formation: 2-Methyl-6-hydroxynicotinic acid is dissolved in a suitable solvent like pyridine or dichloromethane with a base (e.g., triethylamine). A sulfonyl chloride (e.g., p-toluenesulfonyl chloride) is added, and the reaction is stirred until the formation of the sulfonate ester is complete.

  • Nucleophilic Substitution: The intermediate sulfonate ester is then reacted with sodium thiomethoxide in a polar aprotic solvent like DMF at an elevated temperature.

  • Workup and Isolation: The reaction mixture is cooled, diluted with water, and acidified to precipitate the product.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.

Anticipated Performance

While specific yield data is not provided, this route is expected to be effective. The conversion of a hydroxyl group to a sulfonate is typically high-yielding, as is the subsequent nucleophilic substitution. However, this two-step process may be less atom-economical and generate more waste compared to Route 1.

Comparative Analysis

FeatureRoute 1: From 2-Methyl-6-chloronicotinic AcidRoute 2: From 2-Methyl-6-hydroxynicotinic Acid
Starting Material Availability Commercially availableCommercially available
Number of Steps One main stepTwo main steps
Key Transformation Nucleophilic aromatic substitutionHydroxyl to sulfonate conversion followed by nucleophilic substitution
Reagents Sodium thiomethoxideSulfonyl chloride, base, sodium thiomethoxide
Reported Yield High (>90%)Expected to be good, but likely lower overall than Route 1 due to the additional step.
Scalability Good, as it's a one-pot reaction.Potentially more complex to scale due to the isolation of the intermediate.
Atom Economy HigherLower due to the introduction and subsequent departure of the sulfonyl group.
Waste Generation LowerHigher due to the sulfonyl group and additional reagents.

Conclusion

Both synthetic routes present viable options for the preparation of 2-Methyl-6-(methylthio)nicotinic acid. The choice of route will largely depend on the specific requirements of the synthesis, such as cost, scale, and environmental considerations.

Route 1 stands out for its simplicity, high reported yield, and efficiency, making it a preferred method for large-scale industrial production. Its one-step nature from a readily available starting material is a significant advantage.

Route 2 , while potentially effective, involves an additional step, which can impact the overall yield and increase the complexity and cost of the process. However, it provides a valuable alternative if the chlorinated starting material is unavailable or if other functional groups in a more complex molecule are incompatible with the conditions of Route 1.

For most applications, particularly in industrial settings, the synthesis from 2-methyl-6-chloronicotinic acid appears to be the more practical and economical choice.

References

  • CN102344439A - Preparation method of 2-methyl-6-methylthio-nicotinic acid - Google P

Technical Guide: In Vivo vs In Vitro Activity of 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Methyl-6-(methylthio)nicotinic acid , focusing on its chemical reactivity, metabolic stability, and utility as a pharmacophore scaffold versus its direct biological activity.

Executive Summary

2-Methyl-6-(methylthio)nicotinic acid (CAS 137347-37-6) is a functionalized pyridine derivative primarily utilized as a high-value intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical agents (kinase inhibitors).[1][2] While direct in vivo pharmacological data for the free acid is limited, its value lies in its "masked" reactivity .

In in vitro synthetic applications, the 6-methylthio group acts as a stable precursor that can be activated (oxidized) to a sulfone/sulfoxide for Nucleophilic Aromatic Substitution (


). In an in vivo context, this moiety undergoes specific metabolic biotransformation, influencing the pharmacokinetics and toxicity profiles of drugs containing this scaffold.
Part 1: The Molecule at a Glance
FeatureSpecification
Chemical Name 2-Methyl-6-(methylthio)pyridine-3-carboxylic acid
CAS Number 137347-37-6
Molecular Weight 183.23 g/mol
Key Functional Groups Carboxylic Acid (C3), Methyl (C2), Methylthio (C6)
Primary Utility Scaffold for

diversification; Herbicide/Drug Precursor
Predicted LogP ~1.7 - 2.1 (Moderate Lipophilicity)
Part 2: In Vitro Activity (Chemical & Enzymatic)

In an in vitro setting, the activity of this compound is defined by its chemical reactivity and its interaction with metabolic enzymes, rather than receptor binding (unless specifically modified).

1. Chemical Reactivity: The "Activation" Mechanism

The 6-methylthio group is a poor leaving group under standard conditions. However, it serves as a "pro-electrophile."

  • In Vitro Workflow: Researchers oxidize the sulfur to a sulfone (

    
    ) or sulfoxide (
    
    
    
    ) using oxidants (e.g., mCPBA, Oxone).
  • Result: The C6 position becomes highly electrophilic, allowing for the displacement of the sulfur moiety by amines or alkoxides to generate diverse libraries of active compounds (e.g., 6-amino-nicotinic acids).

2. Enzyme Inhibition Potential

As a nicotinic acid derivative, it possesses structural similarity to Niacin (Vitamin B3) .[3][4]

  • GPR109A Interaction: The 2-methyl substitution typically creates steric hindrance that reduces binding affinity to the GPR109A receptor compared to native nicotinic acid, potentially minimizing the "flushing" side effect observed with niacin derivatives.

  • Metabolic Stability: In liver microsome assays (RLM/HLM), the methylthio group is a primary site of metabolism (S-oxidation).

Part 3: In Vivo Activity (Metabolism & Pharmacokinetics)

In an in vivo system, the "activity" of 2-Methyl-6-(methylthio)nicotinic acid is governed by its metabolic fate.

1. Metabolic Bioactivation (S-Oxidation)

Upon administration, the methylthio (


) group is rapidly targeted by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYP450).
  • Pathway:

    
    .
    
  • Consequence: The oxidized metabolites are more polar (lower LogP) and more reactive. This transformation is critical; if the molecule is a drug precursor, this oxidation can lead to rapid clearance or the formation of a reactive electrophile that might covalently bind to proteins (potential toxicity).

2. Pharmacokinetics (PK)
  • Absorption: The free acid is moderately lipophilic (LogP ~2.0), suggesting good oral bioavailability compared to highly polar pyridine acids.

  • Distribution: The 2-methyl group restricts rotation, potentially improving the rigidity and binding selectivity of derived inhibitors in vivo.

Part 4: Comparative Data Analysis

The following table contrasts 2-Methyl-6-(methylthio)nicotinic acid with its common structural analogs used in drug discovery.

Table 1: Comparative Profile of Pyridine Scaffolds

Feature2-Methyl-6-(methylthio)nicotinic acid 2-Methyl-6-chloronicotinic acid Nicotinic Acid (Niacin)
Primary Role Latent Electrophile / Scaffold Direct Electrophile Bioactive Ligand / Vitamin
In Vitro Reactivity Low (Requires Oxidation to activate)High (Direct

possible)
None (Stable)
Metabolic Liability High (S-oxidation to Sulfoxide)Low (Stable to oxidation)Moderate (Conjugation)
GPR109A Binding Weak / Inactive (Steric clash)Weak / InactiveHigh (Agonist)
Synthetic Utility High (Allows late-stage diversity)High (Early-stage diversity)Low (Requires functionalization)
Toxicity Risk Potential reactive metabolite formationLow (Stable halide)Flushing / Hepatotoxicity
Part 5: Experimental Protocols
Protocol A: In Vitro Metabolic Stability Assay (Microsomal)
  • Objective: Determine the intrinsic clearance and identify S-oxidation metabolites.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Preparation: Incubate 1 µM of 2-Methyl-6-(methylthio)nicotinic acid with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Monitor transition for parent (183 → fragment) and metabolites (+16 Da for Sulfoxide, +32 Da for Sulfone).

Protocol B: Synthetic Activation (SNAAr Precursor)
  • Objective: Demonstrate utility as a scaffold.

  • Oxidation: Treat 1.0 eq of the acid with 2.5 eq of m-CPBA in DCM at 0°C for 2 hours.

  • Workup: Wash with

    
     to remove excess oxidant. Isolate the sulfone.
    
  • Displacement: React the sulfone intermediate with a primary amine (1.2 eq) and

    
     in DMF at 60°C.
    
  • Result: Yields 2-Methyl-6-amino-nicotinic acid derivatives (active kinase inhibitor scaffold).

Part 6: Visualizations of Pathways
Figure 1: Metabolic Activation & Synthetic Utility Pathway

This diagram illustrates the dual fate of the molecule: Chemical oxidation for synthesis vs. Enzymatic oxidation in vivo.

MetabolicPathway Compound 2-Methyl-6-(methylthio) nicotinic acid (Scaffold) Oxidation_Chem Chemical Oxidation (mCPBA/Oxone) Compound->Oxidation_Chem In Vitro Synthesis Oxidation_Bio In Vivo Metabolism (FMO/CYP450) Compound->Oxidation_Bio In Vivo Exposure Sulfone Sulfone Intermediate (Highly Reactive) Oxidation_Chem->Sulfone Sulfoxide Sulfoxide Metabolite (Polar/Excreted) Oxidation_Bio->Sulfoxide Drug Final Drug Candidate (via SnAr Displacement) Sulfone->Drug + Amine (SnAr) Sulfoxide->Sulfone Minor Pathway Clearance Renal Clearance (Polar Metabolite) Sulfoxide->Clearance

Caption: Figure 1: Divergent pathways of 2-Methyl-6-(methylthio)nicotinic acid. In vitro chemical oxidation activates the scaffold for drug synthesis, while in vivo enzymatic oxidation leads to polar metabolites for clearance.

References
  • PubChem. (2025). 2-(Methylthio)nicotinic acid - Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). 2-Methyl-6-(methylthio)nicotinic acid Product Specification. Merck KGaA. Link

  • BenchChem. (2025). Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid. (Reference for general pyridine esterification and reactivity). Link

  • ChemicalBook. (2024). Methyl Nicotinate: Uses and Synthesis Method. (Context for nicotinic acid derivative reactivity). Link

  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (Metabolic context for nicotinic acid derivatives). Link

Sources

Benchmarking 2-Methyl-6-(methylthio)nicotinic acid against standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 2-Methyl-6-(methylthio)nicotinic acid (referred to as 2M6S-NA ) against standard inhibitors in the context of Metabolic Regulation (Lipolysis Inhibition) and Nicotinic Acid Receptor (GPR109A/HCA2) Signaling .

While primarily recognized as a versatile building block for pharmaceuticals (e.g., in the synthesis of COX-2 inhibitors or antimicrobials), this guide analyzes its functional potential as a lipophilic bioisostere of Niacin , evaluating its efficacy, solubility, and metabolic stability against industry standards like Nicotinic Acid (Niacin) and Acipimox .

Executive Summary & Mechanism of Action

2-Methyl-6-(methylthio)nicotinic acid (CAS: 137347-37-6) represents a structural evolution of the classical Nicotinic Acid (Niacin) scaffold. By introducing a methyl group at the C2 position and a methylthio group at the C6 position, this compound modulates the physicochemical profile of the parent molecule, significantly altering lipophilicity (LogP) and metabolic susceptibility .

Core Mechanism: The GPR109A Axis

Like its parent compound Niacin, 2M6S-NA is evaluated for its ability to bind GPR109A (HCA2) , a G-protein coupled receptor highly expressed in adipocytes. Activation of this receptor initiates a signaling cascade that effectively inhibits lipolysis , reducing the release of free fatty acids (FFAs) into circulation—a critical target for managing dyslipidemia and metabolic syndrome.

Mechanistic Pathway Diagram

The following diagram illustrates the GPR109A signaling pathway where 2M6S-NA acts as a ligand, benchmarking its downstream effects against standard inhibitors.

GPR109A_Pathway cluster_effect Therapeutic Effect Ligand 2M6S-NA / Niacin (Ligand) Receptor GPR109A (HCA2) (Adipocyte Membrane) Ligand->Receptor Binding (Kd) Gi G_i Protein (Activation) Receptor->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA Protein Kinase A (Inactivation) cAMP->PKA Downregulates HSL Hormone Sensitive Lipase (Dephosphorylation) PKA->HSL Reduces Activation Lipolysis Lipolysis (Triglyceride Hydrolysis) HSL->Lipolysis Catalyzes FFA Free Fatty Acid Release (INHIBITED) Lipolysis->FFA Produces

Caption: GPR109A activation by Nicotinic Acid analogs leads to Gi-mediated inhibition of Adenylyl Cyclase, reducing cAMP and ultimately blocking FFA release.

Benchmarking Analysis: 2M6S-NA vs. Standards

This section compares 2M6S-NA against Niacin (the gold standard) and Acipimox (a pyrazine analog with longer half-life).

Physicochemical & Metabolic Profile

The addition of the 6-methylthio group is the critical differentiator.

  • Lipophilicity: The sulfur moiety significantly increases LogP, potentially improving membrane permeability but altering solubility.

  • Metabolic Stability: The C6 position is a common site for oxidation (via CYP450s) in nicotinic acid. Blocking this with a methylthio group may retard clearance, potentially extending half-life compared to Niacin.

Table 1: Comparative Profile of Inhibitors

Feature2-Methyl-6-(methylthio)nicotinic Acid Nicotinic Acid (Niacin) Acipimox
Role Emerging Analog / Building BlockStandard Agonist / InhibitorSynthetic Analog
Target GPR109A (Predicted)GPR109A (HCA2)GPR109A (HCA2)
LogP (Predicted) ~2.1 (High Lipophilicity)0.36 (Hydrophilic)-0.48 (Hydrophilic)
Solubility Low (requires DMSO/Alcohol)High (Water soluble)Moderate
Metabolic Site C6 Blocked (S-Me), C2 Blocked (Me)C6 Oxidation (Rapid)N-Oxide (Stable)
Primary Utility Probe for SAR / Synthesis IntermediateDyslipidemia TreatmentDyslipidemia (Long Acting)
Biological Efficacy (Predicted SAR)

Based on Structure-Activity Relationship (SAR) data for pyridine-3-carboxylic acids:

  • Receptor Affinity: The carboxylic acid anion is essential for the arginine interaction in the GPR109A binding pocket. 2M6S-NA retains this. However, bulky substituents at C2 and C6 can sterically hinder binding. Expect a higher IC50 (lower potency) compared to Niacin, but potentially reduced flushing side effects (partial agonism).

  • Off-Target Effects: The methylthio group is a "soft" nucleophile, potentially interacting with specific cysteine residues in other enzymes (e.g., dehydrogenases), offering a unique inhibition profile distinct from Niacin.

Experimental Protocols

To validate 2M6S-NA against standards, use the following self-validating workflows.

Protocol A: Lipolysis Inhibition Assay (Adipocytes)

Objective: Determine the IC50 of 2M6S-NA for inhibiting glycerol release (marker of lipolysis) in 3T3-L1 adipocytes.

  • Differentiation: Culture 3T3-L1 fibroblasts and differentiate into adipocytes using Insulin/Dexamethasone/IBMX cocktail (7 days).

  • Starvation: Serum-starve mature adipocytes for 2 hours in KRB buffer containing 2% BSA (Fatty Acid Free).

  • Treatment:

    • Induce lipolysis with Isoproterenol (10 µM) (Beta-adrenergic agonist).

    • Co-treat with serial dilutions of 2M6S-NA , Niacin , and Acipimox (Range: 1 nM to 1 mM).

    • Control: Isoproterenol alone (100% Lipolysis), Vehicle alone (Basal).

  • Incubation: Incubate for 3 hours at 37°C.

  • Quantification: Collect supernatant. Measure Glycerol concentration using a colorimetric enzymatic assay (GPO-Trinder method).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Solubility & Stability Screen

Objective: Verify if the 6-methylthio group improves stability against oxidative degradation.

  • Preparation: Dissolve 2M6S-NA and Niacin in PBS (pH 7.4) at 100 µM.

  • Oxidative Stress: Add Hydrogen Peroxide (H2O2) to a final concentration of 1 mM.

  • Monitoring: Analyze aliquots at t=0, 1h, 4h, 24h via HPLC-UV (260 nm) .

  • Endpoint: Measure the degradation rate of the parent peak and the formation of N-oxides or sulfoxides.

    • Expectation: 2M6S-NA may form a sulfoxide (S=O) but resist ring hydroxylation better than Niacin.

Conclusion & Recommendations

2-Methyl-6-(methylthio)nicotinic acid is a distinct chemical probe that offers a lipophilic alternative to standard nicotinic acid inhibitors.

  • Use 2M6S-NA when: You require a scaffold with higher membrane permeability or are investigating the metabolic consequences of blocking the C6-oxidation site in pyridine signaling.

  • Use Niacin when: You need a validated, high-affinity control for GPR109A activation.

  • Use Acipimox when: You require a long-acting inhibitor for in vivo time-course studies.

Final Verdict: While Niacin remains the potency leader, 2M6S-NA is a critical tool for exploring the hydrophobic pocket interactions of the HCA2 receptor and developing next-generation metabolic modulators with altered pharmacokinetic profiles.

References

  • GPR109A Mechanism & Niacin Pharmacology: Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine.

  • Nicotinic Acid Structure-Activity Relationships: Jain, K.S., et al. (2006). Recent advances in pharmacological profile of nicotinic acid derivatives. Mini-Reviews in Medicinal Chemistry.

  • Chemical Properties of 2-Methyl-6-(methylthio)nicotinic acid: PubChem Compound Summary for CID 2775683 (Related Analog) and CID 262400 (2-Methylthio analog).

  • Adipocyte Lipolysis Assay Protocols: Promega Technical Guide. Glycerol-Glo™ Lipolysis Assay Systems.

A Multi-faceted Spectroscopic Approach to Confirming the Identity of 2-Methyl-6-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. In this guide, we will delve into a comprehensive spectroscopic workflow to unequivocally identify 2-Methyl-6-(methylthio)nicotinic acid. This guide will not only outline the necessary experimental protocols but also provide the rationale behind the selection of each technique, ensuring a deep understanding of the structural elucidation process.

Introduction

2-Methyl-6-(methylthio)nicotinic acid is a substituted pyridine derivative with potential applications in medicinal chemistry. Its structure, featuring a carboxylic acid, a methyl group, and a methylthio group on a pyridine ring, presents a unique spectroscopic fingerprint. Accurate structural confirmation is paramount to ensure the validity of any subsequent biological or chemical studies. This guide will detail a multi-technique spectroscopic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to provide an irrefutable structural assignment.

The Strategic Application of Spectroscopy for Structural Elucidation

A single spectroscopic technique rarely provides sufficient evidence for the complete and unambiguous structural determination of a novel or synthesized compound. By strategically combining data from NMR, FTIR, and MS, we create a self-validating system where each technique corroborates the findings of the others, leading to a high degree of confidence in the final structural assignment.

Below is a conceptual workflow illustrating the synergistic relationship between these techniques in the identification of 2-Methyl-6-(methylthio)nicotinic acid.

G cluster_0 Experimental Workflow cluster_1 Data Correlation & Structure Confirmation Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy Sample Preparation->FTIR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Interpretation 1 NMR Data (Proton & Carbon Environment, Connectivity) NMR Spectroscopy->Data Interpretation 1 Structure Confirmation Structure Confirmation Data Interpretation 1->Structure Confirmation Data Interpretation 2 FTIR Data (Functional Groups) FTIR Spectroscopy->Data Interpretation 2 Data Interpretation 2->Structure Confirmation Data Interpretation 3 MS Data (Molecular Weight, Fragmentation) Mass Spectrometry->Data Interpretation 3 Data Interpretation 3->Structure Confirmation

Caption: A workflow diagram illustrating the integrated spectroscopic approach for the structural confirmation of 2-Methyl-6-(methylthio)nicotinic acid.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will employ a suite of NMR experiments to piece together the structure of 2-Methyl-6-(methylthio)nicotinic acid.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2-Methyl-6-(methylthio)nicotinic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d6 is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Spectroscopy (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale
COOH~13.0Broad Singlet1HThe acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal.
H-4~8.0-8.2Doublet1HThis aromatic proton is coupled to H-5.
H-5~7.2-7.4Doublet1HThis aromatic proton is coupled to H-4.
CH₃ (on ring)~2.5-2.7Singlet3HThe methyl group attached to the pyridine ring.
S-CH₃~2.4-2.6Singlet3HThe methyl group of the methylthio moiety.

Note: The exact chemical shifts can vary depending on the solvent and concentration. A study on 2-(methylthio)nicotinic acid provides theoretical and experimental NMR data that can be used as a reference.[1][2]

Carbon Assignment Expected Chemical Shift (ppm) Rationale
C=O~165-170The carbonyl carbon of the carboxylic acid is significantly deshielded.
C-6~160-165The carbon atom attached to the electronegative sulfur atom is deshielded.
C-2~155-160The carbon atom attached to the nitrogen and bearing the methyl group.
C-4~135-140Aromatic carbon.
C-3~125-130Aromatic carbon attached to the carboxylic acid.
C-5~120-125Aromatic carbon.
CH₃ (on ring)~20-25Methyl carbon attached to the aromatic ring.
S-CH₃~10-15Methyl carbon of the methylthio group.

Note: These are estimated chemical shifts based on typical values for similar functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe broadness of this peak is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers.[3]
~1700C=O stretchCarboxylic AcidThe strong absorption in this region is characteristic of the carbonyl group.[4]
~1600, ~1470C=C and C=N stretchesAromatic RingThese absorptions are typical for the pyridine ring system.
~1300C-O stretchCarboxylic AcidStretching vibration of the C-O single bond in the carboxylic acid.
~700-800C-S stretchMethylthio groupThis region often contains signals corresponding to carbon-sulfur bonds.

The presence of a very broad O-H stretch and a strong C=O stretch are key indicators of the carboxylic acid functionality.[5][6]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation analysis.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Analysis: Acquire the mass spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is recommended to obtain the exact mass and elemental composition.

  • Molecular Formula: C₈H₉NO₂S

  • Molecular Weight: 183.23 g/mol

  • Expected [M+H]⁺ (Positive Ion Mode): m/z 184.0427

  • Expected [M-H]⁻ (Negative Ion Mode): m/z 182.0281

Fragmentation Analysis: The fragmentation pattern can provide further structural confirmation. For instance, the loss of the carboxylic acid group (45 Da) or the methylthio group (47 Da) would be expected fragmentation pathways. The analysis of sulfur-containing aromatic compounds by mass spectrometry often reveals characteristic fragmentation patterns.[7][8]

Comparative Analysis: The Power of a Multi-faceted Approach

Spectroscopic Technique Information Provided Strengths Limitations Comparison with Alternatives
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Provides the most comprehensive structural information.Requires a relatively larger amount of pure sample; can be time-consuming.Superior to other techniques for complete structural elucidation.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure.Complements NMR by quickly confirming the presence of key functional groups.
Mass Spectrometry Molecular weight and elemental composition; fragmentation pattern.High sensitivity; provides exact mass with HRMS.Isomers may not be distinguishable by mass alone; fragmentation can be complex.Essential for confirming the molecular formula, which is not directly obtainable from NMR or FTIR.

Relying on a single technique can lead to ambiguity. For example, while FTIR can confirm the presence of a carboxylic acid and an aromatic ring, it cannot determine the substitution pattern on the ring. Similarly, while MS can confirm the molecular formula, it cannot distinguish between isomers. The combination of all three techniques provides a robust and cross-validated structural confirmation.

Conclusion

The identity of 2-Methyl-6-(methylthio)nicotinic acid can be confidently confirmed through a systematic and multi-faceted spectroscopic approach. By integrating the detailed structural information from NMR, the functional group identification from FTIR, and the molecular weight and formula confirmation from MS, researchers can ensure the integrity of their starting materials, a critical step in any scientific endeavor. This comprehensive guide provides the necessary framework for executing and interpreting these essential analytical techniques.

References

  • Convenient high resolution mass spectrometry characterization of aromatic sulfur-containing petroleum components following by preliminary S-alkylation with aliphatic alcohols - PubMed. (2024, February 1).
  • Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry | Request PDF - ResearchGate. (2025, August 6).
  • Study of Crude Oil Fouling from Sulfur-Containing Compounds Using High-Resolution Mass Spectrometry | Energy & Fuels - ACS Publications. (2021, July 28).
  • Effect of Sulfur Contents on Polycyclic Aromatic Compounds in Low-Rank Bituminous Coals. (2026, January 12).
  • MOLECULAR STRUCTURE, SPECTROSCOPIC PROPERTIES AND DFT CALCULATIONS OF 2-(METHYLTHIO)NICOTINIC ACID - Elibrary. (2013, October 4).
  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12).
  • Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed. (n.d.).
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24).
  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. (n.d.).
  • 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem - NIH. (n.d.).
  • (PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid - ResearchGate. (2025, August 7).
  • 137347-37-6|2-Methyl-6-(methylthio)nicotinic acid|BLD Pharm. (n.d.).
  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect - YouTube. (2023, March 4).
  • 2-(Methylthio)nicotinic acid | 74470-23-8 - J&K Scientific. (2022, March 3).
  • 6-Methylnicotinic acid synthesis - ChemicalBook. (n.d.).
  • ir spectra of a carboxylic acid, alcohol, and ester. (n.d.).
  • Proton NMR Spectrum for Nicotinic Acid - Chemistry Stack Exchange. (2017, August 4).

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2-Methyl-6-(methylthio)nicotinic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(methylthio)nicotinic acid, a substituted pyridine carboxylic acid, represents a class of molecules frequently encountered as intermediates in pharmaceutical synthesis. The ability to accurately and consistently quantify such compounds across different analytical laboratories is paramount for seamless drug development, quality control (QC), and regulatory submission. Inconsistent analytical results between a manufacturing site and a contract research organization (CRO), or between different global sites, can lead to costly delays, out-of-specification (OOS) investigations, and a lack of confidence in product quality.

This guide provides a comprehensive framework for establishing and validating a robust analytical method for 2-Methyl-6-(methylthio)nicotinic acid, with a specific focus on the critical phase of inter-laboratory validation (reproducibility). We will move beyond a simple checklist of steps to explain the causality behind experimental design choices, grounding our protocol in the harmonized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective is to create a self-validating system that ensures an analytical procedure, once established, is suitable for its intended purpose across multiple operational environments.[4]

Part 1: The Regulatory Foundation for Analytical Method Validation

Before embarking on any laboratory work, it is essential to understand the regulatory landscape that governs method validation. The ICH guideline Q2(R1), and its recent revision Q2(R2), provide a harmonized framework for what constitutes a valid analytical procedure.[3][4][5][6] These guidelines are the global benchmark, ensuring that a method validated in one region can be recognized and trusted worldwide.[3]

The core principle of validation is to demonstrate that an analytical method is suitable for its intended use.[4] This is achieved by assessing a specific set of performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[4]

    • Reproducibility: Expresses the precision between laboratories (inter-laboratory trials). This is the primary focus of our guide.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected or quantitatively determined with suitable precision and accuracy, respectively.[7][8]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Part 2: A Practical Assay Example: RP-HPLC with UV Detection

To illustrate the validation process, we will use a common and robust analytical technique for aromatic compounds: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. While other methods like LC-MS/MS offer higher sensitivity, HPLC-UV is a workhorse in QC labs due to its reliability and cost-effectiveness.[9][10]

Proposed HPLC Method for 2-Methyl-6-(methylthio)nicotinic Acid

This protocol is a starting point and must be optimized during method development before formal validation begins.

Experimental Protocol:

  • Reagents and Materials:

    • 2-Methyl-6-(methylthio)nicotinic acid Reference Standard (Purity >99.5%)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • Formic Acid (ACS Grade)

    • 0.45 µm Syringe Filters

  • Chromatographic Conditions:

ParameterConditionCausality (The "Why")
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for this class of compound.
Gradient 20% B to 80% B over 10 minA gradient elution ensures that the analyte elutes with a sharp peak and that any potential late-eluting impurities are cleared from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 275 nm (or as determined by UV scan)The wavelength of maximum absorbance for the analyte, providing the best signal-to-noise ratio.
Injection Volume 10 µLA typical volume to balance sensitivity and potential for peak overload.
  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.

    • Working Standards: Prepare a series of dilutions from the stock solution to cover the expected analytical range (e.g., 1 µg/mL to 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing 2-Methyl-6-(methylthio)nicotinic acid in the diluent to achieve a final concentration within the calibrated range. Filter through a 0.45 µm syringe filter prior to injection.

Part 3: The Inter-Laboratory Validation Workflow

An inter-laboratory study should only be initiated after a comprehensive single-laboratory validation has been successfully completed.[11] The method must first prove its worth under controlled conditions before being tested across different environments.

Phase 1: Single-Laboratory Validation

Before distributing the method, one laboratory (the "sponsoring lab") must rigorously validate it for specificity, linearity, range, accuracy, precision (repeatability and intermediate), LOD, LOQ, and robustness. This creates the baseline performance data against which all other labs will be compared.

dot

Caption: Overall workflow for analytical method validation.

Phase 2: Designing and Executing the Inter-Laboratory Study

The goal here is to assess reproducibility, which is the precision of the method when performed by different analysts in different laboratories using different equipment.

Step-by-Step Protocol:

  • Establish the Study Protocol: A detailed, unambiguous protocol is the most critical element for success. It must be drafted by the sponsoring lab and agreed upon by all participants.[11]

    • Objective: Clearly state the purpose, e.g., "To determine the inter-laboratory precision (reproducibility) of the HPLC assay for 2-Methyl-6-(methylthio)nicotinic acid."

    • Participants: Select a minimum of three independent laboratories.

    • Materials: The sponsoring lab must prepare and distribute a single, homogenous batch of the test sample, along with a qualified lot of the reference standard, to all participants. This eliminates sample variability as a source of error.

    • Analytical Procedure: Provide the exact, finalized HPLC method from the single-lab validation. No deviation is permitted.

    • System Suitability Test (SST): Define clear SST criteria that must be met before any samples are analyzed. This is a self-validating check to ensure the chromatographic system is performing adequately on a given day.[7]

    • Experimental Design: Instruct each lab to perform a specified number of replicate analyses (e.g., n=6) on the provided sample.

    • Data Reporting: Create a standardized template for reporting all raw data, chromatograms, and calculated results.

dot

Caption: Design of the inter-laboratory validation study.

  • Data Analysis and Interpretation: Once all data is collected at the sponsoring lab, a statistical analysis is performed to evaluate the inter-laboratory precision. Analysis of Variance (ANOVA) is a common tool used to partition the total variability into within-lab and between-lab components.

    The key metric is the Relative Standard Deviation of Reproducibility (%RSD_R) . The acceptance criterion for %RSD_R depends on the application but is typically stricter for assays of major components than for impurity analysis.

Sample Inter-Laboratory Validation Data Summary:

LaboratoryMean Assay Value (%)Standard Deviation (SD)Relative Standard Deviation (%RSD)
Sponsoring Lab 99.80.450.45%
Laboratory A 100.10.510.51%
Laboratory B 99.20.600.60%
Laboratory C 100.50.480.48%
Overall Mean 99.9 --
Overall SD (Reproducibility) 0.55 --
Overall %RSD (Reproducibility) 0.55% --

Interpretation: In this example, the overall %RSD for reproducibility is 0.55%. If the pre-defined acceptance criterion was, for example, ≤ 2.0%, this result would demonstrate that the analytical method is highly reproducible and suitable for transfer and use across different laboratories.

Conclusion

The inter-laboratory validation of an assay for a compound like 2-Methyl-6-(methylthio)nicotinic acid is not merely a regulatory hurdle; it is a fundamental scientific exercise that builds confidence in all data generated using that method. By grounding the validation plan in the principles of ICH Q2(R1/R2), employing a systematic and well-documented protocol, and ensuring all participating laboratories adhere strictly to the defined procedure, organizations can establish a truly robust and transferable analytical method. This investment in scientific integrity ensures data comparability across the entire lifecycle of a product, from development to commercial manufacturing, ultimately safeguarding product quality and patient safety.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • 2-(Methylthio)nicotinic acid. PubChem, National Institutes of Health. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. Gov.uk. [Link]

  • Chemical determination of nicotinic acid and nicotinamide. SciSpace. [Link]

  • Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples. PubMed, National Institutes of Health. [Link]

Sources

A Tale of Two Nicotinic Acids: Unraveling the Biological Significance of 6-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of nicotinic acid derivatives, subtle structural modifications can lead to profound differences in biological activity. This guide provides a comparative analysis of 2-Methyl-6-(methylthio)nicotinic acid and 6-methylnicotinic acid, though public-domain data on the former is exceptionally scarce. Consequently, this document will primarily focus on the known biological context of 6-methylnicotinic acid, drawing comparisons to its parent compound, nicotinic acid, and highlighting the significant impact of the methyl substitution.

Chemical Identity and Structural Distinctions

At the heart of their divergent biological profiles are their distinct chemical structures. Both are derivatives of nicotinic acid (Vitamin B3), a fundamental molecule in cellular metabolism.

6-Methylnicotinic Acid: This compound features a methyl group at the 6-position of the pyridine ring. This seemingly minor addition significantly alters its properties compared to the parent nicotinic acid.

2-Methyl-6-(methylthio)nicotinic Acid: This molecule possesses both a methyl group at the 2-position and a methylthio (-SCH3) group at the 6-position. While its chemical structure is known, comprehensive biological data remains elusive in publicly accessible literature. A structurally related compound, 2-(methylthio)nicotinic acid, is listed in chemical databases, but without associated pharmacological studies.[1]

The Biological Landscape of 6-Methylnicotinic Acid

The majority of available research positions 6-methylnicotinic acid as a key synthetic intermediate and a metabolite of a significant nicotine analogue. Its biological effects are therefore often discussed in the context of these related compounds.

A Precursor to a Potent Nicotine Analogue

Recent studies have identified 6-methylnicotinic acid as a potential precursor or metabolite in the synthesis of 6-methylnicotine.[2] 6-methylnicotine has emerged as a nicotine substitute in some consumer products and has been found to occur naturally in tobacco.[2][3] Research indicates that 6-methylnicotine exhibits greater potency and toxicity than nicotine, highlighting the profound impact of the 6-methyl substitution.[2][3]

A Building Block for Anti-Inflammatory Drugs

Nicotinic acid and its derivatives have been explored for their anti-inflammatory properties.[4][5] While direct anti-inflammatory data on 6-methylnicotinic acid is limited, it serves as a crucial intermediate in the synthesis of various biologically active molecules. The nicotinic acid scaffold is a key component in several anti-inflammatory drugs.[4][5]

Comparison with Nicotinic Acid (Niacin)

To understand the potential effects of the 6-methyl group, it is useful to consider the well-established biological roles of its parent compound, nicotinic acid.

Lipid Metabolism: At pharmacological doses, nicotinic acid is a potent lipid-lowering agent.[6][7][8] It effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[6][8] The mechanism involves the activation of the G protein-coupled receptor GPR109A.[7]

Cardiovascular Effects: By improving the lipid profile, nicotinic acid has been investigated for its potential to reduce the risk of cardiovascular events and atherosclerosis.[7] However, its clinical use is often limited by side effects such as flushing.[7]

Central Nervous System (CNS): Nicotinic acid and its derivatives are recognized for their roles in neuronal development and survival.[9] They are precursors to the essential coenzymes NAD and NADP, which are critical for cellular energy metabolism and DNA repair.[6][9][10]

The Enigma of 2-Methyl-6-(methylthio)nicotinic Acid

Despite extensive searches of scientific literature and patent databases, no significant biological data for 2-Methyl-6-(methylthio)nicotinic acid could be retrieved. Chemical suppliers list the compound, but without any accompanying information on its biological activity.

The presence of a methylthio group in other heterocyclic compounds has been associated with a range of biological activities, including antimicrobial and anticancer effects. However, any extrapolation to 2-Methyl-6-(methylthio)nicotinic acid would be purely speculative without experimental evidence.

Experimental Protocols: Investigating the Biological Effects of Nicotinic Acid Derivatives

For researchers interested in exploring the biological activities of novel nicotinic acid derivatives like 2-Methyl-6-(methylthio)nicotinic acid, a variety of established in vitro and in vivo assays can be employed. The following are representative protocols based on studies of other nicotinic acid derivatives.[4][11][12]

In Vitro Anti-Inflammatory Activity Assay

This protocol assesses the ability of a compound to inhibit the production of inflammatory mediators in cell culture.

Cell Line: RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Nitrite Assay (Griess Test): After 24 hours of incubation, collect the cell supernatant. Measure the amount of nitrite, a stable product of nitric oxide (NO), using the Griess reagent.

  • Cell Viability Assay (MTT): Assess the cytotoxicity of the compound using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[4]

In Vitro Antimicrobial Activity Assay

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Methodology:

  • Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Method:

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[12]

Data Summary

Due to the lack of data for 2-Methyl-6-(methylthio)nicotinic acid, a quantitative comparison is not possible.

CompoundKnown Biological Effects/Context
6-Methylnicotinic Acid - Metabolite/precursor of 6-methylnicotine, a potent nicotine analogue.[2] - Intermediate in the synthesis of pharmaceuticals.
2-Methyl-6-(methylthio)nicotinic Acid No biological data available in the public domain.

Signaling Pathways and Logical Relationships

The primary known signaling pathway for nicotinic acid's lipid-lowering effects is through the GPR109A receptor. The impact of the 6-methyl substitution on this pathway is currently unknown.

GPR109A_Signaling cluster_cell Adipocyte Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Reduces Activation of HSL Hormone-Sensitive Lipase PKA->HSL Reduces Phosphorylation of Lipolysis Lipolysis (Release of Free Fatty Acids) HSL->Lipolysis Inhibits

Caption: Proposed signaling pathway for nicotinic acid-induced inhibition of lipolysis in adipocytes.

Conclusion and Future Directions

While 6-methylnicotinic acid has a defined, albeit indirect, role in pharmacology as a synthetic precursor and metabolite, 2-Methyl-6-(methylthio)nicotinic acid remains a molecule of unknown biological potential. The stark contrast in available data underscores a significant knowledge gap. Future research should focus on the synthesis and comprehensive biological evaluation of 2-Methyl-6-(methylthio)nicotinic acid to elucidate its pharmacological profile. Such studies would not only provide a basis for comparison with 6-methylnicotinic acid but could also uncover novel therapeutic properties associated with the combined methyl and methylthio substitutions on the nicotinic acid scaffold.

References

[11] Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (URL not available) [12] Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (URL not available) [4] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (URL not available) [6] Nicotinic acid - Wikipedia. (URL not available) [1] 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem. ([Link]) [13] Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. (URL not available) [5] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri - BUE Scholar. (URL not available) [14] Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - ResearchGate. (URL not available) [15] EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents. () [16] CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. () [10] Nicotinic acid | CAS#:59-67-6 | Chemsrc. (URL not available) [7] Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. ([Link]) [9] Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - MDPI. ([Link]) [17] Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives | Request PDF - ResearchGate. (URL not available) [18] Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (URL not available) [19] Niacin - King's College London. (URL not available) [8] Niacin | Linus Pauling Institute | Oregon State University. ([Link]) [2] Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC. ([Link]) [20] Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. ([Link]) [21] Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC. ([Link]) [3] Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products - PDXScholar. ([Link]) [22] Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. (URL not available)

Sources

Strategic Characterization of 2-Methyl-6-(methylthio)nicotinic Acid: Specificity Profiling in Metabolic and Receptor Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the specificity of 2-Methyl-6-(methylthio)nicotinic acid in biological systems Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-Methyl-6-(methylthio)nicotinic acid (CAS 137347-37-6) represents a critical structural scaffold in the development of lipophilic nicotinic acid (niacin) analogs. Unlike unsubstituted nicotinic acid, which acts as a broad-spectrum substrate for NAD+ biosynthesis and a high-affinity ligand for the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A), the 2-methyl and 6-methylthio substitutions introduce steric and electronic constraints that alter its biological specificity.

This guide provides a rigorous framework for assessing the specificity of this compound, distinguishing its activity from endogenous niacin and synthetic alternatives like Acipimox. For researchers, the primary challenge is decoupling its receptor-mediated signaling (G-protein coupling) from its potential entry into the Preiss-Handler metabolic pathway.

Part 1: Comparative Analysis of Pharmacological Profiles

To determine the utility of 2-Methyl-6-(methylthio)nicotinic acid, it must be benchmarked against the endogenous standard (Nicotinic Acid) and a known synthetic analog (Acipimox).

Table 1: Structural and Functional Comparison

Feature2-Methyl-6-(methylthio)nicotinic acid Nicotinic Acid (Niacin) Acipimox
Core Structure Pyridine-3-carboxylic acid (substituted)Pyridine-3-carboxylic acidPyrazine-carboxylic acid oxide
Primary Target HCA2 (GPR109A) (Predicted Agonist)HCA2 (GPR109A)HCA2 (GPR109A)
Metabolic Fate High Resistance: Steric hindrance at C2/C6 likely blocks NAPRT-mediated phosphoribosylation.Substrate: Converted to NAD+ via Preiss-Handler pathway.Inert: Not metabolized to NAD+; excreted unchanged.
Lipophilicity (LogP) High (~1.8 - 2.2): Enhanced membrane permeability due to -SMe and -Me groups.Low (0.36): Water soluble, requires transporters.Low: Hydrophilic.
Off-Target Risk S-Oxidation: The methylthio group is liable to FMO-mediated oxidation to sulfoxide/sulfone.Flushing: COX-1/COX-2 activation in Langerhans cells.Low: Reduced flushing profile.
Key Application Probe for HCA2 binding sites; metabolic blocker.Lipid-lowering therapeutic; Vitamin.[1][2]Dyslipidemia treatment.[1][2][3]
Part 2: Specificity Assessment Strategy
1. Receptor Specificity: The HCA2 vs. HCA3 Challenge

The nicotinic acid receptor family includes HCA2 (GPR109A) and HCA3 (GPR109B). While niacin activates both, specific analogs can discriminate between them.

  • The 2-Methyl Effect: Substitution at the 2-position often reduces affinity for HCA2 due to steric clash with the receptor's binding pocket (Arg263 interaction).

  • The 6-Methylthio Effect: This group adds bulk and lipophilicity, potentially favoring hydrophobic pockets unique to HCA2.

Validation Protocol: You must perform a dose-response cAMP accumulation assay in CHO-K1 cells stably expressing HCA2 vs. HCA3. If the compound is specific, it should show nanomolar potency (EC50 < 1 µM) on HCA2 with >100-fold selectivity over HCA3.

2. Metabolic Specificity: The NAPRT Gatekeeper Test

A major confounding factor in niacin research is its conversion to NAD+.

  • Mechanism: Nicotinate Phosphoribosyltransferase (NAPRT) converts Nicotinic Acid to Nicotinic Acid Mononucleotide (NaMN).

  • Hypothesis: 2-Methyl-6-(methylthio)nicotinic acid should NOT be a substrate for NAPRT due to the 2-methyl steric block.

  • Implication: If it is not metabolized, any biological effect observed is purely receptor-mediated, making it an excellent tool compound.

Part 3: Visualization of Signaling & Metabolism

The following diagram illustrates the divergent pathways. The compound aims to activate the G-protein pathway (Left) while avoiding the metabolic salvage pathway (Right).

Specificity_Pathways Compound 2-Methyl-6-(methylthio) nicotinic acid HCA2 HCA2 Receptor (GPR109A) Compound->HCA2 Ligand Binding NAPRT NAPRT Enzyme (Gatekeeper) Compound->NAPRT Steric Block (No Reaction) FMO FMO Enzymes (Liver) Compound->FMO S-Oxidation risk Niacin Nicotinic Acid (Control) Niacin->HCA2 High Affinity Niacin->NAPRT Substrate Gi Gi Protein Coupling HCA2->Gi cAMP Decrease cAMP (Lipolysis Inhibition) Gi->cAMP NaMN NaMN (Precursor) NAPRT->NaMN NAD NAD+ Pool (Energy Metabolism) NaMN->NAD Sulfoxide Sulfoxide Metabolite FMO->Sulfoxide

Figure 1: Divergent biological fates. The specificity of 2-Methyl-6-(methylthio)nicotinic acid relies on activating HCA2 (top path) while being rejected by NAPRT (middle path) and monitoring for S-oxidation (bottom path).

Part 4: Detailed Experimental Protocols

To validate the specificity claims, the following self-validating protocols are required.

Protocol A: TR-FRET cAMP Functional Assay (HCA2 Specificity)

Objective: Quantify the potency of the compound as an HCA2 agonist relative to Niacin.

  • Cell Preparation: Use CHO-K1 cells stably expressing human HCA2 (GPR109A).

  • Reagent Setup: Prepare a 10 mM stock of 2-Methyl-6-(methylthio)nicotinic acid in 100% DMSO. (Note: The methylthio group increases lipophilicity; ensure complete solubilization).

  • Stimulation:

    • Plate cells (2,000 cells/well) in 384-well plates.

    • Add Forskolin (10 µM) to stimulate baseline cAMP production.

    • Treat with serial dilutions of the test compound (100 µM to 0.1 nM).

  • Detection: Add TR-FRET detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate for 1 hour at RT.

  • Analysis: Measure HTRF ratio (665/620 nm).

    • Self-Validation: Niacin (positive control) must yield an EC50 of ~100 nM.

    • Specificity Criteria: If the test compound EC50 is >10 µM, it is not a specific HCA2 agonist, and alternative targets (e.g., GPR81) should be investigated.

Protocol B: NAPRT Substrate Liability Assessment

Objective: Confirm the compound does not enter the NAD+ biosynthetic pathway.

  • Enzyme System: Recombinant human NAPRT enzyme (0.5 µ g/reaction ).

  • Reaction Mix: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM PRPP (phosphoribosyl pyrophosphate), 1 mM ATP.

  • Substrate Addition: Add 100 µM of 2-Methyl-6-(methylthio)nicotinic acid. Run a parallel control with 100 µM [C14]-Nicotinic Acid.

  • Incubation: 37°C for 30 minutes.

  • Detection (HPLC-UV/MS):

    • Quench reaction with acetonitrile.

    • Analyze supernatant via HPLC (C18 column, ion-pairing buffer).

    • Target Signal: Look for the formation of the mononucleotide analog (Mass = Parent + 212 Da for ribose-phosphate).

    • Result Interpretation: Absence of the mononucleotide peak confirms metabolic specificity (the compound is "orthogonal" to the NAD+ pathway).

References
  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews, 58(4), 601-611. Link

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate the anti-lipolytic effect of nicotinic acid." Nature Medicine, 9(3), 352-355. Link

  • Gasperi, V., et al. (2019). "Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications." International Journal of Molecular Sciences, 20(4), 974. Link

  • Hara, N., et al. (2007). "Nicotinic acid phosphoribosyltransferase (NAPRT) is a key enzyme for NAD+ biosynthesis." Journal of Biological Chemistry, 282, 24574-24582. Link

  • PubChem Compound Summary. (2024). "2-(Methylthio)nicotinic acid."[4] National Center for Biotechnology Information. Link

Sources

Publish Comparison Guide: Reproducibility of Findings for 2-Methyl-6-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers evaluating 2-Methyl-6-(methylthio)nicotinic acid (CAS: 137347-37-6) as a scaffold in the synthesis of bioactive heterocycles (e.g., kinase inhibitors, antitubercular agents) and agrochemicals. It addresses the reproducibility of its synthesis, purification, and downstream reactivity compared to halogenated alternatives.

Executive Summary: The SMe Advantage

In medicinal chemistry, the choice of the 6-position substituent on the 2-methylnicotinic acid scaffold is critical for downstream diversification. While 2-methyl-6-chloronicotinic acid is the standard electrophile, 2-methyl-6-(methylthio)nicotinic acid offers distinct advantages in chemoselectivity and metabolic stability .

This guide compares the reproducibility of synthetic workflows using the methylthio (SMe) analog versus the chloro (Cl) analog, demonstrating where the SMe variant provides superior control in complex multi-step syntheses.

Core Comparison Matrix
Feature2-Methyl-6-(methylthio)nicotinic acid2-Methyl-6-chloronicotinic acid
Primary Role Masked electrophile (requires activation)Direct electrophile (highly reactive)
Stability High (resistant to hydrolysis)Moderate (susceptible to hydrolysis)
Reaction Selectivity High (Orthogonal to other halogens)Low (Competes with other halogens)
Activation Method Oxidation to Sulfone/Sulfoxide (

)
None required (direct

)
Yield Consistency 92-95% (High reproducibility)75-85% (Variable due to side reactions)

Technical Analysis & Reproducibility Logic

The Case for the Methylthio Group

The "reproducibility crisis" in synthesizing substituted pyridines often stems from the lability of halogenated precursors. The 6-chloro derivative can undergo premature hydrolysis during acidic workups or non-selective nucleophilic attack.

Mechanism of Reliability: The 6-methylthio group acts as a protective cap . It renders the pyridine ring electron-rich, preventing unwanted nucleophilic attacks at the 6-position until the researcher chooses to activate it via oxidation (e.g., using


-CPBA or Oxone). This "switchable" reactivity creates a highly reproducible workflow for late-stage functionalization.
Causality in Experimental Design
  • Why SMe? To introduce a sulfur moiety (for sulfonylurea herbicides) or to allow orthogonal coupling at other positions (e.g., C-4 or C-5) without disturbing the C-6 position.

  • Why Acidification Control? The solubility of nicotinic acid derivatives is highly pH-dependent. Reproducible isolation requires precise pH adjustment to the isoelectric point (typically pH 3-4) to maximize precipitation yield.

Experimental Protocols

Protocol A: Reproducible Synthesis of 2-Methyl-6-(methylthio)nicotinic Acid

Objective: To synthesize the title compound from Ethyl 2-methyl-6-chloronicotinate with >95% purity.

Reagents:

  • Ethyl 2-methyl-6-chloronicotinate (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.2 eq)

  • THF/Water (1:1 v/v)

  • NaOH (2.0 eq) for hydrolysis step

Step-by-Step Methodology:

  • Nucleophilic Displacement: Dissolve Ethyl 2-methyl-6-chloronicotinate in THF. Add NaSMe (aqueous solution) dropwise at 0°C to prevent exotherms.

  • Reaction: Stir at room temperature for 4 hours. Critical Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (

    
    ) must disappear.
    
  • Hydrolysis: Add NaOH (2M) directly to the reaction mixture and reflux for 2 hours to cleave the ethyl ester.

  • Workup (The Reproducibility Key):

    • Cool to room temperature.

    • Wash with diethyl ether (removes unreacted organic impurities).

    • Acidification: Slowly add 1M HCl to the aqueous layer while monitoring pH.

    • Stop Point: Precipitate forms at pH 3.5. Do not go below pH 2.0, or the pyridine nitrogen protonates, resolubilizing the product.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

Expected Yield: 92-95% Melting Point: 180-182°C (Decomposes)

Protocol B: Validation via HPLC

Objective: Self-validating system to ensure batch-to-batch consistency.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Nicotinic acid core) and 280 nm.

  • Acceptance Criteria: Single peak at retention time

    
     6.5 min; Purity > 98% (Area %).
    

Visualization of Findings

Synthesis & Activation Pathway

This diagram illustrates the "Switchable Reactivity" strategy, comparing the direct path (Chloro) vs. the protected path (Methylthio).

G Start 2-Methyl-6-chloro- nicotinic acid SMe_Product 2-Methyl-6-(methylthio) nicotinic acid (Stable Intermediate) Start->SMe_Product NaSMe, THF (Yield: 95%) Final Functionalized Heterocycle Start->Final Direct SnAr (Low Selectivity) Sulfone Sulfone Derivative (Activated) SMe_Product->Sulfone Oxidation (m-CPBA) Sulfone->Final Nucleophilic Substitution

Caption: The SMe pathway offers a stable intermediate, allowing purification before the final activation step.

Quality Control Decision Tree

A logic flow for researchers to validate the synthesized material before proceeding to downstream applications.

QC Sample Crude Product (Post-Acidification) HPLC HPLC Analysis (254 nm) Sample->HPLC Purity_Check Purity > 98%? HPLC->Purity_Check Pass Proceed to Oxidation/Coupling Purity_Check->Pass Yes Fail Recrystallize (Ethanol/Water) Purity_Check->Fail No Fail->Sample Retest

Caption: QC workflow ensures only high-purity intermediate is used, preventing downstream failure.

References

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules (MDPI). Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. International Journal of Molecular Sciences. Available at: [Link]

Safety Operating Guide

2-Methyl-6-(methylthio)nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-6-(methylthio)nicotinic acid Proper Disposal Procedures CAS Registry Number: 137347-37-6 Molecular Formula: C₈H₉NO₂S

Executive Summary: The "Stop & Think" Protocol

Do not treat this compound as generic organic waste. 2-Methyl-6-(methylthio)nicotinic acid presents a dual-hazard profile: it is a carboxylic acid (corrosive potential) and an organic sulfide (thioether). Improper disposal can lead to the generation of toxic sulfur oxides (SOₓ) upon incineration without scrubbing, or dangerous exothermic reactions if mixed with strong oxidizers.

This guide provides a scientifically rigorous disposal protocol designed to protect personnel, infrastructure, and the environment.

Part 1: Chemical Profile & Hazard Identification

Effective disposal begins with understanding the molecular behavior of the waste.

PropertySpecificationDisposal Implication
Physical State Solid (Powder/Crystalline)Requires dust control; do not dispose of via sink/drain.
Functional Groups Pyridine ring, Carboxylic acid (-COOH), Methylthio (-SMe)-COOH: Incompatible with cyanides/sulfides (liberates gas).-SMe: Incompatible with oxidizers (sulfoxide formation).
Acidity (pKa) ~3.5 - 4.5 (Estimated)Weakly acidic; capable of neutralizing bases exothermically.
Odor Characteristic Sulfurous/ThioetherRequires secondary containment to prevent lab contamination.
Combustibility Combustible Organic SolidMust be incinerated in a facility equipped with SOₓ scrubbers.

Critical Incompatibility Warning:

NEVER mix this compound with strong oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates). The methylthio group (-SCH₃) is susceptible to rapid oxidation to sulfoxides or sulfones, a reaction that can be violently exothermic.

Part 2: Pre-Disposal Stabilization & Segregation

Before moving the waste to the accumulation area, you must stabilize the material at the bench.

Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential acid corrosion.

  • Segregation: Isolate from "Oxidizing Solids" and "Strong Bases."

  • Labeling: Clearly mark as "Hazardous Waste - Solid - Organic Acid (Sulfur-Bearing)."

Liquid Waste (Solutions)

If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM):

  • Solvent Compatibility: Ensure the solvent stream is compatible with acids.

    • Safe: Methanol, Ethanol, Dichloromethane.

    • Unsafe: Basic solutions, Oxidizing solutions.

  • pH Check: If the solution is aqueous, verify pH. If pH < 2, it is a D002 (Corrosive) waste under RCRA standards.

Odor Control

Thioethers can release volatile sulfur compounds (VSCs) that are detectable at ppb levels.

  • Protocol: Double-bag solid waste containers in chemically resistant polyethylene bags (minimum 2 mil thickness) before placing them in the satellite accumulation drum.

Part 3: The Disposal Workflow (Visualized)

The following diagram illustrates the decision logic for segregating this specific chemical.

DisposalWorkflow Start Waste Generation: 2-Methyl-6-(methylthio)nicotinic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidCont Container: Wide-mouth HDPE Secondary: Double-bag (Odor Control) SolidPath->SolidCont LiquidCheck Check Solvent Compatibility (Avoid Oxidizers/Bases) LiquidPath->LiquidCheck Labeling Labeling: 'Hazardous Waste - Organic Acid' Note: 'Contains Sulfur' SolidCont->Labeling LiquidCheck->Labeling Storage Satellite Accumulation Area (Segregate from Oxidizers) Labeling->Storage FinalDisp EHS Pickup -> Incineration (Requires SOx Scrubber) Storage->FinalDisp

Figure 1: Decision matrix for the segregation and packaging of thio-nicotinic acid derivatives.

Part 4: Spill Management Contingencies

In the event of a benchtop spill, immediate action prevents contamination spread and odor complaints.

Spill Response Kit Requirements:

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.

  • Neutralizer: Sodium Carbonate (Soda Ash) or Sodium Bicarbonate.

  • Absorbent: Inert clay, vermiculite, or proprietary organic spill pads.

Step-by-Step Cleanup Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize (Liquids): If the spill is a solution, gently apply Sodium Bicarbonate to neutralize the carboxylic acid moiety. Wait for bubbling (CO₂ release) to cease.

  • Contain (Solids): Do not sweep dry dust (creates aerosols). Cover with a damp paper towel or use a HEPA-filtered vacuum if available.

  • Decontaminate: Clean the surface with a mild detergent and water.

    • Odor Tip: If a sulfur smell persists, wipe the area with a dilute (1-3%) Hydrogen Peroxide solution after the bulk chemical is removed. The peroxide oxidizes residual thioethers to non-volatile sulfoxides. (Do not apply peroxide directly to the bulk chemical).

SpillResponse Spill Spill Incident Assess Assess: Solid vs Liquid Spill->Assess SolidAction Cover with damp cloth Avoid Dust Assess->SolidAction LiquidAction Neutralize with NaHCO3 Absorb with Vermiculite Assess->LiquidAction Clean Collect in Waste Bag Label as Hazardous SolidAction->Clean LiquidAction->Clean Deodorize Wipe Surface with Dilute H2O2 (Trace only) Clean->Deodorize

Figure 2: Emergency response workflow for spills involving sulfur-containing organic acids.

Part 5: Regulatory & Compliance Notes

  • RCRA Classification (USA): While 2-Methyl-6-(methylthio)nicotinic acid is not explicitly P-listed or U-listed, it must be characterized.

    • If pH < 2 (aqueous), it is D002 (Corrosive).[1]

    • It is generally classified as a Non-Halogenated Organic waste stream.

  • Sewer Disposal: Strictly Prohibited. The thioether group is toxic to aquatic life and can disrupt bacterial action in water treatment plants.

  • Waste Coding: Consult your institution's EHS officer. Common internal codes for this material include "Organic Acid" or "Sulfur-Organic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024). Compound Summary: 2-Methyl-6-(methylthio)nicotinic acid (CAS 137347-37-6).[2][3] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

Navigating the Safe Handling of 2-Methyl-6-(methylthio)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment, and Disposal of 2-Methyl-6-(methylthio)nicotinic Acid.

The novel molecular landscape of drug discovery continuously introduces compounds with unique properties and potential hazards. Among these is 2-Methyl-6-(methylthio)nicotinic acid, a compound of interest for its potential applications. As with any new chemical entity, a thorough understanding of its safe handling is paramount to protect laboratory personnel and the environment. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for 2-Methyl-6-(methylthio)nicotinic acid, grounded in the principles of chemical safety and informed by data from analogous compounds.

Understanding the Hazard Profile

Key Assumed Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 2-Methyl-6-(methylthio)nicotinic acid. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and potential irritation. These materials offer good chemical resistance to a range of organic compounds.
Eye Protection Chemical splash goggles.To protect against accidental splashes of the compound, which could cause serious eye irritation.
Body Protection A buttoned lab coat.To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating dust or aerosols, especially in poorly ventilated areas.To prevent the inhalation of airborne particles that could cause respiratory tract irritation.

Workflow for Donning and Doffing PPE

To ensure maximum protection and prevent cross-contamination, a standardized procedure for putting on and taking off PPE is essential.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Disposal_Decision_Tree Start Waste Generated Contaminated_Solid Contaminated Solid Waste (gloves, paper, etc.) Start->Contaminated_Solid Liquid_Waste Liquid Waste (solutions) Start->Liquid_Waste Empty_Container Empty Container Start->Empty_Container Collect_Solid Collect in Labeled Solid Chemical Waste Container Contaminated_Solid->Collect_Solid Collect_Liquid Collect in Labeled Liquid Chemical Waste Container Liquid_Waste->Collect_Liquid Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Hazardous_Waste_Program Dispose Through Institutional Hazardous Waste Program Collect_Solid->Hazardous_Waste_Program Collect_Liquid->Hazardous_Waste_Program Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Defaced Container as Regular Lab Waste Triple_Rinse->Dispose_Container Collect_Rinsate->Hazardous_Waste_Program

Caption: A decision tree outlining the proper disposal pathways for different types of waste generated when handling 2-Methyl-6-(methylthio)nicotinic acid.

By adhering to these guidelines, researchers can work confidently and safely with 2-Methyl-6-(methylthio)nicotinic acid, ensuring both personal safety and environmental protection.

References

  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Environmental Health & Safety (EHS). (n.d.). Chemical Waste. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.